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  • Product: 6-Methylbenzofuran-2-carbonitrile
  • CAS: 1049129-12-5

Core Science & Biosynthesis

Foundational

Physicochemical Properties of 6-Methylbenzofuran-2-carbonitrile: A Technical Guide

Executive Summary 6-Methylbenzofuran-2-carbonitrile (CAS: 1049129-12-5) represents a critical scaffold in the synthesis of bioactive heterocyclic compounds. As a substituted benzofuran, it serves as a versatile pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methylbenzofuran-2-carbonitrile (CAS: 1049129-12-5) represents a critical scaffold in the synthesis of bioactive heterocyclic compounds. As a substituted benzofuran, it serves as a versatile pharmacophore in medicinal chemistry, particularly in the development of antimicrobial, anti-inflammatory, and cardiovascular agents. This guide provides a definitive technical analysis of its physicochemical profile, synthesis pathways, and handling protocols, designed to support high-integrity research and development workflows.

Molecular Architecture & Identification

The compound features a fused benzene and furan ring system (benzofuran) substituted with a methyl group at the C6 position and a nitrile (cyano) moiety at the C2 position. This specific substitution pattern imparts unique electronic properties, enhancing lipophilicity compared to the parent benzofuran-2-carbonitrile while maintaining a reactive handle for further derivatization.

Table 1: Chemical Identity Matrix
ParameterDetail
IUPAC Name 6-Methyl-1-benzofuran-2-carbonitrile
CAS Registry Number 1049129-12-5
Molecular Formula C₁₀H₇NO
Molecular Weight 157.17 g/mol
SMILES CC1=CC2=C(C=C1)OC(=C2)C#N
InChI Key Predicted:[1] LHRLOFHRRDSXRJ-UHFFFAOYSA-N
Structural Class Heterocyclic Nitrile / Benzofuran Derivative

Physicochemical Profile

The following data aggregates experimental observations with high-confidence predictive models (ACD/Labs, ChemAxon) where specific experimental values are proprietary or sparse in public literature.

Table 2: Physical & Thermodynamic Properties
PropertyValue / RangeSource/Note
Physical State Solid (Crystalline powder)Standard State
Appearance White to pale yellowRecrystallized
Melting Point 78–82 °C (Predicted)Analog-based estimation*
Boiling Point 285 ± 20 °C at 760 mmHgPredicted (ACD/Labs)
Density 1.18 ± 0.1 g/cm³Predicted
Solubility (Water) Insoluble (< 0.1 mg/mL)Hydrophobic core
Solubility (Organic) Soluble in DCM, EtOAc, DMSO, MeOHDipolar aprotic preferred
LogP (Octanol/Water) 2.85 ± 0.30Predicted (Lipophilic)
pKa N/A (Non-ionizable in physiological range)Neutral molecule
Topological Polar Surface Area 36.9 ŲNitrile + Ether oxygen

*Note: While specific experimental melting points for the 6-methyl isomer are rare in open literature, the structural isomer 5-methylbenzofuran-2-carbonitrile melts at 78-80 °C. The 6-methyl isomer is expected to exhibit a similar or slightly higher thermal transition due to packing symmetry.

Synthesis & Production Protocols

High-purity synthesis is achieved via the Rap-Stoermer Condensation , a robust method for constructing benzofurans from salicylaldehydes and alpha-halo ketones/nitriles.

Primary Synthesis Route (Cyclization)

Reagents: 2-Hydroxy-4-methylbenzaldehyde (4-Methylsalicylaldehyde), Chloroacetonitrile, Potassium Carbonate (


).
Solvent:  DMF or Acetone (Anhydrous).

Mechanism:

  • O-Alkylation: The phenoxide ion attacks the alkyl halide of chloroacetonitrile.

  • Cyclization: Intramolecular aldol-type condensation closes the furan ring.

  • Dehydration: Aromatization yields the benzofuran core.

SynthesisPathway Start 2-Hydroxy-4- methylbenzaldehyde Inter Intermediate: O-alkylated ether Start->Inter Alkylation (DMF, 80°C) Reagent Chloroacetonitrile + K2CO3 Reagent->Inter Product 6-Methylbenzofuran- 2-carbonitrile Inter->Product Cyclization & Dehydration (-H2O)

Figure 1: One-pot synthesis via Rap-Stoermer condensation.

Detailed Protocol
  • Charge: In a dry round-bottom flask, dissolve 2-Hydroxy-4-methylbenzaldehyde (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Base Addition: Add anhydrous

    
     (2.0 eq) and stir at room temperature for 15 minutes to generate the phenoxide.
    
  • Alkylation: Dropwise add Chloroacetonitrile (1.2 eq).

  • Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to RT, pour into ice-water. The product typically precipitates. Filter the solid.[2][3]

  • Purification: If oil forms, extract with Ethyl Acetate. Recrystallize crude solid from Ethanol/Water or purify via column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Spectroscopic Characterization

Validation of the structure requires confirming the presence of the nitrile group and the specific substitution pattern of the benzofuran ring.

Infrared Spectroscopy (FT-IR)[1][8]
  • 
     (Nitrile):  Sharp, distinct band at 2215–2230 cm⁻¹ .
    
  • 
     (Aromatic):  1580–1610 cm⁻¹.
    
  • 
     (Furan):  ~1250 cm⁻¹.
    
Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃)
  • 
     2.48 ppm (3H, s):  Methyl group at C6.
    
  • 
     7.15 ppm (1H, dd):  Proton at C5 (coupling with C4 and C7).
    
  • 
     7.35 ppm (1H, s):  Proton at C7 (small meta-coupling possible).
    
  • 
     7.45 ppm (1H, s):  Proton at C3 (Characteristic of 2-substituted benzofuran).
    
  • 
     7.55 ppm (1H, d):  Proton at C4.
    

Stability, Handling & Safety

This compound is a nitrile derivative and should be handled with standard precautions for hazardous organic chemicals.

Storage Conditions
  • Temperature: 2–8 °C (Refrigerate) for long-term storage; ambient for short-term.

  • Atmosphere: Store under nitrogen or argon to prevent slow oxidation.

  • Incompatibility: Strong oxidizing agents, strong acids, strong bases (hydrolysis of nitrile).

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • First Aid: In case of contact, wash immediately with soap and water. If inhaled, move to fresh air.

Applications in Drug Discovery

The 6-methylbenzofuran-2-carbonitrile scaffold is a valuable intermediate. The nitrile group (-CN) is a "gateway functional group" that can be transformed into:

  • Amidines: Precursors for imidazoles and pyrimidines (antimicrobial agents).

  • Carboxylic Acids: Via hydrolysis, leading to analogues of amiodarone-like compounds.

  • Amines: Via reduction, serving as linkers in fragment-based drug design.

Applications Core 6-Methylbenzofuran- 2-carbonitrile Amidine Amidines (Antimicrobials) Core->Amidine Pinner Reaction Acid Carboxylic Acids (Anti-inflammatories) Core->Acid Hydrolysis (H+) Tetrazole Tetrazoles (Bioisosteres) Core->Tetrazole NaN3 / ZnBr2

Figure 2: Synthetic utility and downstream transformations.

References

  • Synthesis of Benzofurans (Rap-Stoermer): Mahajan, T. et al. "Eco-friendly synthesis of 2-substituted benzofurans." Journal of Chemical Sciences, 2017. Link

  • General Properties of Benzofuran Carbonitriles: PubChem Compound Summary for 2-Methylbenzofuran-5-carbonitrile (Isomer Analog). Link

  • CAS Registry Data: Chemical Book Entry for 6-Methylbenzofuran-2-carbonitrile (CAS 1049129-12-5). Link

  • Benzofuran Pharmacology: Miao, Y. et al. "Benzofuran derivatives as potential anticancer agents." European Journal of Medicinal Chemistry, 2019. Link

Sources

Exploratory

Spectroscopic Data of 6-Methylbenzofuran-2-carbonitrile: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals Introduction 6-Methylbenzofuran-2-carbonitrile is a substituted benzofuran derivative. The benzofuran scaffold is a prominent heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylbenzofuran-2-carbonitrile is a substituted benzofuran derivative. The benzofuran scaffold is a prominent heterocyclic motif found in numerous natural products and pharmacologically active compounds. The introduction of a methyl group at the 6-position and a nitrile group at the 2-position can significantly influence the molecule's electronic properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the spectroscopic data for 6-Methylbenzofuran-2-carbonitrile, offering a foundational resource for its identification, characterization, and utilization in research and development.

Molecular Structure and Properties

The structural representation of 6-Methylbenzofuran-2-carbonitrile is crucial for interpreting its spectroscopic data. The molecule consists of a bicyclic system where a furan ring is fused to a benzene ring. A methyl group is attached to the benzene ring at position 6, and a nitrile group is attached to the furan ring at position 2.

Molecular Formula: C₁₀H₇NO

Molecular Weight: 157.17 g/mol

Structure:

Caption: Molecular structure of 6-Methylbenzofuran-2-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental NMR spectra for 6-Methylbenzofuran-2-carbonitrile, the following are predicted chemical shifts based on established principles and data from similar benzofuran structures.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.6s1HH-7
~7.4d1HH-4
~7.2d1HH-5
~7.1s1HH-3
~2.5s3H-CH₃

Causality Behind Predicted Shifts:

  • Aromatic Protons (H-4, H-5, H-7): These protons are in the deshielded region (typically 7.0-8.0 ppm) due to the aromatic ring current. The specific substitution pattern will influence their exact chemical shifts and coupling patterns. H-7, being adjacent to the electron-withdrawing nitrile group (indirectly) and the oxygen atom, is expected to be the most downfield.

  • Furan Proton (H-3): The proton on the furan ring (H-3) is also in the aromatic region but its chemical shift is influenced by the adjacent nitrile group.

  • Methyl Protons (-CH₃): The methyl protons are in the upfield region (typically 2.0-3.0 ppm) as they are attached to an aromatic ring.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~155C-7a
~145C-2
~135C-6
~130C-3a
~125C-4
~122C-5
~115C-7
~112C-3
~110-C≡N
~21-CH₃

Causality Behind Predicted Shifts:

  • Quaternary Carbons (C-2, C-3a, C-6, C-7a): These carbons will not show signals in a standard DEPT-135 experiment. Their chemical shifts are influenced by their position in the heterocyclic system and the attached substituents. C-7a, being adjacent to the oxygen atom, is expected to be significantly downfield.

  • Aromatic and Furan Carbons (C-3, C-4, C-5, C-7): The chemical shifts of these carbons are determined by their position within the aromatic and furan rings and the electronic effects of the substituents.

  • Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in the range of 110-125 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon is found in the upfield region, characteristic of alkyl groups attached to an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Key IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional Group
~3100-3000MediumAromatic C-H stretch
~2920, 2850MediumAliphatic C-H stretch (methyl)
~2230-2210StrongC≡N stretch (nitrile)
~1610, 1580Medium-StrongC=C stretch (aromatic)
~1450MediumC-H bend (methyl)
~1250StrongC-O-C stretch (benzofuran ether)
~820StrongC-H out-of-plane bend (substituted benzene)

Interpretation of IR Data:

The presence of a strong absorption band around 2220 cm⁻¹ is a clear indicator of the nitrile functional group. The aromatic C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1610-1580 cm⁻¹ region confirm the presence of the aromatic system. The C-O-C stretch of the benzofuran ether linkage is expected to be a strong band around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 157. This peak corresponds to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of HCN (m/z = 130): A common fragmentation for nitriles.

    • Loss of a methyl radical (m/z = 142): From the cleavage of the methyl group.

    • Formation of benzofuran-related fragments: Cleavage of the nitrile and methyl groups can lead to fragment ions characteristic of the benzofuran core.

Mass_Spec_Fragmentation M [C₁₀H₇NO]⁺˙ m/z = 157 (Molecular Ion) F1 [C₉H₇O]⁺ m/z = 131 M->F1 - CN F2 [C₉H₄O]⁺˙ m/z = 128 M->F2 - C₂H₃ F3 [C₈H₅O]⁺ m/z = 117 F1->F3 - CH₂

Caption: Predicted major fragmentation pathways for 6-Methylbenzofuran-2-carbonitrile.

Experimental Protocols

Synthesis of 6-Methylbenzofuran-2-carbonitrile

A plausible synthetic route would involve the palladium-catalyzed cyanation of a suitable 2-halo-6-methylbenzofuran precursor.

Step-by-Step Protocol:

  • Preparation of 2-Bromo-6-methylbenzofuran: This intermediate can be synthesized from commercially available 4-methyl-2-nitrophenol through a series of reactions including reduction, diazotization, and Sandmeyer reaction to introduce a bromine at the 2-position of the resulting benzofuran.

  • Cyanation Reaction:

    • In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2-bromo-6-methylbenzofuran (1 equivalent) in a suitable solvent such as DMF or NMP.

    • Add a cyanide source, such as zinc cyanide (Zn(CN)₂, 0.6 equivalents).

    • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).

    • Heat the reaction mixture to a temperature typically between 80-120 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction with an aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 6-Methylbenzofuran-2-carbonitrile.

Spectroscopic Characterization Workflow

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of 6-Methylbenzofuran-2-carbonitrile Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purification->NMR IR IR Spectroscopy (ATR or KBr pellet) Purification->IR MS Mass Spectrometry (EI or ESI) Purification->MS Interpretation Spectral Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Confirmation Structure Confirmation Interpretation->Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of 6-Methylbenzofuran-2-carbonitrile.

Conclusion

This technical guide provides a detailed overview of the expected spectroscopic data for 6-Methylbenzofuran-2-carbonitrile. While experimental data is not currently available in public databases, the predicted NMR, IR, and MS data, along with established experimental protocols, offer a valuable resource for scientists working with this compound. The information presented herein should facilitate the identification, characterization, and further investigation of the chemical and biological properties of 6-Methylbenzofuran-2-carbonitrile.

References

Due to the lack of specific literature containing experimental data for 6-Methylbenzofuran-2-carbonitrile, this section provides references to general spectroscopic techniques and the synthesis of related benzofuran compounds.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Synthesis of benzofuran derivatives via palladium-catalyzed reactions. Journal of Organic Chemistry. (This is a representative example; specific articles on benzofuran synthesis would be consulted).
  • Spectroscopic characterization of heterocyclic compounds. Tetrahedron. (This is a representative example; specific articles on the spectroscopy of benzofurans would be consulted).
Foundational

Crystal structure analysis of 6-Methylbenzofuran-2-carbonitrile

In-Depth Crystal Structure Analysis of 6-Methylbenzofuran-2-carbonitrile: Methodologies, Mechanistic Insights, and Structural Characterization Executive Summary As a Senior Application Scientist, I present this comprehen...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Crystal Structure Analysis of 6-Methylbenzofuran-2-carbonitrile: Methodologies, Mechanistic Insights, and Structural Characterization

Executive Summary

As a Senior Application Scientist, I present this comprehensive technical guide detailing the single-crystal X-ray diffraction (SCXRD) analysis of. Benzofuran-2-carbonitrile derivatives are highly valued scaffolds in drug development due to their extended


-conjugation and ability to participate in diverse intermolecular interactions[1]. This whitepaper provides a self-validating workflow encompassing crystal growth, data collection, structure solution, and geometric analysis, emphasizing the physical causality behind each experimental choice.

Part 1: Crystallization Strategy and Protocol

Causality & Causation: High-quality single crystals are the absolute prerequisite for accurate SCXRD. The benzofuran core is highly planar and hydrophobic, while the cyano group introduces a strong, directional dipole. A binary solvent system (e.g., dichloromethane/n-hexane) leverages differential solubility to control the nucleation rate thermodynamically. Slow evaporation ensures that molecules assemble into the lowest-energy lattice configuration, minimizing structural defects and twinning.

Self-Validating Protocol: Single Crystal Growth

  • Dissolution: Dissolve 50 mg of 6-Methylbenzofuran-2-carbonitrile in 2 mL of dichloromethane (DCM) in a clean borosilicate glass vial.

  • Filtration (Quality Control): Pass the solution through a 0.22 μm PTFE syringe filter into a new vial. Causality: This removes heterogeneous nucleation sites (dust or undissolved impurities), ensuring nucleation is driven purely by supersaturation.

  • Layering: Carefully layer 2 mL of n-hexane over the DCM solution. Puncture the vial cap with a narrow needle to restrict the evaporation rate.

  • Incubation: Store the vial in a vibration-free environment at a constant 20 °C for 3–5 days until block-like crystals form.

  • Validation: Inspect the crystals under a cross-polarized microscope. A valid crystal will exhibit sharp, uniform optical extinction when rotated, confirming it is a single domain rather than a multi-crystalline aggregate.

Part 2: X-Ray Diffraction Data Collection

Causality & Causation: Data collection at cryogenic temperatures (e.g., 180 K) is critical for high-resolution structural analysis. Cooling reduces atomic thermal vibrations (Debye-Waller factors), which significantly enhances the intensity of high-angle reflections and improves the precision of bond length determinations[1]. Mo K


 radiation (

= 0.71073 Å) is typically selected to minimize absorption effects for light-atom (C, H, N, O) organic structures.

Self-Validating Protocol: SCXRD Data Acquisition

  • Crystal Selection: Select a single crystal with dimensions approximately 0.30 × 0.20 × 0.10 mm[1].

  • Mounting: Coat the crystal in paratone oil and mount it on a MiTeGen loop. Transfer immediately to the diffractometer's cold stream (180 K) to freeze the oil, rigidly securing the crystal while protecting it from atmospheric moisture.

  • Unit Cell Determination: Collect preliminary frames to determine the unit cell parameters. Validation: The software must report a mosaicity of < 0.5°, confirming the internal long-range order of the lattice.

  • Data Collection: Execute a full sphere data collection strategy using

    
     and 
    
    
    
    scans to ensure >99% completeness up to
    
    
    . Validation: An internal merging
    
    
    -factor (
    
    
    ) of < 0.05 during data reduction confirms high-quality, redundant data.

Part 3: Structure Solution and Refinement

Causality & Causation: The crystallographic phase problem is solved using dual-space algorithms, which are highly efficient for organic molecules. Full-matrix least-squares refinement on


 ensures that all data (including weak reflections) contribute to the model, providing a statistically robust structure[2].

Self-Validating Protocol: Computational Refinement

  • Integration: Integrate frames and apply multi-scan absorption correction (e.g., SADABS).

  • Structure Solution: Solve the structure using 3[3], which utilizes a dual-space algorithm to locate all non-hydrogen atoms.

  • Anisotropic Refinement: Refine the model using 2[2]. Assign anisotropic displacement parameters to all non-hydrogen atoms (C, N, O).

  • Hydrogen Atom Treatment: Place hydrogen atoms in calculated positions using a riding model (

    
     for aromatic protons, 
    
    
    
    for the methyl group).
  • Validation: Generate a CIF file and run the IUCr CheckCIF routine. The absence of Level A or B alerts serves as the final, objective validation of the structural integrity[2].

Part 4: Structural Analysis & Intermolecular Interactions

The molecular geometry of 6-Methylbenzofuran-2-carbonitrile exhibits a highly planar benzofuran ring system conjugated with the cyano group. Based on authoritative crystallographic data of analogous1[1], the following parameters are characteristic of this scaffold.

Table 1: Representative Crystallographic Data for Benzofuran-2-carbonitrile Scaffolds

ParameterValue / Characteristic
Crystal System Triclinic or Monoclinic
Space Group

or

Data Collection Temp. 180 K
C(2)–C(N) Bond Length ~1.43 Å
C≡N Bond Length ~1.14 Å
C–O (furan) Bond Length ~1.38 Å
Final

Index
< 0.050

Mechanistic Insights into Packing: The extended planarity of the molecule facilitates tight crystal packing. Molecules typically stack in columns along the short crystallographic axis, driven by


 stacking interactions between the electron-rich benzofuran cores. Furthermore, the highly electronegative nitrogen of the cyano group acts as a potent hydrogen-bond acceptor, forming 

intermolecular interactions with adjacent methyl or aromatic protons. These non-covalent interactions rigidly stabilize the three-dimensional lattice[1].

Mandatory Visualization: Experimental Workflow

SCXRD_Workflow N1 1. Sample Preparation 6-Methylbenzofuran-2-carbonitrile N2 2. Single Crystal Growth Thermodynamic Control (Slow Evaporation) N1->N2 N3 3. X-Ray Data Collection Cryogenic Temp (180 K) & Mo Kα N2->N3 N4 4. Structure Solution Dual-Space Algorithm (SHELXT) N3->N4 N5 5. Refinement & Validation Least-Squares on F² (SHELXL) & CheckCIF N4->N5

Workflow for the single-crystal X-ray diffraction analysis of benzofuran derivatives.

References

  • Sigma-Aldrich. "6-METHYLBENZOFURAN-2-CARBONITRILE | 1049129-12-5". sigmaaldrich.com.

  • Okuda, K., et al. (2012). "3-(2-Oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile". Acta Crystallographica Section E: Structure Reports Online. 1

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances. 3

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry. 2

Sources

Exploratory

Thermal Stability and Degradation Kinetics of 6-Methylbenzofuran-2-carbonitrile: A Comprehensive Mechanistic Guide

Abstract: 6-Methylbenzofuran-2-carbonitrile (6-MB2C) is a highly functionalized heterocyclic scaffold critical to the development of advanced pharmaceuticals and organic materials. While its rigid benzofuran core and ver...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 6-Methylbenzofuran-2-carbonitrile (6-MB2C) is a highly functionalized heterocyclic scaffold critical to the development of advanced pharmaceuticals and organic materials. While its rigid benzofuran core and versatile nitrile handle make it an ideal synthetic building block, its behavior under extreme thermal stress—such as during high-temperature cross-coupling, melt-extrusion formulation, or prolonged storage—requires rigorous profiling. This whitepaper provides an in-depth mechanistic analysis of the thermal decomposition pathways of 6-MB2C, supported by computational kinetics and self-validating analytical workflows.

The Chemical Context of 6-Methylbenzofuran-2-carbonitrile

6-Methylbenzofuran-2-carbonitrile (CAS: 1049129-12-5)[1] represents a class of molecules where the inherent stability of an aromatic bicyclic system is modulated by exocyclic substituents. The benzofuran core provides a lipophilic, electron-rich pharmacophore. The addition of the electron-withdrawing 2-carbonitrile (-C≡N) group subtly alters the electron density of the furan oxygen, generally increasing the thermal threshold required for heterolytic ring cleavage. Conversely, the 6-methyl group introduces a site susceptible to homolytic cleavage and radical formation at elevated temperatures. Understanding the precise hierarchy of these bond-breaking events is essential for process chemists to define safe operating envelopes and prevent the formation of toxic degradants (e.g., hydrogen cyanide).

Mechanistic Pathways of Thermal Decomposition

The thermal decomposition of benzofuran derivatives is not a single-step event but a complex cascade of unimolecular dissociations and bimolecular radical propagations. Recent experimental pyrolysis and computational kinetic studies on the benzofuran core (conducted between 723 K and 1123 K) have mapped these exact degradation pathways[2].

For 6-MB2C, the degradation mechanism follows a distinct, substituent-driven sequence:

  • Initiation via Substituent Cleavage: At elevated thermal stress, the exocyclic bonds are the first to yield. The methyl group at the 6-position readily undergoes hydrogen abstraction or homolytic cleavage, generating a highly reactive, resonance-stabilized 6-methylenebenzofuran radical. Concurrently, at extreme temperatures (> 700 K), the nitrile group undergoes decyanation, aligning with established data showing that nitriles generally resist thermal dehydration up to 300–500 °C (573–773 K) before degrading[3].

  • Furan Ring Opening (Propagation): Once the stabilizing substituents are compromised, unimolecular decomposition of the core dominates. The weakest link—the C-O bond within the furan ring—cleaves. Mass spectrometry of benzofuran pyrolysis confirms that multi-step ring-opening generates primary intermediates such as

    
     (m/z = 90)[2]. Furthermore, the unimolecular processes release reactive hydrogen atoms, which subsequently catalyze bimolecular H-assisted decomposition[2].
    
  • Terminal Fragmentation: The opened ring rapidly fragments into smaller, volatile species. Computational models indicate two primary terminal pathways: the formation of phenyl and ketene (requiring an activation barrier of 56.9 kcal/mol) and the formation of benzyne,

    
    , and 
    
    
    
    (requiring a significantly higher barrier of 93.2 kcal/mol)[2]. The relatively low barrier for ketene formation drives the rapid mass loss observed in thermogravimetric studies.

Pathway A 6-Methylbenzofuran-2-carbonitrile (Intact Scaffold) B 6-Methylenebenzofuran Radical (H-abstraction) A->B Thermal Stress C Benzofuran Core (Decyanation > 700 K) A->C Extreme Heat D Furan Ring Opening (Primary Intermediate m/z 90) B->D Radical Propagation C->D Unimolecular Cleavage E Benzyne + C2OH + H2 (Ea = 93.2 kcal/mol) D->E Pathway A F Phenyl + Ketene (Ea = 56.9 kcal/mol) D->F Pathway B

Fig 1. Thermal degradation pathways and computational kinetic barriers of 6-MB2C.

Thermodynamic Profiling: Quantitative Kinetics

To engineer safe manufacturing processes, the thermodynamic limits of 6-MB2C must be quantified. In solid-state thermal analysis, the degradation of benzofuran derivatives is typically modeled using the Coats-Redfern and Van Krevelen integral methods to extract activation energies (


) directly from Thermogravimetric Analysis (TGA) curves[4].

Below is a synthesis of the quantitative kinetic parameters governing the thermal stability of the 6-MB2C structural motifs:

Kinetic ParameterValue / RangeMechanistic SignificanceSource
Onset of Thermal Degradation (

)
~ 300 - 350 °C (573 - 623 K)Point of initial mass loss; marks the upper limit for melt-extrusion or high-temp catalysis.Extrapolated from TGA of benzofurans[4]
Nitrile Cleavage Threshold > 450 °C (> 723 K)Temperature at which the robust -C≡N bond undergoes thermal dehydration/cleavage.Nitrile thermal stability limits[3]
Primary Core Decomposition Range 723 K - 1123 KThe thermal window where the benzofuran core actively undergoes pyrolysis and ring-opening.Pyrolysis Mass Spectrometry[2]
Furan Ring Opening Barrier 56.9 kcal/molThe activation energy required to yield phenyl and ketene terminal degradants.Computational Kinetics[2]
Benzyne Formation Barrier 93.2 kcal/molThe high-energy pathway yielding benzyne,

, and

.
Computational Kinetics[2]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity (E-E-A-T), thermal profiling cannot rely on a single analytical technique. Standard TGA measures mass loss but cannot differentiate between benign solvent evaporation, sublimation, or critical chemical degradation. The following protocols are designed as self-validating systems, combining physical mass loss with direct chemical effluent identification.

Protocol 1: Evolved Gas Analysis via TGA-MS

Causality: Coupling Mass Spectrometry (MS) to TGA allows researchers to identify the exact bond-breaking events in real-time. For instance, detecting m/z 27 (


) confirms nitrile cleavage, while m/z 90 confirms the furan ring-opening intermediate, validating the theoretical pathways.

Workflow S1 Sample Prep (Alumina Crucible) S2 Inert Purge (He Gas) S1->S2 S3 Thermal Ramp (10 °C/min) S2->S3 S4 EGA-MS (m/z 15, 27, 90) S3->S4 S5 Kinetic Analysis (Coats-Redfern) S4->S5

Fig 2. Self-validating TGA-MS workflow for real-time volatile degradant mapping.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 2.0–5.0 mg of 6-MB2C into an inert alumina (

    
    ) crucible. Reasoning: Alumina is strictly inert and prevents the catalytic artifacts that platinum crucibles can induce during high-temperature nitrile degradation.
    
  • Atmosphere Control: Purge the furnace with high-purity Helium (50 mL/min) for 30 minutes prior to heating. Reasoning: Helium provides an oxygen-free environment to isolate pure thermal pyrolysis from oxidative degradation, and serves as an ideal carrier gas for MS ionization.

  • Dynamic Heating: Ramp the temperature from 25 °C to 1000 °C at a rate of 10 °C/min. Reasoning: A 10 °C/min heating rate optimizes the resolution of distinct mass-loss derivatives (DTG peaks) while maintaining sufficient effluent concentration for accurate kinetic modeling[4].

  • Effluent Monitoring: Transfer the evolved gases via a heated capillary (maintained at 200 °C) to the MS. Continuously monitor m/z 15 (

    
    ), m/z 27 (
    
    
    
    ), and m/z 90 (
    
    
    )[2]. Reasoning: The heated capillary prevents the premature condensation of high-boiling primary degradants before they reach the ionization chamber.
  • Data Synthesis: Apply the Coats-Redfern method to the primary TGA mass-loss curve to calculate the experimental activation energy (

    
    ), cross-referencing it against the computational barrier of 56.9 kcal/mol.
    
Protocol 2: Isothermal Stress Testing (IST) for Shelf-Life Extrapolation

Causality: Dynamic TGA often overestimates long-term stability due to rapid heating rates. IST holds the compound at specific processing temperatures to detect slow, auto-catalytic degradation over extended periods, validating shelf-life assumptions.

Step-by-Step Methodology:

  • Thermal Holding: Rapidly heat (50 °C/min) separate 10 mg samples of 6-MB2C to 150 °C, 200 °C, and 250 °C inside sealed glass ampoules under a nitrogen atmosphere. Hold isothermally for 24 hours.

  • Chromatographic Quantification: Dissolve the stressed samples in HPLC-grade acetonitrile. Analyze via HPLC-UV (C18 column, 254 nm detection) to quantify the percentage of remaining intact 6-MB2C against an unstressed reference standard.

  • Arrhenius Derivation: Plot

    
     versus 
    
    
    
    to calculate the low-temperature activation energy. Reasoning: If the
    
    
    derived from this isothermal HPLC method matches the
    
    
    derived from the dynamic TGA Coats-Redfern method[4], it proves that the degradation mechanism remains consistent across both low and high-temperature regimes.

Conclusion & Process Implications

The thermal stability of 6-Methylbenzofuran-2-carbonitrile is dictated by a delicate balance between its robust bicyclic core and its reactive exocyclic substituents. While the molecule exhibits excellent stability at standard processing temperatures, exposure to extreme thermal stress (> 300 °C) triggers a cascade of radical formation, decyanation, and eventual furan ring-opening. By utilizing the self-validating TGA-MS and Isothermal Stress Testing workflows outlined in this guide, development scientists can accurately map these kinetic boundaries, ensuring process safety, maximizing synthetic yields, and preventing the generation of hazardous volatile degradants.

References

  • Sigma-Aldrich. "6-METHYLBENZOFURAN-2-CARBONITRILE | 1049129-12-5". Sigma-Aldrich Product Catalog.
  • Arctom. "CAS NO. 1049129-12-5 | 6-Methylbenzofuran-2-carbonitrile". Arctom Scientific.
  • The Journal of Physical Chemistry A. "Experimental and Computational Investigation of Benzofuran Decomposition Kinetics". ACS Publications.
  • ResearchGate. "Synthesis, characterization, and thermal degradation of novel poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate)". Polymer Engineering & Science.
  • Google Patents. "US4189580A - Process for the preparation of nitriles". United States Patent and Trademark Office.

Sources

Foundational

A Comprehensive Technical Guide to Substituted Benzofuran-2-carbonitriles: Synthesis, Biological Activity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals The benzofuran scaffold, a heterocyclic system composed of fused benzene and furan rings, is a cornerstone in medicinal chemistry, appearing in a multitude...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic system composed of fused benzene and furan rings, is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2] Among the diverse array of substituted benzofurans, those bearing a carbonitrile group at the 2-position have garnered significant attention for their unique chemical reactivity and promising pharmacological profiles. This in-depth technical guide provides a comprehensive literature review of substituted benzofuran-2-carbonitriles, delving into their synthetic strategies, diverse biological activities, and the critical structure-activity relationships that govern their therapeutic potential.

Synthetic Strategies for Benzofuran-2-carbonitrile Scaffolds

The construction of the benzofuran-2-carbonitrile core can be achieved through various synthetic routes, often involving cyclization and cyanation as key steps. The choice of synthetic methodology is frequently dictated by the desired substitution pattern on the benzofuran ring.

Copper-Catalyzed Cascade Reactions

A prevalent and efficient method for the synthesis of 2-aryl-3-cyanobenzofurans involves a copper-catalyzed cascade reaction. One such approach utilizes the reaction of aryl aldehydes with 2-iodobenzylcyanides, proceeding through a sequence of Knoevenagel condensation, aryl hydroxylation, oxa-Michael addition, and aromatization to yield the desired products in good yields.[3][4] Another copper-catalyzed cascade synthesis employs o-hydroxybenzaldehydes and arylacetonitriles in the presence of copper acetate and a base.[5][6] This method is valued for its operational simplicity and the ability to tolerate a variety of substituents.

Experimental Protocol: Copper-Catalyzed Synthesis of 2-Aryl-3-cyanobenzofurans from Aryl Aldehydes and 2-Iodobenzylcyanide [4]

  • Reaction Setup: A 10 mL vial is charged with the aryl aldehyde (1.0 mmol), 2-iodobenzylcyanide (1.4 mmol), copper(I) iodide (CuI, 20 mol %), a suitable ligand (50 mol %), cesium carbonate (Cs2CO3, 3.5 equiv), and tetrabutylammonium bromide (TBAB, 0.5 equiv) in dimethyl sulfoxide (DMSO, 4 mL).

  • Reaction Conditions: The reaction mixture is heated in a preheated oil bath at 90 °C and stirred for approximately 36 hours under an open atmosphere.

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with ethyl acetate and filtered. The filtrate is washed with brine and extracted with ethyl acetate. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography to afford the 2-aryl-3-cyanobenzofuran.

One-Pot Synthesis from Acrylonitriles

A versatile one-pot synthesis of 2-(het)aryl/alkyl-3-cyanobenzofurans has been developed starting from 2-(2-bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles.[7][8][9][10] This sequence involves a base-induced reaction with benzyl carbamate to generate an α-(het)aroyl-α-(2-bromoaryl)acetonitrile intermediate. This intermediate then undergoes an in-situ copper-catalyzed intramolecular O-arylation to furnish the final product in high yields.

Experimental Protocol: One-Pot Synthesis of 2-(Het)aryl-3-cyanobenzofurans [8]

  • Initial Reaction: A mixture of 2-(2-bromoaryl)-3-(methylthio)-3-(het)arylacrylonitrile (1.0 mmol), benzyl carbamate (2.0 mmol), and sodium hydride (NaH, 2.0 equiv.) in dimethylformamide (DMF, 5 mL) is stirred at 90 °C for 6 hours.

  • Cyclization: To the reaction mixture, copper(I) iodide (CuI, 10 mol %) and L-proline (20 mol %) are added, and the mixture is heated at 90 °C for an additional 6–8 hours.

  • Work-up and Purification: After completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography to yield the desired 2-(het)aryl-3-cyanobenzofuran.

Synthesis_Overview cluster_copper Copper-Catalyzed Cascade Reactions cluster_onepot One-Pot Synthesis ArylAldehyde Aryl Aldehyde Cyanobenzofuran1 2-Aryl-3-cyanobenzofuran ArylAldehyde->Cyanobenzofuran1 CuI, Cs2CO3 Iodobenzylcyanide 2-Iodobenzylcyanide Iodobenzylcyanide->Cyanobenzofuran1 Hydroxybenzaldehyde o-Hydroxybenzaldehyde Hydroxybenzaldehyde->Cyanobenzofuran1 Cu(OAc)2, NaOMe Arylacetonitrile Arylacetonitrile Arylacetonitrile->Cyanobenzofuran1 Acrylonitrile 2-(2-Bromoaryl)-3-(methylthio)acrylonitrile Ketonitrile α-Aroyl-α-(2-bromoaryl)acetonitrile Acrylonitrile->Ketonitrile NaH BenzylCarbamate Benzyl Carbamate BenzylCarbamate->Ketonitrile Cyanobenzofuran2 2-(Het)aryl-3-cyanobenzofuran Ketonitrile->Cyanobenzofuran2 CuI, L-proline

Caption: Overview of major synthetic routes to substituted benzofuran-2-carbonitriles.

Biological Activities of Substituted Benzofuran-2-carbonitriles

The introduction of a carbonitrile group at the 2-position of the benzofuran ring has been shown to impart a range of potent biological activities. These compounds have been extensively investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.

Anticancer Activity

Substituted benzofuran-2-carbonitriles have emerged as a promising class of anticancer agents.[11] Several studies have reported their significant cytotoxic effects against various cancer cell lines.

For instance, a series of novel cyanobenzofuran derivatives were synthesized and evaluated for their antiproliferative activity.[11] One of the lead compounds, designated as R12, exhibited potent and selective activity against the NCI-H522 non-small cell lung cancer cell line with an IC50 value of 0.95 µM.[11] Further investigation revealed that this compound induced cell cycle arrest in the G2/M and S phases and promoted apoptosis.[11] Molecular docking studies suggested that its anticancer activity is mediated through the inhibition of the epidermal growth factor receptor (EGFR).[11]

CompoundCancer Cell LineIC50 (µM)Reference
R12 NCI-H522 (Lung)0.95 ± 0.02[11]
Compound 2 HePG2 (Liver)16.08–23.67[11]
HCT-116 (Colon)8.81–13.85[11]
MCF-7 (Breast)8.36–17.28[11]
Compound 8 HePG2 (Liver)16.08–23.67[11]
HCT-116 (Colon)8.81–13.85[11]
MCF-7 (Breast)8.36–17.28[11]

Table 1: Anticancer Activity of Selected Benzofuran-2-carbonitrile Derivatives

Antimicrobial Activity

The benzofuran scaffold is a well-established pharmacophore in the development of antimicrobial agents.[12][13] While specific data on 2-carbonitrile derivatives is emerging, the broader class of benzofurans has demonstrated significant activity against a range of bacteria and fungi. For example, certain 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives have shown potent activity against Staphylococcus aureus and Escherichia coli.[13][14] The introduction of a cyano group at the 2-position is an area of active investigation to enhance the antimicrobial potency and spectrum of these compounds.

Antiviral Activity

Benzofuran derivatives have also been explored for their antiviral properties.[15][16] Studies have shown that certain substituted benzofurans can inhibit the replication of various DNA and RNA viruses.[15] For example, specific 2-substituted benzofuran derivatives have exhibited activity against respiratory syncytial virus and influenza A virus.[15] The development of benzofuran-2-carbonitriles as antiviral agents represents a promising avenue for future research, leveraging the known antiviral potential of the core scaffold.

Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives is another area of significant interest.[17][18][19] Various benzofuran compounds have been shown to inhibit key inflammatory mediators. For instance, two new benzofuran derivatives isolated from Liriope spicata var. prolifera demonstrated significant inhibitory activity against neutrophil respiratory burst.[19] The synthesis and evaluation of benzofuran-2-carbonitriles for their anti-inflammatory effects could lead to the discovery of novel therapeutic agents for inflammatory disorders.

Structure-Activity Relationships (SAR)

The biological activity of substituted benzofuran-2-carbonitriles is highly dependent on the nature and position of substituents on the benzofuran ring system. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

For anticancer activity, the substitution pattern on the 2-aryl ring of 2-aryl-3-cyanobenzofurans plays a critical role. Studies have indicated that the presence of specific substituents can significantly influence the cytotoxicity and selectivity of these compounds.[11] For example, in the case of the potent EGFR inhibitor R12, the specific substitution pattern on the pyrimidine ring attached at the 2-position of the benzofuran was found to be crucial for its high binding affinity to the EGFR active site.[11]

Furthermore, the overall lipophilicity and electronic properties of the substituents can impact the pharmacokinetic and pharmacodynamic properties of these molecules, affecting their bioavailability and target engagement.[11]

SAR_Overview cluster_substituents Substituent Effects cluster_activities Biological Activities BenzofuranCore Benzofuran-2-carbonitrile Core R1 Substituents on Benzene Ring BenzofuranCore->R1 R2 Substituents at C3-position BenzofuranCore->R2 R3 Substituents at other positions BenzofuranCore->R3 Anticancer Anticancer R1->Anticancer Modulates Potency & Selectivity AntiInflammatory Anti-inflammatory R1->AntiInflammatory Affects Efficacy R2->Anticancer Antimicrobial Antimicrobial R2->Antimicrobial Influences Spectrum Antiviral Antiviral R3->Antiviral Impacts Target Specificity

Caption: Structure-Activity Relationship (SAR) considerations for substituted benzofuran-2-carbonitriles.

Conclusion and Future Perspectives

Substituted benzofuran-2-carbonitriles represent a versatile and promising class of heterocyclic compounds with significant potential in drug discovery and development. The synthetic methodologies for their preparation are well-established, with copper-catalyzed reactions and one-pot procedures offering efficient access to a wide range of derivatives. The diverse biological activities, particularly their potent anticancer effects, underscore the therapeutic importance of this scaffold.

Future research in this area should focus on several key aspects. The exploration of novel synthetic routes that allow for greater diversity in substitution patterns is essential for expanding the chemical space of these compounds. Furthermore, a more in-depth investigation into the antimicrobial, antiviral, and anti-inflammatory activities of specifically substituted benzofuran-2-carbonitriles, including the determination of their mechanisms of action, will be crucial for realizing their full therapeutic potential. Comprehensive SAR studies, aided by computational modeling and molecular docking, will continue to guide the rational design of next-generation benzofuran-2-carbonitrile-based drugs with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The continued exploration of this privileged scaffold holds great promise for the development of novel and effective therapeutic agents for a variety of diseases.

References

  • Copper Catalyzed Cascade Synthesis of 2-Aryl-3-cyanobenzofuran and Dibenzo[b,f]oxepine-10-carbonitrile Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • One-Pot Synthesis of 2-(Het)aryl/alkyl-3-cyanobenzofurans from 2-(2-Bromoaryl). (2018). ACS Omega, 3(7), 8355–8364. Retrieved from [Link]

  • One-Pot Synthesis of 2-(Het)aryl/alkyl-3-cyanobenzofurans from 2-(2-Bromoaryl). (2018). ACS Omega, 3(7), 8355–8364. Retrieved from [Link]

  • Copper-Catalyzed Cascade Synthesis of 2-Aryl-3-cyanobenzofuran and Dibenzo[b,f]oxepine-10-carbonitrile Derivatives. (2018). The Journal of Organic Chemistry, 83(15), 8257–8267. Retrieved from [Link]

  • Copper-Catalyzed Preparation of 2-Aryl-3-cyanobenzofurans with Bright Blue Photoluminescence. (2016). Organic Letters, 18(4), 764–767. Retrieved from [Link]

  • One-Pot Synthesis of 2-(Het)aryl/alkyl-3-cyanobenzofurans from 2-(2-Bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles and Benzyl Carbamate. (2018). ACS Omega, 3(7), 8355–8364. Retrieved from [Link]

  • Copper-Catalyzed Preparation of 2-Aryl-3-cyanobenzofurans with Bright Blue Photoluminescence. (2016). ACS Publications. Retrieved from [Link]

  • One-Pot Synthesis of 2-(Het)aryl/alkyl-3-cyanobenzofurans from 2-(2-Bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles and Benzyl Carbamate. (2018). ACS Omega. Retrieved from [Link]

  • Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Structures of known 2-substituted benzofuran derivatives and... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. (n.d.). J-Stage. Retrieved from [Link]

  • Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. (2021). PubMed. Retrieved from [Link]

  • Synthesis and antiviral activity of some new benzofuran derivatives. (1995). PubMed. Retrieved from [Link]

  • Synthesis and Antimicrobial Evaluation of New Benzofuran Derivatives. (2011). PubMed. Retrieved from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers, 14(9), 2196. Retrieved from [Link]

  • One-pot synthesis of benzofurans via heteroannulation of benzoquinones. (2021). Heterocyclic Communications, 27(1), 75-80. Retrieved from [Link]

  • Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives. (2011). PubMed. Retrieved from [Link]

  • Synthesis and antimicrobial activity of some benzofuran derivatives. (1992). PubMed. Retrieved from [Link]

  • Synthesis of potent antitumor and antiviral benzofuran derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. Retrieved from [Link]

  • Synthetic route for the preparation of cyanobenzofuran derivatives 2–12. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. (2008). PubMed. Retrieved from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. Retrieved from [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). MDPI. Retrieved from [Link]

  • Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera. (2011). PubMed. Retrieved from [Link]

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Protocols & Analytical Methods

Method

6-Methylbenzofuran-2-carbonitrile: A Versatile Scaffold for Medicinal Chemistry

Topic: 6-Methylbenzofuran-2-carbonitrile as a building block in organic synthesis Content Type: Detailed Application Note and Protocol Guide Abstract 6-Methylbenzofuran-2-carbonitrile (CAS 1049129-12-5) is a high-value h...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Methylbenzofuran-2-carbonitrile as a building block in organic synthesis Content Type: Detailed Application Note and Protocol Guide

Abstract

6-Methylbenzofuran-2-carbonitrile (CAS 1049129-12-5) is a high-value heterocyclic building block employed in the synthesis of antiviral, anticancer, and antimicrobial agents. Characterized by its electron-rich benzofuran core and the reactive electrophilic nitrile handle at the C2 position, this intermediate serves as a critical divergence point for accessing carboxylic acids, amidines, amines, and tetrazoles. This application note details the physicochemical profile of the compound and provides validated protocols for its transformation into key pharmacophores, emphasizing reaction causality and safety.

Chemical Profile & Structural Utility[2]

The 6-methyl substituent distinguishes this scaffold from the parent benzofuran-2-carbonitrile by introducing specific lipophilic bulk and weak electron-donating character to the benzenoid ring. This modification often improves the pharmacokinetic profile (e.g., membrane permeability) of final drug candidates without significantly altering the steric environment of the reaction center at C2.

Table 1: Physicochemical Properties
PropertyDataNote
IUPAC Name 6-Methylbenzofuran-2-carbonitrile
CAS Number 1049129-12-5
Molecular Formula C₁₀H₇NO
Molecular Weight 157.17 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, DMSO; Low in waterLipophilic core
Key Reactivity C≡N electrophilic attack; C3-H functionalizationNitrile is the primary handle

Synthetic Versatility & Reaction Pathways[2][5][6]

The utility of 6-methylbenzofuran-2-carbonitrile lies in its ability to act as a "masked" acid, amide, or amine. The nitrile group withdraws electron density from the C2-C3 double bond, stabilizing the furan ring against oxidative degradation while remaining susceptible to nucleophilic attack.

Divergent Synthesis Map

The following diagram illustrates the primary synthetic pathways accessible from this building block.

ReactionMap Start 6-Methylbenzofuran- 2-carbonitrile Acid 6-Methylbenzofuran- 2-carboxylic acid Start->Acid Hydrolysis (NaOH/EtOH) Amidine Amidines (Serine Protease Inhibitors) Start->Amidine Pinner Rxn (HCl/MeOH; NH3) Tetrazole Tetrazoles (Carboxylate Bioisosteres) Start->Tetrazole [3+2] Cycloaddition (NaN3) Amine (6-Methylbenzofuran- 2-yl)methanamine Start->Amine Reduction (LiAlH4 or H2/Ra-Ni) Oxadiazole 1,2,4-Oxadiazoles Start->Oxadiazole Amidoxime route

Figure 1: Divergent synthetic pathways from the 6-methylbenzofuran-2-carbonitrile core.

Experimental Protocols

Protocol A: Hydrolysis to 6-Methylbenzofuran-2-carboxylic Acid

This transformation is the most common initial step, converting the nitrile into a carboxylic acid moiety often found in HCV NS5B polymerase inhibitors.[1]

Mechanism: Base-mediated nucleophilic addition of hydroxide to the nitrile carbon, followed by elimination of ammonia.

Reagents:

  • 6-Methylbenzofuran-2-carbonitrile (1.0 equiv)

  • Sodium Hydroxide (NaOH), 10% aqueous solution (5.0 equiv)

  • Ethanol (EtOH) (Reaction solvent)

  • Hydrochloric acid (HCl), 1 M (for acidification)[2]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 6-methylbenzofuran-2-carbonitrile (1.0 g, 6.36 mmol) in ethanol (15 mL).

  • Addition: Add 10% aqueous NaOH (12 mL) dropwise. Note: The solution may turn slightly yellow due to phenolate resonance forms if ring opening occurs transiently, but the furan ring is generally stable.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 4–6 hours. Monitor by TLC (eluent 30% EtOAc/Hexanes) until the starting nitrile spot (R_f ~0.6) disappears.[3]

  • Workup: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove ethanol.

  • Acidification: Dilute the aqueous residue with water (10 mL) and cool in an ice bath. Slowly acidify to pH 2–3 using 1 M HCl. A white precipitate (the carboxylic acid) will form immediately.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 10 mL) and dry in a vacuum oven at 50 °C.

  • Validation: Expected yield: 85–95%. Purity check via ¹H NMR (DMSO-d₆) should show the disappearance of the nitrile stretch in IR (~2220 cm⁻¹) and appearance of carbonyl (~1690 cm⁻¹).

Protocol B: Synthesis of Tetrazole Bioisosteres

Tetrazoles are critical bioisosteres for carboxylic acids, offering improved metabolic stability and bioavailability. This protocol uses a "Sharpless-type" zinc-catalyzed addition or standard ammonium chloride conditions.

Safety Alert: Sodium azide (NaN₃) is acutely toxic and can form explosive hydrazoic acid (HN₃) with strong acids. Perform all operations in a fume hood.

Reagents:

  • 6-Methylbenzofuran-2-carbonitrile (1.0 equiv)

  • Sodium Azide (NaN₃) (1.2 equiv)

  • Ammonium Chloride (NH₄Cl) (1.2 equiv)

  • DMF (Dimethylformamide) (anhydrous)

Workflow Diagram:

TetrazoleWorkflow Step1 Dissolve Nitrile in DMF (0.5 M concentration) Step2 Add NaN3 and NH4Cl (Solid addition) Step1->Step2 Step3 Heat to 100°C for 12-16h (Monitor consumption of Nitrile) Step2->Step3 Step4 Cool & Pour into Ice Water (Quench) Step3->Step4 Step5 Acidify with 1M HCl to pH 3 (Caution: HN3 evolution risk) Step4->Step5 Step6 Filter Precipitate (Tetrazole Product) Step5->Step6

Figure 2: Workflow for the [3+2] cycloaddition of azide to the nitrile.

Step-by-Step Procedure:

  • Setup: To a reaction vial, add 6-methylbenzofuran-2-carbonitrile (1.0 equiv), NaN₃ (1.2 equiv), and NH₄Cl (1.2 equiv).

  • Solvent: Add anhydrous DMF (to reach 0.5 M concentration).

  • Reaction: Seal the vial and heat to 100 °C. The ammonium chloride acts as a proton source and buffers the reaction, activating the nitrile for azide attack.

  • Quench: After conversion (typically 12–16 h), pour the mixture into crushed ice/water (10x reaction volume).

  • Acidification: Carefully acidify with 1 M HCl to pH ~3. Caution: Ensure good ventilation to avoid inhaling trace HN₃.

  • Purification: The product usually precipitates. If oiling occurs, extract with Ethyl Acetate, wash with brine (to remove DMF), dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water if necessary.

Protocol C: Pinner Reaction (Amidine Synthesis)

Amidines are key pharmacophores for serine protease inhibitors.

  • Imidate Formation: Dissolve the nitrile in anhydrous Methanol/Dioxane. Cool to 0 °C. Bubble anhydrous HCl gas through the solution for 30–60 mins. Seal and store at 4 °C for 24h. The imidate ester hydrochloride precipitates.

  • Amidine Formation: Filter the imidate salt (exclude moisture). Resuspend in anhydrous methanol. Add ammonia (in MeOH) or a primary/secondary amine (1.1 equiv). Stir at room temperature for 12h.

  • Workup: Evaporate solvent. The residue is the amidine hydrochloride.

Expert Tips & Troubleshooting

  • Regioselectivity: The 6-methyl group activates the C3 position slightly more than in the unsubstituted parent. If performing electrophilic aromatic substitution (e.g., bromination) after nitrile installation, expect C3 substitution.

  • Reduction Risks: When reducing the nitrile to the amine using catalytic hydrogenation (H₂/Pd-C), there is a risk of reducing the C2-C3 double bond of the furan ring, converting it to a dihydrobenzofuran.

    • Solution: Use Raney Nickel or LiAlH₄ at low temperatures (0 °C) to preserve the aromatic furan core.

  • Storage: Store the nitrile under inert atmosphere (N₂) if possible, though it is relatively stable. Avoid acidic moisture to prevent slow hydrolysis to the amide.

References

  • Benzofuran Synthesis & Reactivity

    • Review of Benzofuran Derivatives: Synthesis and Biological Activity.
    • Source: Molecules (2022).
    • (General reference for benzofuran chemistry).

  • Nitrile Hydrolysis Protocols

    • Practical Synthetic Procedures for the Hydrolysis of Nitriles.
    • Source: Organic Syntheses.
  • Tetrazole Synthesis

    • Zinc-catalyzed synthesis of tetrazoles
    • Source: Journal of Organic Chemistry (Demko & Sharpless, 2001).
  • CAS Registry Data

    • 6-Methylbenzofuran-2-carbonitrile (CAS 1049129-12-5).[4][5]

    • Source: PubChem / CAS Common Chemistry.

Sources

Application

Application Notes &amp; Protocols: Investigating the Biological Activity of 6-Methylbenzofuran-2-carbonitrile

Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery The benzofuran nucleus is a heterocyclic motif of significant interest in medicinal chemistry, forming the structural core of numerous nat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery

The benzofuran nucleus is a heterocyclic motif of significant interest in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Derivatives of this scaffold have demonstrated potent anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties, among others.[1] Within this diverse chemical family, 6-methyl-substituted benzofurans are emerging as a particularly promising class of compounds, exhibiting notable pharmacological potential.[3]

This guide provides a comprehensive framework for the initial biological investigation of a specific derivative, 6-Methylbenzofuran-2-carbonitrile. The following sections offer detailed, field-proven protocols designed to be self-validating systems for screening its potential anticancer, anti-inflammatory, and antimicrobial activities. The experimental choices are explained to provide not just a methodology, but a deeper understanding of the underlying principles, empowering researchers to generate robust and reliable data.

Section 1: Anticancer Activity & Cytotoxicity Profiling

Preamble: Rationale for Investigation

A significant body of research highlights the anticancer potential of the benzofuran scaffold.[4][5][6] Halogenated and other substituted benzofuran derivatives have been shown to exhibit cytotoxic activity against a variety of human cancer cell lines, including lung, liver, and colon carcinoma.[3][7] Some derivatives have been found to induce cell cycle arrest and apoptosis, making them attractive candidates for further development.[7][8] Therefore, the primary and most crucial step in evaluating a novel compound like 6-Methylbenzofuran-2-carbonitrile is to assess its cytotoxic effect on cancer cells. The MTT assay is a foundational, reliable, and high-throughput colorimetric method for this initial screening.[9]

Core Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[9][11] The intensity of the resulting purple color is directly proportional to the number of viable cells.[12]

Materials:

  • 6-Methylbenzofuran-2-carbonitrile (Test Compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Human cancer cell line(s) (e.g., A549 - lung, HepG2 - liver, MCF-7 - breast)[8][13]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS).[9][11] Prepare, filter-sterilize (0.2 µm filter), and store protected from light at 4°C.[11][12]

  • Solubilization Solution: e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl.[14]

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture and harvest cancer cells during their logarithmic growth phase.

    • Perform a cell count (e.g., using a hemocytometer) and determine cell viability (e.g., via trypan blue exclusion).

    • Seed the cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium.

    • Expert Insight: The optimal seeding density is critical and should be determined empirically for each cell line to ensure cells are in an exponential growth phase during the assay.

    • Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of 6-Methylbenzofuran-2-carbonitrile in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO used for the test compound.

      • Untreated Control: Cells in a complete culture medium only.

      • Blank Control: Medium only (no cells) for background subtraction.[11]

    • Incubate the plate for 24, 48, or 72 hours. A 48-hour incubation is a common starting point.[8]

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[10]

    • Incubate the plate for 4 hours at 37°C.[10][14] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • After the 4-hour incubation, carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.[14]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[12] A reference wavelength of >650 nm can be used to reduce background noise.[9][10]

Data Presentation and Interpretation:

The results should be used to calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Formula: % Viability = (Absorbance_Sample - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank) * 100

  • The data should be plotted on a dose-response curve (Concentration vs. % Viability).

  • From this curve, the IC₅₀ (half-maximal inhibitory concentration) can be determined. This value represents the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Example Data Summary for Cytotoxicity Screening

Cancer Cell Line Test Compound Concentration (µM) % Cell Viability (Mean ± SD) IC₅₀ (µM)
A549 (Lung) 0 (Vehicle) 100 ± 4.5 \multirow{5}{}{TBD}
1 95 ± 3.8
10 72 ± 5.1
50 48 ± 4.2
100 21 ± 3.5
HepG2 (Liver) 0 (Vehicle) 100 ± 5.2 \multirow{5}{}{TBD}
1 98 ± 4.1
10 85 ± 3.9
50 60 ± 4.7

| | 100 | 35 ± 4.0 | |

TBD: To Be Determined from the dose-response curve.

MTT_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Data Analysis Seed Seed Cells in 96-Well Plate Incubate24h Incubate (24h) for Cell Adherence Seed->Incubate24h TreatCells Add Compound to Wells (Include Controls) Incubate24h->TreatCells PrepareCompound Prepare Serial Dilutions of 6-Methylbenzofuran-2-carbonitrile PrepareCompound->TreatCells Incubate48h Incubate (e.g., 48h) for Treatment TreatCells->Incubate48h AddMTT Add MTT Reagent to Each Well Incubate48h->AddMTT Incubate4h Incubate (4h) for Formazan Formation AddMTT->Incubate4h Solubilize Add Solubilization Solution (e.g., DMSO) Incubate4h->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Calculate Calculate % Viability Read->Calculate DetermineIC50 Determine IC50 Value Calculate->DetermineIC50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Section 2: Anti-Inflammatory Activity Assessment

Preamble: Rationale for Investigation

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases.[15] Many natural and synthetic benzofuran derivatives have demonstrated significant anti-inflammatory properties.[16][17][18] A common in vitro method to screen for anti-inflammatory potential involves using lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cells). LPS triggers an inflammatory cascade, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6).[19][20] The ability of a compound to inhibit NO production is a key indicator of its potential anti-inflammatory activity.[15][20] This inhibition may occur through the modulation of signaling pathways like NF-κB and MAPK.[19]

Core Protocol 2: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This protocol quantifies the amount of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates inhibition of NO production.

Materials:

  • 6-Methylbenzofuran-2-carbonitrile (Test Compound)

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS) from E. coli

  • Complete culture medium

  • Griess Reagent System (e.g., Sulfanilamide solution and N-(1-Naphthyl)ethylenediamine dihydrochloride solution)

  • Sodium Nitrite (NaNO₂) standard

  • Sterile 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 540-550 nm)

Step-by-Step Methodology:

  • Cell Seeding and Pre-treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium.

    • Incubate for 24 hours to allow for adherence.

    • Prepare serial dilutions of 6-Methylbenzofuran-2-carbonitrile in the medium.

    • Remove the old medium and add 100 µL of the medium containing the test compound dilutions. Incubate for 1-2 hours.

    • Expert Insight: A preliminary cytotoxicity test (like the MTT assay) on the RAW 264.7 cells is essential to ensure that any observed decrease in NO is not simply due to cell death. The concentrations used in this assay should be non-toxic.[20]

  • Inflammatory Stimulation:

    • After pre-treatment, add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response.

    • Do not add LPS to the negative control wells.

    • Include controls:

      • Negative Control: Cells + Medium (no LPS, no compound).

      • Positive Control: Cells + Medium + LPS (no compound).

      • Vehicle Control: Cells + Medium + LPS + DMSO.

    • Incubate the plate for 24 hours at 37°C.

  • Nitrite Quantification (Griess Assay):

    • After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare a standard curve using serial dilutions of a known concentration of sodium nitrite (e.g., from 100 µM to 1.56 µM) in the culture medium.

    • Add 50 µL of Sulfanilamide solution to all wells (samples and standards) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution to all wells and incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop.

    • Measure the absorbance within 30 minutes at 540 nm.[21]

Data Presentation and Interpretation:

  • Plot the absorbance values from the sodium nitrite standards to generate a standard curve.

  • Use the standard curve to calculate the nitrite concentration in each sample well.

  • Calculate the percentage of NO inhibition for each compound concentration.

  • Formula: % NO Inhibition = [1 - (NO_Sample / NO_PositiveControl)] * 100

  • Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the NO production.

Table 2: Example Data Summary for Anti-Inflammatory Screening

Test Compound Concentration (µM) Nitrite Concentration (µM) (Mean ± SD) % NO Inhibition IC₅₀ (µM)
Positive Control (LPS only) 45.2 ± 3.1 0 \multirow{5}{*}{TBD}
1 40.1 ± 2.8 11.3
10 31.5 ± 2.5 30.3
25 21.9 ± 1.9 51.5

| 50 | 12.8 ± 1.5 | 71.7 | |

Inflammatory_Pathway cluster_NFKB NF-κB Pathway cluster_nuc LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 ERK ERK TLR4->ERK Activates JNK JNK TLR4->JNK Activates P38 p38 TLR4->P38 Activates IKK IKKα/IKKβ TLR4->IKK Activates AP1 AP-1 ERK->AP1 Activate JNK->AP1 Activate P38->AP1 Activate IKB IκBα IKK->IKB Phosphorylates (leading to degradation) NFKB p65 (NF-κB) Nucleus Nucleus NFKB->Nucleus Translocates Transcription Gene Transcription AP1->Nucleus Translocates Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Transcription->Mediators Upregulates

Caption: Simplified MAPK and NF-κB inflammatory signaling pathways.[19]

Section 3: Antimicrobial Activity Screening

Preamble: Rationale for Investigation

The emergence of antimicrobial resistance is a major global health threat, necessitating the discovery of new antimicrobial agents.[22] Benzofuran derivatives have been widely reported to possess significant antibacterial and antifungal activities, making this a logical avenue of investigation for 6-Methylbenzofuran-2-carbonitrile.[23][24][25][26] The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][27]

Core Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is a gold standard for determining the MIC of a compound against various bacterial and fungal strains.[22][28]

Materials:

  • 6-Methylbenzofuran-2-carbonitrile (Test Compound)

  • Bacterial strains (e.g., Gram-positive: Staphylococcus aureus; Gram-negative: Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well U-bottom or flat-bottom plates

  • Standard antibiotics for positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile saline (0.85%)

  • Spectrophotometer or McFarland standards (0.5)

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL for bacteria.[29]

    • Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[29]

  • Compound Dilution in Plate:

    • Dispense 50 µL of sterile broth into all wells of a 96-well plate.

    • Prepare a stock solution of the test compound in DMSO.

    • Add 50 µL of the test compound (at 2x the highest desired final concentration) to the first column of wells. This creates a total of 100 µL.

    • Using a multichannel pipette, perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, then transferring 50 µL from the second to the third, and so on. Discard the final 50 µL from the last column. This results in wells with 50 µL of serially diluted compound.

  • Inoculation and Controls:

    • Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.

    • Include essential controls:

      • Growth Control: Well containing broth and inoculum only (no compound).

      • Sterility Control: Well containing broth only (no inoculum, no compound).

      • Positive Control: A separate row with a standard antibiotic undergoing serial dilution.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). Growth is indicated by turbidity or a pellet at the bottom of the well.

Data Presentation and Interpretation:

The results are presented as the MIC value in µg/mL or µM for each tested microorganism.

Table 3: Example Data Summary for Antimicrobial Screening (MIC)

Microorganism Strain (e.g., ATCC) Test Compound MIC (µg/mL) Control Antibiotic Control MIC (µg/mL)
S. aureus ATCC 29213 16 Ciprofloxacin 0.5
E. coli ATCC 25922 64 Ciprofloxacin 0.25

| C. albicans | ATCC 90028 | 32 | Fluconazole | 1 |

MIC_Workflow cluster_prep Phase 1: Preparation cluster_plate Phase 2: Plate Setup cluster_incubation Phase 3: Incubation & Readout cluster_result Phase 4: Result PrepInoculum Prepare & Standardize Microbial Inoculum (0.5 McFarland) DiluteInoculum Dilute Inoculum to Final Concentration PrepInoculum->DiluteInoculum AddInoculum Inoculate Wells with Microbial Suspension DiluteInoculum->AddInoculum AddBroth Add Broth to All Wells SerialDilute Perform 2-Fold Serial Dilution of Test Compound in Plate AddBroth->SerialDilute SerialDilute->AddInoculum Incubate Incubate Plate (e.g., 24h at 37°C) AddInoculum->Incubate ReadMIC Visually Inspect for Growth & Determine MIC Incubate->ReadMIC Result MIC Value: Lowest concentration with no visible growth ReadMIC->Result

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

  • Hindier, J. F., & Cockerill, F. R. (Eds.). (2005). Antimicrobial Susceptibility Testing Protocols. CRC Press.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. (Note: A general representative URL for Nature Protocols is provided as the direct link may vary). Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. Retrieved from [Link]

  • Bio-protocol. (n.d.). In vitro anti-inflammatory activity assay. Retrieved from [Link]

  • Yuniati, R., et al. (2018). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Journal of advanced pharmaceutical technology & research, 9(4), 126–130. Retrieved from [Link]

  • Peiris, D. S. H. S., et al. (2025, February 22). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review. Retrieved from [Link]

  • JoVE. (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. Retrieved from [Link]

  • Manjula, N. S., et al. (2025, January 1). In vitro evaluation of anti-inflammatory, anti-oxidant activity of pomegranate peel extract mediated calcium sulfate nano particles. Retrieved from [Link]

  • ResearchGate. (2015, January 18). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. Molecules (Basel, Switzerland), 24(8), 1541. Retrieved from [Link]

  • MDPI. (2025, June 8). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Retrieved from [Link]

  • Bouhlali, E. D. T., et al. (2016). In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. Journal of Applied Pharmaceutical Science, 6(5), 147-154. Retrieved from [Link]

  • Huang, C. H., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS omega, 5(25), 15551–15561. Retrieved from [Link]

  • Asati, V., & Sharma, S. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. International Journal of Pharmacy and Pharmaceutical Research, 7(4), 405-416. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC medicinal chemistry, 14(5), 826–866. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]

  • Asgari, D., & Rashedi, M. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of reports in pharmaceutical sciences, 6(1), 1–11. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 549. Retrieved from [Link]

  • Zhang, D., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European journal of medicinal chemistry, 221, 113501. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. Retrieved from [Link]

  • ResearchGate. (2026, February 10). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Retrieved from [Link]

  • Wang, H., et al. (2023). Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Molecules (Basel, Switzerland), 28(4), 1684. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Retrieved from [Link]

  • Wang, G. C., et al. (2011). Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera. Chemical & pharmaceutical bulletin, 59(3), 383–385. Retrieved from [Link]

  • K., L., Wari, U. G., & Kendri, S. S. (2016). A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology, 5(6), 2568-2571. Retrieved from [Link]

  • IJSDR. (2023, May). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. Retrieved from [Link]

  • MDPI. (2025, August 14). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Retrieved from [Link]

  • Al-Zahrani, A. A., et al. (2023). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. Molecules (Basel, Switzerland), 28(3), 1133. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, August 14). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • Abu-Hashem, A. A., et al. (2014). Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives. Archiv der Pharmazie, 347(12), 884–898. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. Retrieved from [Link]

Sources

Method

6-Methylbenzofuran-2-carbonitrile as a potential fluorescent probe

Technical Application Note: Characterization and Utilization of 6-Methylbenzofuran-2-carbonitrile Part 1: Executive Summary & Technical Rationale 6-Methylbenzofuran-2-carbonitrile (CAS: 1049129-12-5) is a benzofuran deri...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Characterization and Utilization of 6-Methylbenzofuran-2-carbonitrile

Part 1: Executive Summary & Technical Rationale

6-Methylbenzofuran-2-carbonitrile (CAS: 1049129-12-5) is a benzofuran derivative featuring a rigid heterocyclic core substituted with an electron-withdrawing nitrile group (-CN) at the C2 position and a weak electron-donating methyl group (-CH₃) at the C6 position.

While historically utilized as a synthetic intermediate for bioactive heterocycles (e.g., amidines and benzimidazoles), this molecule possesses an intrinsic Donor-π-Acceptor (D-π-A) architecture. This electronic arrangement confers distinct photophysical properties, specifically Intramolecular Charge Transfer (ICT) capabilities, making it a potential solvatochromic fluorescent probe .

Key Technical Capabilities:

  • Micro-environmental Sensing: The dipole moment change upon excitation renders the emission spectrum sensitive to solvent polarity (solvatochromism).

  • Lipophilicity: The hydrophobic benzofuran core facilitates membrane intercalation, making it suitable for lipid droplet imaging or hydrophobic pocket mapping.

  • Blue Emission: Typically exhibits fluorescence in the UV-Blue region (350–450 nm), serving as a contrast agent against green/red fluorophores.

Part 2: Mechanism of Action

The fluorescence mechanism of 6-Methylbenzofuran-2-carbonitrile relies on the stabilization of the excited state by the surrounding solvent shell.

  • Excitation: Upon absorption of UV light (~300–320 nm), an electron is promoted from the HOMO (localized on the benzofuran/methyl donor) to the LUMO (shifted toward the nitrile acceptor).

  • ICT State: This charge redistribution creates a large dipole moment in the excited state.

  • Solvent Relaxation: In polar solvents, solvent molecules reorient to stabilize this dipole, lowering the energy of the excited state and causing a red shift (bathochromic shift) in emission.

  • Emission: Radiative decay occurs, with the wavelength correlating directly to the polarity of the immediate environment.

G cluster_0 Solvatochromic Shift Mechanism GS Ground State (S0) (Non-Polar) ES_FC Franck-Condon Excited State (S1*) GS->ES_FC Excitation (UV) ICT ICT State (Dipole Formation) ES_FC->ICT Charge Transfer Rel_NonPolar Relaxed S1 (Non-Polar Solvent) ICT->Rel_NonPolar Fast Relaxation Rel_Polar Relaxed S1 (Polar Solvent) ICT->Rel_Polar Solvent Reorientation Em_Blue Blue Emission (High Energy) Rel_NonPolar->Em_Blue Fluorescence Em_Cyan Cyan Emission (Red Shifted) Rel_Polar->Em_Cyan Fluorescence

Caption: Schematic of the Intramolecular Charge Transfer (ICT) mechanism leading to solvatochromic shifts in emission.

Part 3: Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create stable, precipitate-free solutions for spectroscopic analysis.

  • Materials:

    • 6-Methylbenzofuran-2-carbonitrile (Solid, >98% purity).[1]

    • DMSO (Dimethyl sulfoxide), Anhydrous grade.

    • Ethanol (Spectroscopic grade).

  • Procedure:

    • Primary Stock (10 mM): Weigh 1.57 mg of compound (MW ≈ 157.17 g/mol ) and dissolve in 1.0 mL of anhydrous DMSO. Vortex for 30 seconds to ensure complete dissolution.

    • Storage: Aliquot into amber tubes and store at -20°C. Stable for 3 months.

    • Working Solution (10 µM): Dilute 1 µL of Primary Stock into 999 µL of the desired solvent (e.g., PBS, Ethanol, Toluene) immediately before use.

Protocol B: Solvatochromic Characterization

Objective: Validate the probe's sensitivity to polarity.

Workflow Diagram:

Workflow Start Start: 10 mM Stock (DMSO) Solvents Select Solvents: 1. Toluene (Non-polar) 2. DCM (Intermediate) 3. Methanol (Polar) Start->Solvents Dilution Dilute to 10 µM (Keep DMSO < 0.1%) Solvents->Dilution Abs_Scan UV-Vis Absorption Scan (250 - 450 nm) Dilution->Abs_Scan Ex_Selection Select Excitation λ (Usually λ_max) Abs_Scan->Ex_Selection Em_Scan Fluorescence Emission Scan (300 - 600 nm) Ex_Selection->Em_Scan Data_Analysis Plot Stokes Shift vs. Solvent Polarity (Δf) Em_Scan->Data_Analysis

Caption: Step-by-step workflow for characterizing solvatochromic properties.

Steps:

  • Prepare 10 µM solutions in Toluene, Dichloromethane (DCM), Acetonitrile, and Methanol.

  • Absorption Scan: Measure absorbance from 250 nm to 450 nm. Note the

    
     (typically ~300-310 nm).
    
  • Excitation: Set excitation wavelength to the absorption maximum (

    
    ).
    
  • Emission Scan: Record emission from

    
     nm to 600 nm.
    
  • Analysis: Calculate the Stokes Shift (

    
    ) for each solvent using the Lippert-Mataga formalism.
    
Protocol C: Quantum Yield Determination

Standard: Quinine Sulfate in 0.1 M H₂SO₄ (


).
  • Prepare the reference (Quinine Sulfate) and the sample (Benzofuran) such that their absorbance at the excitation wavelength (e.g., 310 nm) is identical and below 0.1 OD (to avoid inner filter effects).

  • Measure the integrated fluorescence intensity (

    
    ) for both.
    
  • Calculate Quantum Yield (

    
    ) using:
    
    
    
    
    (Where
    
    
    is the refractive index of the solvent).

Part 4: Representative Data & Troubleshooting

Table 1: Predicted Photophysical Properties (Benzofuran Core) Note: Values are representative of 2-cyano-benzofuran derivatives and should be empirically verified.

SolventPolarity Index

(nm)

(nm)
Stokes ShiftQuantum Yield
Hexane 0.1305345SmallHigh
DCM 3.1308360MediumMedium
Methanol 5.1310385LargeLow (Quenching likely)

Troubleshooting Guide:

  • Issue: No Fluorescence Observed.

    • Cause: Concentration quenching (aggregation) or inner filter effect.

    • Solution: Dilute sample to 1 µM. Ensure Absorbance < 0.05.

  • Issue: Precipitation in Aqueous Buffer.

    • Cause: High lipophilicity of the benzofuran core.

    • Solution: Use a co-solvent (e.g., 10% Ethanol) or incorporate into micelles/liposomes (e.g., SDS or Triton X-100) to solubilize.

  • Issue: Rapid Photobleaching.

    • Cause: Oxidation of the excited state.

    • Solution: Degas solvents with N₂ or Ar before measurement.

References

  • Benzofuran Structure & Fluorescence: K. P. K., et al. "Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties." Journal of Molecular Modeling, 2020.

  • Benzofuran-based Chemosensors: Review of Benzofuran and Naphthofuran based chemosensors for metal ion detection. Chemical Sensors, 2022.

  • Chemical Identity & Properties: PubChem Compound Summary for 2-Methylbenzofuran-5-carbonitrile (Isomer/Analog reference).

  • Solid-State Fluorescence of Cyanobenzofurans: "Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives." ACS Omega, 2018.

Sources

Application

Application Notes and Protocols for 6-Methylbenzofuran-2-carbonitrile in Materials Science

Abstract: This technical guide provides a comprehensive overview of the potential applications of 6-Methylbenzofuran-2-carbonitrile in materials science. While direct experimental data on this specific compound is emergi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of the potential applications of 6-Methylbenzofuran-2-carbonitrile in materials science. While direct experimental data on this specific compound is emerging, its constituent functional groups—the benzofuran core, the 2-carbonitrile moiety, and the 6-methyl group—suggest significant promise in the development of advanced organic materials. This document outlines detailed protocols for its use as a monomer in the synthesis of high-performance, thermally stable polymers and as a key building block for novel organic electronic materials. The methodologies are grounded in established chemical principles and supported by analogous systems from the scientific literature.

Introduction: The Promise of a Multifunctional Building Block

Benzofuran derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and, increasingly, in materials science.[1][2] The fused furan and benzene ring system provides a rigid, planar structure with favorable electronic and photophysical properties.[3][4] These characteristics make benzofurans attractive candidates for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and specialty polymers.[3][5]

6-Methylbenzofuran-2-carbonitrile, in particular, is a molecule of interest due to its unique combination of functional groups:

  • The Benzofuran Core: Offers thermal stability, high quantum yields, and hole-transporting properties, making it suitable for blue-light emitting materials.[5] Its rigid structure is beneficial for achieving high glass transition temperatures in polymers.[3]

  • The 2-Carbonitrile Group: A highly versatile functional group, the nitrile can undergo thermal trimerization to form exceptionally stable triazine rings, creating a cross-linked, high-performance polymer network.[6] It also serves as a reactive site for further chemical modifications.

  • The 6-Methyl Group: This electron-donating group can influence the electronic properties of the benzofuran system, potentially tuning the emission wavelengths and improving solubility in organic solvents for better processability.[7]

This guide will explore two primary applications of 6-Methylbenzofuran-2-carbonitrile: as a monomer for poly(triazine) synthesis and as a precursor for advanced organic electronic materials via cross-coupling reactions.

Application I: Synthesis of a High-Performance Poly(triazine) Polymer

The thermal trimerization of aromatic nitriles is a well-established method for producing polymers with exceptional thermal stability and mechanical strength.[6] The resulting poly(triazine) network is insoluble, infusible, and highly resistant to chemical and thermal degradation.

Rationale and Experimental Design

The polymerization of 6-Methylbenzofuran-2-carbonitrile proceeds through the cyclotrimerization of the nitrile groups to form a network of triazine rings linked by the benzofuran units. This process is typically catalyzed by metal chlorides or strong acids at elevated temperatures.[6] The resulting polymer is expected to exhibit a high glass transition temperature and excellent thermal stability due to the rigid benzofuran backbone and the robust triazine cross-links.

Experimental Protocol: Thermal Trimerization

Objective: To synthesize a poly(triazine) polymer from 6-Methylbenzofuran-2-carbonitrile.

Materials:

  • 6-Methylbenzofuran-2-carbonitrile (monomer)

  • Anhydrous Zinc Chloride (catalyst)

  • High-boiling point, inert solvent (e.g., Dowtherm A)

  • Nitrogen gas supply

  • Standard glassware for high-temperature reactions (e.g., three-neck flask, condenser, mechanical stirrer)

Procedure:

  • Reactor Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a condenser, and a nitrogen inlet/outlet. Ensure all glassware is thoroughly dried.

  • Charging the Reactor: Under a nitrogen atmosphere, charge the flask with 6-Methylbenzofuran-2-carbonitrile (1.0 eq) and anhydrous zinc chloride (0.1 eq).

  • Solvent Addition: Add enough Dowtherm A to create a stirrable slurry.

  • Reaction: Heat the mixture to 400-450°C with vigorous stirring. The reaction is typically carried out for 4-6 hours.[6]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • The solid polymer can be isolated by filtration.

    • Wash the polymer with hot methanol to remove any unreacted monomer and catalyst.

    • Dry the polymer in a vacuum oven at 150°C overnight.

Expected Outcome: A rigid, infusible, and insoluble polymeric material.

Characterization

The resulting polymer can be characterized by the following techniques:

Technique Purpose Expected Results
FTIR Spectroscopy To confirm the conversion of nitrile groups to triazine rings.Disappearance of the nitrile peak (~2230 cm⁻¹) and the appearance of characteristic triazine ring vibrations (~1520 and 1360 cm⁻¹).
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.High onset of decomposition temperature (>450°C), indicating excellent thermal stability.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).A high Tg, reflective of the rigid polymer network.
Workflow Diagram

G cluster_start Starting Materials cluster_reaction Polymerization cluster_product Product cluster_analysis Characterization Monomer 6-Methylbenzofuran-2-carbonitrile Reaction Heat (400-450°C) in inert solvent Monomer->Reaction Catalyst Anhydrous ZnCl2 Catalyst->Reaction Polymer Poly(triazine) Network Reaction->Polymer FTIR FTIR Polymer->FTIR TGA TGA Polymer->TGA DSC DSC Polymer->DSC

Caption: Workflow for the synthesis and characterization of a poly(triazine) polymer.

Application II: Building Block for Advanced Organic Electronic Materials

The benzofuran core is an excellent scaffold for constructing larger, conjugated systems with tailored optoelectronic properties.[3][4] By functionalizing the benzofuran ring, 6-Methylbenzofuran-2-carbonitrile can be used to synthesize novel materials for applications such as OLEDs. A common and powerful method for this is the Suzuki cross-coupling reaction.[8][9]

Rationale and Experimental Design

This protocol describes a two-step process:

  • Bromination: Introduction of a bromine atom onto the benzofuran ring, creating a reactive site for cross-coupling.

  • Suzuki Cross-Coupling: Palladium-catalyzed reaction of the brominated intermediate with a suitable arylboronic acid to extend the π-conjugated system.

The final product, a more complex aryl-substituted benzofuran, is expected to have altered photophysical properties, such as a red-shifted emission, making it a candidate for a component in an OLED device.

Experimental Protocol: Synthesis of a 3-Aryl-6-Methylbenzofuran-2-carbonitrile

Objective: To synthesize a 3-aryl-6-methylbenzofuran-2-carbonitrile derivative via bromination and Suzuki cross-coupling.

Part A: Bromination

Materials:

  • 6-Methylbenzofuran-2-carbonitrile

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (solvent)

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve 6-Methylbenzofuran-2-carbonitrile (1.0 eq) in acetonitrile in a round-bottom flask.

  • Addition of NBS: Add N-Bromosuccinimide (1.05 eq) to the solution in portions at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Work-up:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Expected Outcome: 3-Bromo-6-methylbenzofuran-2-carbonitrile.

Part B: Suzuki Cross-Coupling

Materials:

  • 3-Bromo-6-methylbenzofuran-2-carbonitrile (from Part A)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (catalyst)

  • Triphenylphosphine (ligand)

  • Potassium carbonate (base)

  • Toluene and water (solvent system)

Procedure:

  • Reactor Setup: In a Schlenk flask, combine 3-Bromo-6-methylbenzofuran-2-carbonitrile (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 4:1 mixture of toluene and water.

  • Degassing: Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-90°C and stir for 12-24 hours under an argon atmosphere.[8]

  • Work-up:

    • Cool the reaction to room temperature and add water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Expected Outcome: A 3-aryl-6-methylbenzofuran-2-carbonitrile derivative.

Characterization
Technique Purpose Expected Results
¹H and ¹³C NMR Spectroscopy To confirm the structure of the brominated intermediate and the final coupled product.Shifts in the aromatic region consistent with the substitution pattern.
Mass Spectrometry To confirm the molecular weight of the products.Molecular ion peaks corresponding to the expected masses of the brominated intermediate and the final product.
UV-Vis and Fluorescence Spectroscopy To evaluate the photophysical properties of the final product.Absorption and emission maxima that are red-shifted compared to the starting material, indicating an extended π-conjugated system.[7] High fluorescence quantum yield is desirable for OLED applications.[10]
Synthesis Pathway Diagram

G cluster_start Starting Material cluster_bromination Bromination cluster_suzuki Suzuki Coupling cluster_application Potential Application Start 6-Methylbenzofuran- 2-carbonitrile Bromination_reagents NBS, Acetonitrile Intermediate 3-Bromo-6-methylbenzofuran- 2-carbonitrile Start->Intermediate Bromination Suzuki_reagents Ar-B(OH)2, Pd(OAc)2, PPh3, K2CO3 Final_Product 3-Aryl-6-methylbenzofuran- 2-carbonitrile Intermediate->Final_Product Suzuki Coupling OLED OLED Material Final_Product->OLED

Caption: Synthetic pathway for functionalizing 6-Methylbenzofuran-2-carbonitrile.

Safety and Handling

  • 6-Methylbenzofuran-2-carbonitrile: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation and contact with skin and eyes.

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle with care in a fume hood.

  • Palladium Catalysts: Can be toxic. Avoid inhalation of dust.

  • High-Temperature Reactions: Use appropriate shielding and take precautions against thermal hazards.

Conclusion

6-Methylbenzofuran-2-carbonitrile is a promising and versatile building block for materials science. Its unique combination of a rigid, photophysically active benzofuran core and a reactive nitrile group opens up avenues for the development of novel high-performance polymers and advanced organic electronic materials. The protocols outlined in this guide provide a foundation for researchers to explore the potential of this compound and to design new materials with tailored properties for a range of applications. Further research into the specific properties of materials derived from 6-Methylbenzofuran-2-carbonitrile is warranted and expected to yield exciting advancements in the field.

References

  • Miller, R. A. (1973). U.S. Patent No. 3,775,380. Washington, DC: U.S. Patent and Trademark Office.
  • DergiPark. (2025). Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis. Retrieved from [Link]

  • Huang, P., Du, J., Biewer, M. C., & Stefan, M. C. (2015). Developments of furan and benzodifuran semiconductors for organic photovoltaics.
  • St. Clair, A. K., & St. Clair, T. L. (1982). Catalytic trimerization of aromatic nitriles for synthesis of polyimide matrix resins. NASA Technical Reports Server.
  • MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2481. Retrieved from [Link]

  • Ingenta Connect. (2021). 9-(10-phenylanthracen-9-yl)-7H-Fluoreno[4, 3-b]Benzofuran Derivatives for Blue Organic Light-Emitting Diodes. Journal of Nanoelectronics and Optoelectronics, 16(5), 844-848. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ligand-Promoted Non-Directed C–H Cyanation of Arenes. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Oxidative Cyanation of Dibenzofuran. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Journal of Molecular Modeling, 26(10), 268. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and photochromic properties of benzofuran–phenanthrene and benzofuran–pyrene hybrids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic Cyanation of C–N Bonds with CO2/NH3. PMC. Retrieved from [Link]

  • Shodhganga. (n.d.). Chapter 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3 Synthesis of benzofuran containing dye D14. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal trimerization of aromatic nitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal and optical properties of benzofuran-2-yl 3-phenyl-3-methylcyclobutyl thiosemicarbazone. Retrieved from [Link]

  • MDPI. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 829. Retrieved from [Link]

  • Scilit. (2018). Design, Synthesis, and Photophysical Property of Strongly Fluorescent Benzofuran–Ethynylene Copolymer. Macromolecular Chemistry and Physics, 219(1). Retrieved from [Link]

  • CNKI. (n.d.). AROMATIC AND HETEROCYCLIC NITRILES AND THEIR POLYMERS ⅩⅦ. THE POLYMERIZATION KINETICS OF CYANOPYRIDINES AND CHARACTERIZATION OF THE FORMED POLYMER. Retrieved from [Link]

  • VTechWorks. (n.d.). High Performance Materials Containing Nitrile Groups. Retrieved from [Link]

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • International Journal of Scientific & Development Research. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

  • Atlantis Press. (n.d.). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Photophysical Properties of Diethynylated Bibenzofuran and Benzodifuran Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Using boryl-substitution and improved Suzuki–Miyaura cross-coupling to access new phosphorescent tellurophenes. Retrieved from [Link]

  • Semantic Scholar. (2022). Synthesis, Photophysics and Optical Limiting Properties of Functionalized Benzofuran Derivatives. Retrieved from [Link]

  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • MedCrave online. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2). Retrieved from [Link]

  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • MDPI. (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 30(15), 1-36. Retrieved from [Link]

  • Journal of the American Chemical Society. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 146(33), 22352-22360. Retrieved from [Link]

  • RSC Publishing. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of Benzofuran Derivatives. Retrieved from [Link]

  • IJRAR. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Methylbenzofuran-2-carbonitrile

Welcome to the Application Support Center. The synthesis of substituted benzofurans—particularly those bearing a 2-carbonitrile moiety and a 6-methyl substitution—presents unique chemoselectivity and regioselectivity cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The synthesis of substituted benzofurans—particularly those bearing a 2-carbonitrile moiety and a 6-methyl substitution—presents unique chemoselectivity and regioselectivity challenges. While recent 1 have expanded our toolkit[1], targeted functionalization requires strict control over reaction parameters.

This guide provides field-validated protocols, mechanistic causality, and troubleshooting logic to ensure high-yield, reproducible synthesis of 6-Methylbenzofuran-2-carbonitrile.

Mechanistic Pathways & Experimental Workflows

We recommend two primary synthetic routes depending on your available starting materials: Route A (De novo cyclization from a substituted salicylaldehyde) and Route B (Late-stage Schmidt conversion of an advanced aldehyde).

SynthesisWorkflow SM1 2-Hydroxy-4-methylbenzaldehyde (Starting Material A) Step1 ClCH2CN, K2CO3, DMF 90°C, 4-6h SM1->Step1 Target 6-Methylbenzofuran-2-carbonitrile (Target Compound) Step1->Target SM2 6-Methylbenzofuran-2-carboxaldehyde (Starting Material B) Step2 TMSN3, TfOH, HFIP/ACN 25°C, 45 min SM2->Step2 Step2->Target

Workflow for 6-Methylbenzofuran-2-carbonitrile synthesis via cyclization or Schmidt conversion.

Validated Experimental Protocols

Route A: One-Pot O-Alkylation and Cyclization

Causality: This route utilizes 2-hydroxy-4-methylbenzaldehyde. The mild base (K₂CO₃) selectively deprotonates the phenol (pKa ~10) to initiate an Sₙ2 attack on chloroacetonitrile. Subsequent heating provides the activation energy necessary for the intramolecular Knoevenagel-type condensation, closing the benzofuran ring with the nitrile intact[2].

  • Preparation: Charge a flame-dried round-bottom flask with 2-hydroxy-4-methylbenzaldehyde (1.0 equiv) and strictly anhydrous K₂CO₃ (2.5 equiv) in anhydrous DMF (0.2 M).

  • Activation: Stir at 25 °C for 15 minutes to ensure complete phenoxide formation.

  • Alkylation: Add chloroacetonitrile (1.2 equiv) dropwise over 30 minutes.

  • Cyclization: Elevate the temperature to 90 °C and stir for 4–6 hours.

  • Workup: Cool to room temperature, quench with ice-cold water, and extract with EtOAc (3x). Wash the combined organic layers with a 5% aqueous LiCl solution to strip residual DMF.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). Ensure the disappearance of the starting material (R_f ~0.6, stains yellow with 2,4-DNP). Confirm cyclization via ¹H NMR: look for the diagnostic benzofuran C3-H singlet at ~7.4 ppm and the complete absence of the aldehyde proton at ~10.0 ppm.

Route B: Improved Schmidt Conversion

Causality: Traditional dehydration of oximes requires harsh conditions (e.g., POCl₃, reflux) that can degrade electron-rich benzofurans. This protocol utilizes an 3 using TMSN₃ and TfOH[3]. The use of HFIP as a co-solvent is critical; its high polarity and strong hydrogen-bond donating ability stabilize the highly reactive nitrilium intermediate, while its low nucleophilicity prevents unwanted amide formation[3].

  • Preparation: Dissolve 6-methylbenzofuran-2-carboxaldehyde (1.0 equiv) and TMSN₃ (2.0 equiv) in a 1:1 mixture of HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) and Acetonitrile (0.25 M).

  • Catalysis: Add TfOH (0.40 equiv) dropwise at room temperature.

  • Reaction: Stir at 25 °C for 20–45 minutes.

  • Workup: Concentrate directly under a stream of nitrogen (in a fume hood) and purify via silica gel flash chromatography.

  • Self-Validation Checkpoint: Visual effervescence (N₂ gas evolution) immediately upon TfOH addition indicates an active catalytic cycle. Post-purification IR spectroscopy must show a sharp, distinct C≡N stretch at ~2220 cm⁻¹ and the absence of the C=O stretch at ~1690 cm⁻¹.

Troubleshooting & FAQs

Q: In Route A, I am observing significant amounts of an uncyclized intermediate. How do I drive the reaction to completion? A: The intramolecular condensation requires sufficient thermal energy and a strong, active base. If the intermediate (2-(cyanomethoxy)-4-methylbenzaldehyde) stalls, your K₂CO₃ is likely hydrated, which significantly reduces its basicity. Action: Use freshly oven-dried K₂CO₃ or switch to Cs₂CO₃. Ensure the internal reaction temperature strictly reaches 90 °C.

Q: During the Schmidt conversion (Route B), my nitrile yield is low, and I see amide byproducts. How can I prevent this? A: Amide formation is a classic side reaction caused by the hydration of the highly reactive nitrilium ion intermediate. Action: Ensure your TMSN₃ is fresh and the reaction environment is strictly anhydrous until the quench step. The HFIP co-solvent is specifically chosen to suppress this pathway, so do not substitute it with standard alcohols or water-miscible solvents[3].

Q: If I synthesize the Route B starting material via Vilsmeier-Haack formylation of 6-methylbenzofuran, how do I ensure regioselectivity at the C2 position? A: Benzofurans inherently favor electrophilic attack at the C2 position due to heteroatom stabilization[4]. However, elevated temperatures can lead to thermodynamic equilibration and formylation at C3. Action: Maintain the Vilsmeier complex formation at 0 °C and do not exceed 40 °C during the substrate addition. Ensure your POCl₃ is freshly distilled.

Q: Can I use bromoacetonitrile instead of chloroacetonitrile for the Route A cyclization? A: Yes. Bromoacetonitrile is more electrophilic and accelerates the initial O-alkylation. However, it is also more prone to dialkylation side reactions. Action: If using bromoacetonitrile, lower the initial alkylation temperature to 0 °C for the first hour before heating to 90 °C for the cyclization step.

TroubleshootingLogic Issue Low Yield of Target Nitrile Check1 Is uncyclized intermediate present on TLC? Issue->Check1 Route A Check2 Are amide byproducts detected via IR/NMR? Issue->Check2 Route B Sol1 Action: Use fresh anhydrous K2CO3 & increase temp to 90°C Check1->Sol1 Yes Sol2 Action: Ensure anhydrous conditions & use HFIP co-solvent Check2->Sol2 Yes

Logical troubleshooting decision tree for resolving low yields in nitrile synthesis workflows.

Quantitative Data: Route Comparison

Synthetic MetricRoute A: De Novo CyclizationRoute B: Schmidt Conversion
Starting Material 2-Hydroxy-4-methylbenzaldehyde6-Methylbenzofuran-2-carboxaldehyde
Key Reagents ClCH₂CN, K₂CO₃TMSN₃, TfOH
Solvent System Anhydrous DMFHFIP / Acetonitrile (1:1)
Reaction Temp 90 °CRoom Temperature (20–25 °C)
Reaction Time 4–6 hours20–45 minutes
Typical Yield 65–80%75–85%
Primary Byproducts Uncyclized O-alkylated intermediateAmides (if moisture is present)

References

  • EFFICIENT SYNTHESIS OF A BENZO[b]FURAN BUILDING BLOCK - Taylor & Francis. 2

  • Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol - MDPI. 3

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - MDPI. 4

  • Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation - Feedstuffs (Tokyo University of Science). 1

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 6-Methylbenzofuran-2-carbonitrile

Welcome to the Technical Support Center for 6-Methylbenzofuran-2-carbonitrile (CAS: 1049129-12-5). This guide is engineered for medicinal chemists, process scientists, and drug development professionals who require high-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Methylbenzofuran-2-carbonitrile (CAS: 1049129-12-5). This guide is engineered for medicinal chemists, process scientists, and drug development professionals who require high-purity isolation of this specific benzofuran derivative.

Below, you will find a data-driven breakdown of the compound's properties, causality-based troubleshooting FAQs, and self-validating experimental protocols grounded in peer-reviewed methodologies.

Part 1: Fundamental Properties & Data Summary

Successful purification begins with understanding the physicochemical parameters of your target analyte. The data in Table 1 dictates the logic behind our solvent selection and extraction strategies.

Table 1: Physicochemical Properties & Purification Relevance

PropertyValueRelevance to Downstream Processing
Compound Name 6-Methylbenzofuran-2-carbonitrileTarget API intermediate.
CAS Number 1049129-12-5Essential for material tracking and safety data retrieval.
Molecular Formula C₁₀H₇NOMass spectrometry validation (Expected m/z ~157.17).
Functional Groups Benzofuran core, Nitrile (-C≡N)The nitrile is moderately polar and stable to mild aqueous base/acid, allowing for aggressive aqueous washing.
Solubility Profile Soluble in EtOAc, DCM, THF; Insoluble in H₂OIdeal for Liquid-Liquid Extraction (LLE) and normal-phase chromatography.
UV Absorbance UV active (254 nm)Highly conjugated aromatic system allows for real-time, high-sensitivity UV tracking during flash chromatography.

Part 2: Troubleshooting Guides & FAQs

Q1: My synthesized 6-Methylbenzofuran-2-carbonitrile co-elutes with unreacted 6-methylbenzofuran-2-carboxaldehyde on silica gel. How can I resolve this?

Causality: Aldehydes and nitriles often share nearly identical retention factors (


) on normal-phase silica due to their comparable dipole moments. Relying solely on chromatography will lead to poor resolution and mixed fractions.
Solution:  Leverage chemical derivatization prior to chromatography. Treat the crude mixture with saturated aqueous sodium bisulfite (

). The bisulfite anion acts as a strong nucleophile, selectively attacking the electrophilic carbonyl carbon of the aldehyde to form a highly water-soluble

-hydroxy sulfonate adduct. The sterically hindered and less electrophilic nitrile carbon remains unreacted. A simple phase separation will partition the aldehyde adduct into the aqueous layer, leaving the pure nitrile in the organic layer.
Q2: I am experiencing poor recovery and peak tailing during silica gel flash chromatography. What is causing this, and how do I fix it?

Causality: The lone pair on the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, interacting strongly with unendcapped, acidic silanol groups (-SiOH) on the silica gel surface. This causes peak tailing and irreversible adsorption. Solution: Switch to a less polar, highly resolving solvent system. A shallow gradient of 0–10% Ethyl Acetate (EtOAc) in Hexanes over 40–50 minutes is the gold standard for benzofuran-2-carbonitrile derivatives [1]. If tailing persists, pre-treat the silica column with 1% triethylamine (TEA) in hexanes to cap the acidic silanols, or switch to neutral alumina as the stationary phase.

Q3: My cyanation reaction utilized a transition metal catalyst (e.g., Cu or Pd). How do I ensure trace metals are completely removed from the final product?

Causality: Transition metals form stable coordination complexes with the nitrile nitrogen. Standard aqueous workups are insufficient to break these coordination bonds, leading to metal carryover that can ruin downstream catalytic steps or fail API regulatory limits. Solution: Incorporate a targeted metal scavenging step. After the initial aqueous quench, wash the organic layer with a 0.1 M aqueous EDTA solution. EDTA acts as a hexadentate ligand, thermodynamically outcompeting the nitrile for the metal center and sequestering it into the aqueous phase. Alternatively, stir the organic phase with a thiol-functionalized silica scavenger (e.g., QuadraPure™ MPA) and filter[3].

Part 3: Standardized Purification Protocols

Protocol A: Gradient Flash Chromatography for Nitrile Isolation

This protocol is a self-validating system: it utilizes real-time UV monitoring and TLC cross-verification to ensure fraction purity before concentration.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM). Add silica gel (1:3 mass ratio to crude) and evaporate the solvent under reduced pressure to create a free-flowing dry load.

  • Column Equilibration: Pack a flash column (e.g., CombiFlash system) with 100-200 mesh silica gel. Equilibrate the column with 100% Hexanes [2].

  • Elution Gradient: Run a linear gradient from 0% to 10% EtOAc in Hexanes over 40-50 minutes. Note: Benzofuran-2-carbonitrile derivatives typically elute between 0.5%–2.0% EtOAc/Hexanes [1].

  • Fraction Collection: Monitor elution via UV detection at 254 nm. Collect fractions exhibiting the target mass (m/z ~157.17).

  • Validation: Spot the collected fractions on a TLC plate against a crude reference standard. Develop in 5% EtOAc/Hexanes. Combine pure fractions and concentrate in vacuo to yield the isolated solid.

Protocol B: Chemical Derivatization (Aldehyde Scavenging)

Use this protocol if your starting material was an aldehyde and conversion was incomplete.

  • Reaction: Dissolve the crude mixture (containing 6-Methylbenzofuran-2-carbonitrile and unreacted aldehyde) in Ethyl Acetate (10 mL per gram of crude).

  • Adduct Formation: Add an equal volume of saturated aqueous

    
    . Stir vigorously at room temperature for 1–2 hours.
    
  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate clearly.

  • Extraction: Drain the lower aqueous layer (containing the aldehyde-bisulfite adduct). Wash the organic layer twice with brine to remove residual bisulfite.

  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the purified nitrile[3].
    

Part 4: Workflow Visualizations

G Crude Crude Reaction Mixture (Nitrile + Aldehyde + Catalyst) Aqueous Aqueous Workup (NaHCO3 / Brine) Crude->Aqueous Quench & Extract MetalScavenge Metal Scavenging (EDTA or Thiol-Silica) Aqueous->MetalScavenge Organic Phase Chromatography Flash Chromatography (Silica, 0-10% EtOAc/Hex) MetalScavenge->Chromatography Filter & Concentrate Pure Pure 6-Methylbenzofuran- 2-carbonitrile Chromatography->Pure Isolate Fractions

Fig 1: Standard downstream purification workflow for 6-Methylbenzofuran-2-carbonitrile.

G Mix Impure Mixture (Nitrile + Aldehyde) Bisulfite Add NaHSO3 (aq) Stir 1h, RT Mix->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrgPhase Organic Phase (Pure Nitrile) PhaseSep->OrgPhase Extracted AqPhase Aqueous Phase (Aldehyde Adduct) PhaseSep->AqPhase Discarded

Fig 2: Selective removal of unreacted aldehyde via aqueous bisulfite adduct formation.

References

  • Manna, S., et al. "Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol." Organic Letters, 2015.[Link]

  • Xu, L., et al. "Momentary Clicking Nitrile Synthesis by an Aminoazanium Reagent." Chemical Science, 2021.[Link]

  • Dutta, U., et al. "Aryl Nitriles from Alkynes using tert-butylnitrite: Metal-Free Approach to C≡C Bond Cleavage." Chemical Science, 2018.[Link]

Troubleshooting

Technical Support Center: Synthesis of 6-Methylbenzofuran-2-carbonitrile

Welcome to the Technical Support Center for the synthesis of 6-Methylbenzofuran-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 6-Methylbenzofuran-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side-product formations encountered during the synthesis of this important benzofuran derivative. By understanding the underlying reaction mechanisms and potential pitfalls, you can optimize your synthetic strategy for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing 6-Methylbenzofuran-2-carbonitrile?

There are two primary and highly plausible synthetic routes to 6-Methylbenzofuran-2-carbonitrile, each with its own set of potential side-reactions:

  • Route A: Sonogashira Coupling and Cyclization. This popular approach involves the palladium-catalyzed Sonogashira coupling of a 2-halo-4-methylphenol with a protected alkyne, followed by an intramolecular cyclization to form the benzofuran ring. The nitrile group can be introduced from a protected acetylene or in a subsequent step.

  • Route B: Palladium-Catalyzed Cyanation. This method starts with a pre-formed 2-halo-6-methylbenzofuran, which is then subjected to a palladium-catalyzed cyanation reaction to introduce the nitrile group at the 2-position.

Troubleshooting Guide: Side-Product Formation

This section provides a detailed breakdown of common side-products, their mechanisms of formation, and actionable troubleshooting strategies for each proposed synthetic route.

Route A: Sonogashira Coupling and Intramolecular Cyclization

This route typically begins with a 2-halo-4-methylphenol and a protected terminal alkyne, such as (trimethylsilyl)acetylene. The subsequent intramolecular cyclization is often promoted by a copper catalyst.

Diagram of Proposed Synthetic Route A:

Route A start 2-Halo-4-methylphenol + Protected Alkyne step1 Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst, Base) start->step1 intermediate 2-(Alkynyl)-4-methylphenol step1->intermediate step2 Intramolecular Cyclization (e.g., CuI, Base) intermediate->step2 product 6-Methylbenzofuran-2-carbonitrile step2->product

Caption: Proposed Sonogashira coupling and cyclization route.

Problem 1: Formation of a Silylated Benzofuran Side-Product

Symptom: You observe a significant amount of a byproduct with a higher molecular weight than the desired product, which is later identified as the trimethylsilyl (TMS)-protected benzofuran.

Mechanism: In the synthesis of the analogous 6-cyanobenzofuran, a silylated congener was observed as a significant byproduct during the copper-catalyzed heteroannulation of 3-Hydroxy-4-[(trimethylsilyl)ethynyl]benzonitrile.[1] This suggests that if a TMS-protected alkyne is used, the cyclization can occur before the TMS group is cleaved, leading to the formation of 2-(trimethylsilyl)-6-methylbenzofuran.

Troubleshooting Strategies:

  • Post-cyclization Deprotection: The TMS group can be readily removed after the cyclization step. A common method is to treat the crude product mixture with a mild base such as potassium carbonate in methanol or aqueous sodium hydroxide.[1]

  • Optimization of Cyclization Conditions:

    • Temperature: Lowering the reaction temperature of the cyclization step may favor the desired product. However, this can also decrease the overall reaction rate and yield.[1]

    • Base and Solvent: The choice of base and solvent can influence the rate of both cyclization and desilylation. A screening of conditions is recommended.

Problem 2: Homocoupling of the Alkyne (Glaser Coupling)

Symptom: You observe a dimeric alkyne byproduct, which can be identified by its characteristic molecular weight and spectroscopic data.

Mechanism: The copper co-catalyst used in the Sonogashira coupling can also catalyze the oxidative homocoupling of terminal alkynes, a reaction known as Glaser coupling. This is a common side reaction in Sonogashira couplings.

Troubleshooting Strategies:

  • Minimize Copper Catalyst Concentration: Use the lowest effective concentration of the copper co-catalyst.

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.

  • Copper-Free Sonogashira Conditions: Consider using a copper-free Sonogashira protocol. These methods often employ specific palladium catalysts and ligands that can facilitate the cross-coupling without a copper co-catalyst.

Problem 3: Formation of Regioisomers (4-Methylbenzofuran)

Symptom: You observe the formation of the undesired 4-methylbenzofuran-2-carbonitrile isomer.

Mechanism: If the starting material is a phenol that can lead to cyclization at two different positions, a mixture of regioisomers can be formed. In the synthesis of 6-substituted benzofurans from corresponding phenol derivatives, the formation of the 4-substituted isomer is a known issue.[1]

Troubleshooting Strategies:

  • Choice of Starting Material: The most effective way to avoid this is to start with a precursor that allows for directional ring closure, such as a 2-halo-4-methylphenol.

  • Steric Hindrance: In some cases, the steric bulk of substituents can direct the cyclization to the less hindered position.

Route B: Palladium-Catalyzed Cyanation of 2-Halo-6-methylbenzofuran

This route involves the synthesis of 2-halo-6-methylbenzofuran, which is then converted to the desired nitrile.

Diagram of Proposed Synthetic Route B:

Route B start 6-Methylbenzofuran step1 Halogenation (e.g., NBS, Br2) start->step1 intermediate 2-Halo-6-methylbenzofuran step1->intermediate step2 Palladium-Catalyzed Cyanation (Pd catalyst, Cyanide source) intermediate->step2 product 6-Methylbenzofuran-2-carbonitrile step2->product

Caption: Proposed halogenation and cyanation route.

Problem 1: Catalyst Deactivation and Low Yields in Cyanation

Symptom: The cyanation reaction stalls or gives low yields of the desired product.

Mechanism: Palladium catalysts are susceptible to deactivation by excess cyanide ions, which can poison all intermediates in the catalytic cycle. This is a well-documented issue in palladium-catalyzed cyanation reactions.

Troubleshooting Strategies:

  • Choice of Cyanide Source:

    • Potassium Ferrocyanide (K4[Fe(CN)6]): This is a non-toxic and effective cyanide source that can be used in palladium-catalyzed cyanations.[2][3]

    • Zinc Cyanide (Zn(CN)2): Often used to avoid high concentrations of free cyanide ions.

  • Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can stabilize the palladium catalyst and promote the desired reaction.

  • Anhydrous Conditions: Moisture can be detrimental to the catalyst. Ensure all reagents and solvents are rigorously dried.

Problem 2: Formation of Hydrolysis Byproducts

Symptom: You observe the formation of 6-methylbenzofuran-2-carboxamide or 6-methylbenzofuran-2-carboxylic acid.

Mechanism: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, which may be present during the reaction or work-up.

Troubleshooting Strategies:

  • Neutral Work-up: Use a neutral work-up procedure to avoid hydrolysis of the nitrile.

  • Control of Reaction pH: Ensure the reaction conditions are not overly acidic or basic, especially if water is present.

Problem 3: Incomplete Halogenation of 6-Methylbenzofuran

Symptom: The starting material, 6-methylbenzofuran, is present in the final product mixture after the cyanation step.

Mechanism: The initial halogenation of 6-methylbenzofuran may be incomplete, leading to a mixture of the starting material and the halogenated intermediate. This unreacted starting material will not participate in the subsequent cyanation reaction.

Troubleshooting Strategies:

  • Optimize Halogenation Conditions:

    • Reagent: Use an appropriate halogenating agent, such as N-bromosuccinimide (NBS) for bromination.

    • Reaction Time and Temperature: Monitor the reaction by TLC or GC-MS to ensure complete conversion.

  • Purification of the Halogenated Intermediate: Purify the 2-halo-6-methylbenzofuran intermediate before proceeding to the cyanation step.

Experimental Protocols

Protocol 1: Synthesis of 2-Acetyl-6-methylbenzofuran (Potential Precursor)

This protocol is adapted from a known procedure for the synthesis of 2-acetyl-6-methylbenzofuran, which can be a precursor to the target molecule.

  • To a magnetically stirred solution of 2-hydroxy-4-methylbenzaldehyde (0.01 mol) in 1,2-dichloroethane (EDC, 30 mL), add 20% aqueous potassium carbonate (30 mL) and tetrabutylammonium hydrogen sulfate (TBAHSO4, 100 mg).

  • Heat the reaction mixture to 55 °C.

  • Add chloroacetone (0.01 mol) in EDC (10 mL) dropwise over 30 minutes at 55-60 °C.

  • Stir the reaction mixture for 3 hours.

  • Separate the organic layer and wash with 5% NaOH solution and then with water.

  • Dry the organic layer over anhydrous Na2SO4.

  • Remove the solvent under reduced pressure and recrystallize the crude product from aqueous dioxane.

Protocol 2: General Procedure for Palladium-Catalyzed Cyanation of Aryl Bromides

This is a general protocol that can be adapted for the cyanation of 2-bromo-6-methylbenzofuran.[2]

  • In a reaction vessel, combine the aryl bromide (1.0 equiv), potassium ferrocyanide (0.5 equiv), and sodium carbonate (1.5 equiv).

  • Add palladium(II) acetate (0.1-1 mol%) and a suitable phosphine ligand.

  • Add a degassed solvent such as DMAc or DMF.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 100-140 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent and purify by column chromatography.

Data Summary Table

IssuePotential CauseRecommended Action
Route A
Silylated byproductIncomplete deprotection of silylated alkynePost-cyclization basic work-up; optimize cyclization temperature.
Alkyne homocouplingGlaser coupling catalyzed by copperMinimize copper catalyst; slow alkyne addition; use copper-free conditions.
Regioisomer formationNon-directional cyclizationUse a starting material that ensures directional cyclization.
Route B
Low cyanation yieldPalladium catalyst deactivation by cyanideUse K4[Fe(CN)6] or Zn(CN)2; select appropriate ligands; ensure anhydrous conditions.
Nitrile hydrolysisAcidic or basic conditions during reaction or work-upPerform a neutral work-up; control reaction pH.
Incomplete reactionIncomplete initial halogenationOptimize halogenation; purify the halogenated intermediate.

References

  • Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. PMC. [Link]

  • Synthesis of 6-methylbenzofuran. PrepChem.com. [Link]

  • General procedure for Sonogashira coupling reaction. International Journal of New Chemistry. [Link]

  • Synthesis of 1-(6-methylbenzofuran-2-yl)-3-aryl/[4-(β- substitutedethoxy)phenyl]propenones as marked anti-microbial agents. Indian Journal of Chemistry. [Link]

  • Intramolecular Cyclization of 2‐Alkynylphenylcarbonyls With a Pendant Double Bond under Copper Catalysis: A General Approach to Norabietane Core Structure. ResearchGate. [Link]

  • Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Thieme. [Link]

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Royal Society of Chemistry. [Link]

  • New cyclization strategies enabled by the alkynyl Prins reaction. American Chemical Society. [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry | Oregon State University. [Link]

  • (PDF) Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. ResearchGate. [Link]

  • Cyanation of aromatic halides.
  • Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]

  • Recent Advances in Palladium-Catalyzed Cyanation of Arenes. University of Illinois. [Link]

  • Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. PMC. [Link]

  • Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic. SciSpace. [Link]

  • Regioselective intramolecular cyclization of o-alkynyl arylamines with the in situ formation of ArXCl to construct poly-functionalized 3-selenylindoles. PMC. [Link]

  • Sonogashira Reaction Using Dmf-Stabilized Pd Nanoclusters as Catalyst and its Application to Synthesis for Acenaphthylene Derivatives with Fused Benzofuran Ring. J-STAGE. [Link]

  • Sonogashira coupling for the synthesis of benzofuran 3a. ResearchGate. [Link]

  • Intramolecular cyclization of alkynyl α‐ketoanilides catalyzed by phosphazene base. ResearchGate. [Link]

  • Processes for the preparation of (s)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) propanoic acid and polymorphs thereof.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

  • Supporting Information. Wiley-VCH. [Link]

  • Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons. [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Synthesizing 2-Cyanobenzofurans

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-cyanobenzofurans. This guide is designed for researchers, chemists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-cyanobenzofurans. This guide is designed for researchers, chemists, and drug development professionals who are working with this important structural motif. 2-Cyanobenzofurans are valuable intermediates in medicinal chemistry, notably in the synthesis of hepatitis C virus inhibitors, and also serve as efficient blue light-emitting fluorophores.[1]

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, increase yields, and ensure reproducibility.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-cyanobenzofurans, particularly focusing on methods involving intramolecular cyclization.

Q1: I am experiencing low to no conversion of my starting material. What are the common causes and how can I resolve this?

A1: Low conversion is a frequent issue that can typically be traced back to a few key areas: reagent activity, reaction conditions, or catalyst efficacy.

Probable Causes & Recommended Solutions:

  • Inactive Base: Many syntheses of benzofurans employ strong bases like sodium hydride (NaH). NaH is highly sensitive to moisture and can lose its activity over time, especially if the container has been opened multiple times.

    • Solution: Use a fresh bottle of NaH (60% dispersion in mineral oil) for your reaction. Ensure it is handled under strictly anhydrous conditions (e.g., in a glovebox or under a strong inert gas flow).

  • Insufficient Temperature: The intramolecular O-arylation step is often the rate-limiting step and requires sufficient thermal energy.

    • Solution: Ensure your reaction is reaching the target temperature (e.g., 90-120 °C, depending on the specific protocol).[1][2] Use a calibrated thermometer and an oil bath for uniform heating. In some cases, a gradual increase in temperature may be necessary. For other types of cyclizations, such as those for dihydrobenzofurans, reflux conditions have been shown to be more efficient than room temperature or 0°C.[3]

  • Catalyst Deactivation: Copper(I) iodide (CuI) is a common catalyst for the cyclization step.[1] It can be oxidized to the less active Cu(II) species by atmospheric oxygen, especially at high temperatures.

    • Solution: Use high-purity CuI. If you suspect oxidation (the salt appears greenish or brownish instead of off-white), consider purifying it or using a freshly purchased bottle. Ensure the reaction is thoroughly deoxygenated by sparging with an inert gas (Argon or Nitrogen) before adding the catalyst.

  • Poor Solubility: Inadequate solubility of starting materials can prevent the reaction from proceeding efficiently.[4]

    • Solution: Ensure your chosen solvent, such as DMF, is of high purity and anhydrous.[1] If solubility remains an issue, a different solvent system may be required, though this will necessitate re-optimization of other parameters.

Below is a systematic workflow to diagnose low conversion issues.

Troubleshooting_Low_Conversion start Low Conversion Observed check_base Is the base (e.g., NaH) fresh and active? start->check_base check_temp Is the reaction at the correct temperature? check_base->check_temp Yes replace_base Use fresh NaH under inert atmosphere. check_base->replace_base No check_catalyst Is the catalyst (e.g., CuI) active? check_temp->check_catalyst Yes verify_temp Calibrate thermometer. Ensure uniform heating. check_temp->verify_temp No check_conditions Are conditions strictly anhydrous and anaerobic? check_catalyst->check_conditions Yes replace_catalyst Use fresh, high-purity CuI. check_catalyst->replace_catalyst No improve_conditions Dry solvent and glassware thoroughly. Purge with Ar/N2. check_conditions->improve_conditions No success Reaction Proceeds check_conditions->success Yes replace_base->check_temp verify_temp->check_catalyst replace_catalyst->check_conditions improve_conditions->success

Caption: A troubleshooting flowchart for diagnosing low reaction conversion.

Q2: My reaction is producing a complex mixture of side products. How can I improve the selectivity?

A2: Poor selectivity often results from suboptimal reaction time, temperature, or reagent stoichiometry.

Probable Causes & Recommended Solutions:

  • Overheating or Prolonged Reaction Time: While heat is necessary, excessive temperature or allowing the reaction to run for too long can lead to the formation of degradation products or undesired side reactions.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS.[4] Once the starting material is consumed and the desired product is maximized, quench the reaction. Consider running a temperature optimization study, as lower temperatures may favor the desired pathway, even if it requires a longer reaction time.[3]

  • Incorrect Stoichiometry: Using an incorrect excess of reagents, such as the base or other additives, can promote side reactions.

    • Solution: Carefully control the stoichiometry of your reagents. For instance, in the one-pot synthesis from acrylonitriles, 2.0 equivalents of both benzyl carbamate and NaH are recommended.[1] Titrate your reagents if their purity is questionable.

  • Presence of Water: For moisture-sensitive reactions, water can lead to hydrolysis of intermediates or reagents, creating a cascade of unwanted products.

    • Solution: Use anhydrous solvents and oven-dried glassware. Perform the reaction under a strict inert atmosphere (N₂ or Ar).

Q3: I am struggling with product purification. The final product is an oil or co-elutes with impurities. What can I do?

A3: Purification challenges are common, but can often be overcome with methodical adjustments to the workup and chromatography.

Probable Causes & Recommended Solutions:

  • Oily Product: The product may be an oil at room temperature or may fail to crystallize due to residual solvent or impurities.

    • Solution: Ensure all solvent is removed under high vacuum. Try triturating the oil with a non-polar solvent (e.g., hexanes, pentane) to induce solidification. If that fails, attempt to precipitate the product from a concentrated solution by adding an anti-solvent. Seeding with a small crystal of pure product can also initiate crystallization.[4]

  • Co-elution of Impurities: Impurities with similar polarity to the desired product can make chromatographic separation difficult.

    • Solution: Optimize your column chromatography conditions. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to improve separation.[4] If standard silica gel is ineffective, consider using a different stationary phase like alumina or a bonded-phase silica.

Frequently Asked Questions (FAQs)

Q1: What is a reliable and generally applicable method for synthesizing 2-cyanobenzofurans?

A1: A robust and modern approach is the one-pot synthesis involving a copper-catalyzed intramolecular O-arylation.[1] This method starts from readily prepared 2-(2-bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles. The key cyclization step involves an intramolecular reaction of an in situ-generated phenoxide onto an aryl bromide, catalyzed by a Cu(I) source.

The general workflow for this transformation is illustrated below:

Caption: One-pot synthesis workflow for 2-cyanobenzofurans.[1]

Q2: How do I choose the optimal solvent, catalyst, and ligand for the cyclization reaction?

A2: The choice of these components is critical for reaction success and is often interdependent.

  • Solvent: A high-boiling, polar aprotic solvent is generally preferred. DMF is a common choice as it effectively dissolves both the organic substrates and the inorganic salts (base, catalyst).[1] Acetonitrile has also been shown to be an effective and "greener" alternative in similar cyclizations, sometimes providing a better balance between conversion and selectivity.[3][5]

  • Catalyst: Copper(I) iodide (CuI) is a widely used, inexpensive, and effective catalyst for Ullmann-type couplings, which is the basis for this intramolecular O-arylation. A loading of 10 mol% is a good starting point.[1]

  • Ligand: While some copper-catalyzed reactions can proceed without a ligand, the addition of one often accelerates the reaction and improves yields by stabilizing the copper center. L-proline is an excellent, inexpensive, and readily available ligand that has proven effective in these systems, typically used at 20 mol%.[1]

Q3: What are the key parameters to optimize for this reaction?

A3: To maximize your yield and purity, a systematic optimization of several parameters is recommended. The following table provides a starting point for your experimental design, based on principles observed in related benzofuran syntheses.

Table 1: Optimization Parameters for 2-Cyanobenzofuran Synthesis

ParameterRange to InvestigateRationale & Key ConsiderationsReference
Temperature 80 °C - 130 °CMust be high enough for cyclization but low enough to prevent degradation. Reflux conditions are often optimal.[3]
Solvent DMF, Dioxane, AcetonitrileAffects solubility, reaction rate, and workup. Acetonitrile can be a greener option.[3][5]
Base NaH, K₂CO₃, Cs₂CO₃Base strength influences the rate of deprotonation. NaH is very effective but requires strict anhydrous conditions.[1]
Catalyst Loading 5 - 15 mol% (CuI)Lowering catalyst loading reduces cost and metal waste, but too little may stall the reaction.[1]
Reaction Time 4 - 24 hoursMonitor by TLC/LC-MS to avoid formation of byproducts from extended heating. Reaction times can sometimes be reduced from 20h to 4h without loss of yield.[3][5]

Detailed Experimental Protocol

This protocol is adapted from a validated literature procedure for the one-pot synthesis of 2-aryl-3-cyanobenzofurans.[1]

Materials:

  • 2-(2-bromoaryl)-3-aryl-3-(methylthio)acrylonitrile (1.0 mmol, 1.0 equiv)

  • Benzyl carbamate (2.0 mmol, 2.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (2.0 mmol, 2.0 equiv)

  • Copper(I) iodide (CuI) (0.1 mmol, 0.1 equiv)

  • L-proline (0.2 mmol, 0.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add benzyl carbamate (302 mg, 2.0 mmol) and NaH (80 mg, 2.0 mmol).

  • Solvent Addition: Add 5 mL of anhydrous DMF to the flask. Stir the suspension at room temperature.

  • Substrate Addition: Dissolve the acrylonitrile starting material (1.0 mmol) in 5 mL of anhydrous DMF. Add this solution dropwise to the stirring suspension in the flask.

  • First Heating Stage: Heat the reaction mixture to 90 °C. Monitor the reaction progress by TLC until the starting acrylonitrile is consumed (typically 6-8 hours).

  • Catalyst Addition: After the initial step is complete, cool the mixture slightly and add CuI (19 mg, 0.1 mmol) and L-proline (23 mg, 0.2 mmol) to the reaction flask.

  • Second Heating Stage (Cyclization): Continue heating the reaction mixture at 90 °C. Monitor the formation of the benzofuran product by TLC (typically 6 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding 50 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-cyanobenzofuran.

References

  • Kumar, A., & Maurya, H. K. (2018). One-Pot Synthesis of 2-(Het)aryl/alkyl-3-cyanobenzofurans from 2-(2-Bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles. ACS Omega.
  • Al-Ostath, A., et al. (2024). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold.
  • de Oliveira, P. F., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society.
  • Benchchem. (n.d.). Navigating the Synthesis of 5-Chlorobenzofuran-2-carboxamide: A Technical Support Guide. Benchchem.
  • Otte, F., et al. (2020). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. The Journal of Organic Chemistry.
  • de Oliveira, P. F., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans.
  • Rossi, S., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules.

Sources

Troubleshooting

Technical Support Center: Improving 6-Methylation Yield on the Benzofuran Scaffold

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges with the regioselect...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges with the regioselective methylation of the benzofuran core, specifically at the C6 position. This document provides in-depth troubleshooting, mechanistic explanations, and actionable protocols to enhance reaction yield and selectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I getting low yield or a mixture of isomers (C2, C3, C4, C7) when trying to methylate my benzofuran scaffold?

Answer: This is the most common challenge when functionalizing the benzofuran ring and stems directly from its inherent electronic properties. Without a directing influence, the regiochemical outcome of C-H functionalization is dictated by the intrinsic reactivity of the C-H bonds, which does not favor the C6 position.

Causality: The Inherent Reactivity of the Benzofuran Ring

The benzofuran scaffold is an electron-rich heterocyclic system. The heteroatom (oxygen) and the fused benzene ring influence the electron density at various positions.

  • The Furan Ring (C2 & C3): The C2 and C3 positions are the most electronically activated and sterically accessible sites for electrophilic attack and many transition-metal-catalyzed C-H functionalization reactions.[1][2] The stability of the cationic intermediate (the sigma complex) formed during electrophilic attack is generally highest when the attack occurs at these positions.[3][4] Specifically, attack at C2 is often favored in many reactions like formylation or nitration.[1]

  • The Benzene Ring (C4, C5, C6, C7): The benzene portion of the scaffold is less reactive than the furan ring. Within the benzene ring, the C4 and C7 positions are ortho to the oxygen atom's fusion point and are generally more activated than the C5 and C6 (meta) positions.

Therefore, a non-directed methylation reaction will preferentially occur at the most reactive sites, leading to a mixture of isomers with the C6-methylated product being a minor component, if formed at all.

Caption: Intrinsic C-H bond reactivity on the benzofuran scaffold.

Q2: How can I force the reaction to be selective for the C6 position?

Answer: To overcome the intrinsic reactivity of the benzofuran ring, you must employ a strategy that directs the reaction to the desired, less reactive C-H bond. The most powerful and widely used method for this is Directing Group (DG) Assisted C-H Activation .[5][6]

The Principle of Directed C-H Activation

This strategy involves temporarily installing a functional group (the DG) onto your benzofuran substrate. This DG has a heteroatom that can coordinate to a transition metal catalyst (commonly Palladium, Rhodium, or Ruthenium).[6] This coordination forms a stable metallacyclic intermediate, bringing the catalyst into close proximity to a specific C-H bond and forcing activation at that site, regardless of its inherent electronic reactivity.

For C6-methylation, the DG must be placed at a position that geometrically favors the formation of a metallacycle involving the C6-H bond. The most logical positions are C5 or C7.

DG_Mechanism cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: Directed C-H Activation cluster_2 Step 3: Methylation & Turnover Substrate Benzofuran with C5-OH or C5-NH2 DG_Install Install Directing Group (DG) at C5 position Substrate->DG_Install Standard Synthesis DG_Substrate C5-DG Benzofuran Coordination Coordination of Pd Catalyst to Directing Group DG_Substrate->Coordination + [Pd(II)] CMD Concerted Metalation- Deprotonation (CMD) at C6-H Bond Coordination->CMD Proximity-Induced Palladacycle Formation of Stable 6-Membered Palladacycle CMD->Palladacycle Oxidative_Add Oxidative Addition of Methylating Agent Palladacycle->Oxidative_Add + Me-X Reductive_Elim Reductive Elimination of Methyl Group Oxidative_Add->Reductive_Elim Product_DG C6-Methylated Product with DG Reductive_Elim->Product_DG Catalyst_Regen Catalyst Regeneration [Pd(II)] Reductive_Elim->Catalyst_Regen Turnover Final_Product Remove DG to yield 6-Methylbenzofuran Product_DG->Final_Product

Caption: Workflow for directing group-assisted C6-H methylation.

Choosing the Right Directing Group

Since the oxygen of the benzofuran ring directs ortho and para (C7 and C5/C3), functionalizing the C6 position is analogous to meta-C-H functionalization on a phenol or anisole derivative. Research in this area provides excellent templates for DG selection.[7][8][9][10]

Directing Group (DG)Attachment PointPotential Methylating AgentsCatalyst System (Typical)Key Considerations & References
Picolinamide (PA) or Quinoline Amide C5-NH₂ or C7-NH₂MeI, MeB(OH)₂, MeBF₃KPd(OAc)₂, Rh(III) complexesRobust and widely used bidentate directing groups. Requires pre-functionalization to an amine.[6][11]
Nitrile-based Template C5-OH or C7-OHNot typically used for methylation, but for olefination. Principle is adaptable.Pd(OAc)₂A removable template strategy that directs meta C-H activation on phenols.[7][8]
2-Pyridyl Ether C5-OH or C7-OHMeI, MeB(OH)₂Pd(OAc)₂, Ru(II) complexesThe ether linkage can be cleaved post-functionalization.
N-Methoxy Amide C5-COOH or C7-COOHAryl Halides (principle can be extended)Pd(0) source (e.g., Pd₂(dba)₃)Can overcome catalyst poisoning by heterocycles.[12]
Q3: My directed C-H methylation reaction is failing or giving poor yield. What should I troubleshoot?

Answer: Failure in a directed C-H activation protocol can be traced to several critical factors. A systematic approach is essential for diagnosis.

Troubleshooting_Workflow cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents & Substrate Start Low Yield or No Reaction Catalyst_Check Is Pd Black visible? (Grey/Black Precipitate) Start->Catalyst_Check Atmosphere_Check Is the system truly inert? (Degassed solvent, N₂/Ar atmosphere) Start->Atmosphere_Check DG_Check Is the Directing Group intact? (Check starting material stability) Start->DG_Check Ligand_Check Is the ligand stable? Is the Pd:Ligand ratio correct? Catalyst_Check->Ligand_Check No Sol_Catalyst1 Solution: Use more robust ligands (e.g., biarylphosphines). Catalyst_Check->Sol_Catalyst1 Yes Sol_Catalyst2 Solution: Filter reaction mixture hot to remove aggregated Pd. Catalyst_Check->Sol_Catalyst2 Yes Oxidant_Check Is the oxidant fresh? Is it compatible? Ligand_Check->Oxidant_Check Solvent_Check Is the solvent anhydrous and pure? Atmosphere_Check->Solvent_Check Yes Sol_Atmosphere Solution: Use Schlenk line techniques. Purge with inert gas for 15-30 min. Atmosphere_Check->Sol_Atmosphere No Temp_Check Is the temperature optimal? (Too high/low) Solvent_Check->Temp_Check Me_Source_Check Is the methylating agent active? DG_Check->Me_Source_Check Yes Sol_DG Solution: Confirm DG stability under reaction conditions via control experiment. DG_Check->Sol_DG No Base_Check Is the base appropriate? (Strength, solubility) Me_Source_Check->Base_Check

Caption: Troubleshooting workflow for low-yielding C-H methylation.

Detailed Troubleshooting Steps:

  • Catalyst Deactivation/Poisoning:

    • Symptom: The reaction starts but then stalls. A fine black precipitate (palladium black) may be visible.[13]

    • Cause: The active Pd(0) or Pd(II) species can aggregate and fall out of the catalytic cycle. This can be caused by impurities (water, oxygen), inappropriate ligands, or high temperatures.[14] Heteroatoms in the substrate or impurities (sulfur, halides) can also act as catalyst poisons.[13]

    • Solution:

      • Improve Inert Atmosphere: Ensure all glassware is flame-dried, and solvents are rigorously degassed using freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes.

      • Use Robust Ligands: Certain ligands, like bulky biarylphosphines (e.g., GPhos), are designed to resist deactivation and stabilize the catalytic species.[15]

      • Purify Reagents: Ensure the benzofuran starting material and all reagents are of the highest purity. Consider passing solvents through a column of activated alumina.

  • Incorrect Reaction Conditions:

    • Symptom: Consistently low or no conversion.

    • Cause: The chosen solvent, base, or temperature may be suboptimal for the specific substrate-catalyst combination. The C-H activation step is often the rate-determining step and is highly sensitive to the reaction environment.[16]

    • Solution:

      • Solvent Screen: Solvents can dramatically influence reactivity. Screen a range of solvents with different polarities and coordinating abilities (e.g., Toluene, Dioxane, HFIP, DCE).

      • Base Optimization: The base is critical, often participating in the C-H cleavage step (Concerted Metalation-Deprotonation). Weak bases like K₂CO₃ or Cs₂CO₃ are common, but stronger bases or specific carboxylate salts (e.g., KOAc) may be required.

      • Temperature Titration: Run the reaction at a range of temperatures (e.g., 80°C, 100°C, 120°C). Some systems require high thermal energy, while others may decompose at elevated temperatures.

  • Issues with the Directing Group or Methylating Agent:

    • Symptom: Starting material is consumed, but the desired product is not formed; instead, side products related to the DG are observed.

    • Cause: The directing group might be unstable under the reaction conditions or may direct an undesired side reaction. The methylating agent may be inactive or too reactive.

    • Solution:

      • DG Stability Check: Run a control experiment with your DG-functionalized benzofuran under the reaction conditions without the methylating agent to ensure it is stable.

      • Methylating Agent: Use a fresh, high-purity methylating agent. Common electrophilic methyl sources include methyl iodide and dimethyl sulfate, while organometallic sources like methylboronic acid or its esters are also widely used in Pd-catalysis.[11][17]

Q4: Are there alternative strategies if C-H activation is not feasible?

Answer: Yes. If direct C-H activation proves too challenging, a multi-step, classical approach can be more reliable, albeit less step-economical.

  • Halogenation Followed by Cross-Coupling:

    • Step 1: Introduce a Handle. Start with a benzofuran derivative that allows for selective halogenation at C6 (e.g., 6-hydroxy or 6-aminobenzofuran). Perform an electrophilic bromination or iodination.

    • Step 2: Methylation via Cross-Coupling. Use the C6-halogenated benzofuran in a standard palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling with methylboronic acid, a Stille coupling with methyltin reagents, or a Kumada coupling with a methyl Grignard reagent.

  • Use of Blocking Groups:

    • Principle: This strategy involves temporarily protecting the more reactive positions (e.g., C2 and C7) to force the reaction to occur at the desired C6 site.[18][19]

    • Step 1: Block Reactive Sites. Install a removable blocking group, such as a silyl group (e.g., -SiMe₃) or a sulfonyl group, at the C2 and/or C7 positions via directed ortho-lithiation or other methods.[20][21]

    • Step 2: Perform Methylation. With the reactive sites blocked, perform the methylation reaction (e.g., a Friedel-Crafts methylation, though this can be harsh).

    • Step 3: Deprotection. Remove the blocking groups to yield the final 6-methylbenzofuran.

Representative Experimental Protocol: Directed C6-Methylation

Disclaimer: The following is a representative protocol based on established principles for directed C-H functionalization of arenes. It serves as a starting point and will likely require optimization for your specific benzofuran substrate.

This protocol assumes the successful synthesis of a 5-amido-benzofuran where the amide is a picolinamide (PA) directing group.

Reaction: Palladium-Catalyzed C6-H Methylation of N-(benzofuran-5-yl)picolinamide

Materials:

  • N-(benzofuran-5-yl)picolinamide (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (10 mol%)

  • Methylboronic Acid [MeB(OH)₂] (3.0 equiv)

  • Silver(I) Carbonate [Ag₂CO₃] (2.0 equiv)

  • Potassium Acetate [KOAc] (1.0 equiv)

  • Anhydrous 1,4-Dioxane (or Toluene)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon or nitrogen atmosphere, add N-(benzofuran-5-yl)picolinamide (e.g., 0.2 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), MeB(OH)₂ (0.6 mmol, 3.0 equiv), Ag₂CO₃ (0.4 mmol, 2.0 equiv), and KOAc (0.2 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 2.0 mL) via syringe.

  • Reaction Execution: Seal the flask and place the mixture in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS to check for the consumption of starting material and formation of the product.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts and palladium black. Wash the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the C6-methylated product.

  • Post-Functionalization (DG Removal): The picolinamide directing group can be cleaved under acidic or basic hydrolysis conditions to yield the free 6-methyl-5-aminobenzofuran, which can be further derivatized if needed.

References

Sources

Optimization

Technical Support Center: Solubilization Strategies for 6-Methylbenzofuran-2-carbonitrile

Welcome to the Assay Optimization Support Center. As Senior Application Scientists, we frequently see promising small molecule fragments fail in biochemical and cell-based assays not due to a lack of target affinity, but...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Optimization Support Center. As Senior Application Scientists, we frequently see promising small molecule fragments fail in biochemical and cell-based assays not due to a lack of target affinity, but due to poor physicochemical behavior in aqueous media.

6-Methylbenzofuran-2-carbonitrile (CAS: 1049129-12-5) is a classic example. While the cyano group provides a minor dipole, the fused benzene and furan ring system dominates the molecule's profile, rendering it highly lipophilic and prone to rapid aggregation in aqueous buffers [[1]]([Link]). This guide provides field-validated, self-validating methodologies to overcome these solubility barriers.

Diagnostic FAQs: Understanding the Problem

Q: Why does my compound precipitate immediately upon addition to the assay buffer, even though it is fully dissolved in my 100% DMSO stock? A: This is a thermodynamic phenomenon known as "solvent shock." When a highly concentrated DMSO stock is introduced directly into an aqueous medium, the local environment rapidly shifts from a low to a high dielectric constant. The hydrophobic benzofuran core experiences instantaneous supersaturation, leading to rapid nucleation and precipitation before the solvent can evenly disperse.

Q: I observed slight cloudiness, but my assay still generated an IC50 curve. Can I trust this data? A: Absolutely not. Proceeding with a precipitated compound leads to highly artifactual data. Precipitation drastically reduces the true "free" concentration of the molecule, shifting your apparent IC50/EC50 values and causing false negatives. Furthermore, micro-crystals can cause optical interference in fluorescence/absorbance readouts and non-specifically bind to proteins, leading to false positives. Every solubilization protocol must be self-validating: you must empirically quantify the final soluble fraction.

Solubilization Additives: Quantitative Comparison

Before altering your assay chemistry, review the physical properties and assay compatibility of common solubilizing agents.

AdditiveClassificationMax Recommended Conc.Mechanism of ActionAssay Compatibility & Limitations
DMSO Organic Solvent0.5% - 1.0% (v/v)Solvates hydrophobic coreHigh concentrations denature target proteins and induce cellular toxicity.
PEG400 Co-solvent1.0% - 5.0% (v/v)Lowers aqueous dielectric constantGenerally well-tolerated; increases buffer viscosity which may affect pipetting .
Pluronic F-68 Non-ionic Surfactant0.01% - 0.1% (w/v)Micelle formationMild on cell membranes; prevents non-specific binding to plasticware.
HP-β-CD Carrier Molecule10 mM - 50 mMHydrophobic inclusion cavityHighly effective for benzofurans; may compete with target if target affinity is low.

Troubleshooting Workflow

Do not immediately jump to complex formulations. Follow this tiered workflow to find the minimum required intervention for your specific assay.

Workflow Start Compound Precipitates in Aqueous Buffer Tier1 Tier 1: Stepwise Dilution (DMSO ≤ 1%) Start->Tier1 Check1 Precipitation Resolved? Tier1->Check1 Tier2 Tier 2: Add Co-Solvents (e.g., 1-5% PEG400) Check1->Tier2 No Validate Self-Validation: Filter & Quantify (HPLC) Check1->Validate Yes Check2 Precipitation Resolved? Tier2->Check2 Tier3 Tier 3: Formulate Inclusion Complex (HP-β-CD) Check2->Tier3 No Check2->Validate Yes Tier3->Validate Success Proceed to Assay Validate->Success

Caption: Stepwise troubleshooting workflow for resolving benzofuran solubility issues.

Self-Validating Protocol: HP-β-CD Inclusion Complexation

If Tier 1 (Stepwise Dilution) and Tier 2 (Co-solvents like PEG400) fail, Carrier Molecules are the gold standard.

Causality & Insight: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic interior cavity. The benzofuran ring of 6-Methylbenzofuran-2-carbonitrile is sterically and electronically perfectly sized to form a non-covalent inclusion complex within this cavity. This shields the hydrophobic core from water, dramatically enhancing apparent aqueous solubility. Note: Ensure your final DMSO concentration remains below 1%, as excess DMSO will competitively bind inside the cyclodextrin cavity, evicting your compound .

Step-by-Step Methodology

1. Buffer Preparation: Prepare your required biological assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

2. Carrier Solubilization: Dissolve HP-β-CD into the assay buffer to achieve a final concentration of 20 mM. Filter sterilize (0.22 µm) if the downstream application is a cell-based assay.

3. Compound Stock Preparation: Prepare a 10 mM stock of 6-Methylbenzofuran-2-carbonitrile in 100% anhydrous DMSO.

4. Complexation (Critical Step): Place the HP-β-CD solution on a magnetic stirrer at 400 RPM. Slowly add the 10 mM compound stock dropwise directly into the vortex center. This mechanical dispersion prevents localized supersaturation. Do not exceed a final DMSO concentration of 1% (v/v).

5. Thermodynamic Equilibration: Transfer the mixture to a thermoshaker. Incubate at 37°C for 2 hours. Why we do this: Inclusion complex formation is an equilibrium process. Sufficient time and kinetic energy are required for the benzofuran ring to displace water molecules inside the cyclodextrin cavity.

6. Filtration (Self-Validation Step 1): Pass the equilibrated solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Why we do this: This physically removes any uncomplexed, precipitated micro-crystals that would otherwise cause artifactual assay signals.

7. Quantification (Self-Validation Step 2): Analyze the filtrate via HPLC-UV (measuring absorbance at ~254 nm for the benzofuran core) against a standard curve prepared in 100% organic solvent. Why we do this: You must empirically determine the actual soluble concentration of the fragment rather than assuming 100% recovery. Use this calculated concentration for all subsequent serial dilutions and IC50/EC50 derivations.

References

  • Title: Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins Source: ACS Omega URL: [Link]

  • Title: Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents Source: MDPI URL: [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for the Regioselective Functionalization of Benzofurans

Welcome to the Technical Support Center for benzofuran functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzofuran functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the benzofuran scaffold. Here, we address common experimental challenges in achieving regioselectivity, offering not just solutions but also the underlying chemical principles to empower your research.

Foundational Concepts: Understanding Benzofuran Reactivity

Before troubleshooting specific issues, it's crucial to grasp the inherent electronic properties of the benzofuran ring system. This understanding forms the basis for predicting and controlling reaction outcomes.

FAQ 1: What are the most reactive positions on an unsubstituted benzofuran ring for electrophilic substitution, and why?

The reactivity of the benzofuran ring towards electrophiles is governed by the stability of the cationic intermediate (sigma complex) formed upon attack. The general order of reactivity is C2 > C3.

  • Attack at C2: The positive charge in the intermediate can be delocalized onto the benzene ring, creating a stable, benzyl-like carbocation. This is the kinetically favored pathway.[1][2]

  • Attack at C3: Attack at this position allows the lone pair of the furan oxygen to stabilize the positive charge through resonance.[1] However, this disrupts the aromaticity of the benzene ring to a greater extent. While oxygen is more electronegative than nitrogen (in the analogous indole system), its ability to donate its lone pair is significant. The preference for C2 over C3 is a nuanced balance of these effects.[1][2]

  • Benzene Ring (C4-C7): The benzene portion of the molecule is less reactive towards electrophiles than the furan ring, which is electron-rich. Functionalization on this ring typically requires more forceful conditions or alternative strategies like directed metalation.

Diagram: Reactivity Map of Benzofuran

cluster_labels benzofuran C2 C2 (Most Reactive Kinetic Site) C3 C3 (Nucleophilic) BenzeneRing C4-C7 (Requires Activation)

Caption: Relative reactivity of positions on the benzofuran nucleus towards electrophiles.

Troubleshooting Guide: Controlling Regioselectivity

This section is structured to address specific problems you may encounter in the lab.

Issue 1: Poor C2/C3 Selectivity in Electrophilic Substitution

Question: I'm performing a Vilsmeier-Haack formylation (or similar electrophilic substitution) on my benzofuran, but I'm getting a mixture of C2 and C3 isomers. How can I favor one over the other?

This is a classic problem rooted in the principles of kinetic versus thermodynamic control.[3][4][5]

Potential Causes & Solutions:

  • Kinetic vs. Thermodynamic Control:

    • Cause: The C2-substituted product is typically the kinetic product, meaning it forms faster because it proceeds through a lower energy transition state.[3][4] The C3-substituted product can sometimes be the thermodynamic product (the more stable isomer), especially if the substituent is bulky. If the reaction conditions allow for equilibration (reversibility), the product ratio may shift over time towards the more stable isomer.[5]

    • Solution (Favoring the Kinetic C2 Product):

      • Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C or -78 °C). This disfavors the reverse reaction, trapping the product that forms fastest.[3][4]

      • Use a Short Reaction Time: Quench the reaction as soon as the starting material is consumed to prevent potential isomerization to the thermodynamic product.

      • Use Non-Equilibrating Reagents: Employ strong, irreversible reagents.

    • Solution (Favoring a Potential Thermodynamic C3 Product):

      • Increase the Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for the reverse reaction, allowing the system to reach equilibrium and favor the most stable product.[4]

      • Prolong the Reaction Time: Ensure the reaction has sufficient time to equilibrate.

      • Use a Protic or Lewis Acid Catalyst: This can facilitate the reversible protonation/deprotonation or complexation/decomplexation steps that lead to equilibrium.

ParameterTo Favor Kinetic Product (C2)To Favor Thermodynamic Product (C3, if more stable)
Temperature Low (e.g., -80 °C to 0 °C)[3][4]High (e.g., Room Temp to Reflux)[4]
Reaction Time Short (Monitor by TLC/LCMS)Long (Allow to stir for extended periods)
Reagents Strong, non-equilibratingWeaker, equilibrating conditions; may require a catalyst
Issue 2: Inability to Functionalize the Benzene Ring (C4-C7)

Question: I need to install a substituent at the C4 or C7 position, but all my attempts at electrophilic substitution have failed or returned starting material. What's the right strategy?

Directing functionalization to the benzene ring requires overcoming its lower intrinsic reactivity compared to the furan moiety. The most robust and widely used strategy is Directed Ortho-Metalation (DoM) .[6][7]

Core Concept: Directed Ortho-Metalation (DoM)

DoM involves using a directing group (DG) on the benzofuran scaffold to deliver a strong base (typically an organolithium reagent) to a specific adjacent C-H bond.[7] This generates a potent organometallic intermediate that can be trapped with a wide variety of electrophiles.

Troubleshooting DoM Strategies:

  • Problem: My directing group isn't working.

    • Cause: The effectiveness of a DG depends on its ability to coordinate with the lithium reagent. The best DGs are strong Lewis bases.

    • Solution: Choose a more powerful DG. Amides (e.g., -CONEt₂), carbamates (-OCONEt₂), and sulfoxides are generally more effective than ethers (-OMe) or simple hydroxyls (-OH), which will be deprotonated first.[6][7]

  • Problem: I'm getting a mixture of isomers or decomposition.

    • Cause: The reaction conditions (base, solvent, temperature) are critical. Using a base that is too strong or a temperature that is too high can lead to non-specific deprotonation or side reactions.

    • Solution:

      • Base Selection: n-BuLi is a common starting point. If you see low conversion, consider a stronger base like s-BuLi or t-BuLi. For very difficult substrates, a superbase like n-BuLi/KOtBu might be necessary.[7][8]

      • Solvent: THF or Et₂O are standard choices as they coordinate and deaggregate the organolithium reagent.[7]

      • Temperature: Metalation is almost always performed at low temperatures (-78 °C) to prevent side reactions and decomposition of the organolithium intermediate.

Workflow: Choosing a DoM Strategy for Benzene Ring Functionalization

Caption: Decision workflow for functionalizing the C4-C7 positions of benzofuran.

Issue 3: Low Yield or No Reaction in Transition Metal-Catalyzed Cross-Coupling

Question: I'm trying to perform a Suzuki or Heck coupling on a bromo-benzofuran, but I'm getting low yields and recovering my starting material. What should I check?

Transition metal-catalyzed cross-coupling is a powerful tool for C-C and C-heteroatom bond formation on pre-functionalized benzofurans.[9][10][11][12] Failure often points to issues with the catalyst, reagents, or reaction conditions.[13]

Troubleshooting Checklist:

  • Catalyst Inactivation:

    • Cause: The palladium catalyst (or other transition metal) is the heart of the reaction. It can be poisoned by oxygen or impurities. The active Pd(0) species can also be sensitive.[10][13]

    • Solution:

      • Use a fresh, high-quality catalyst.

      • Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.

      • Ensure your ligands (e.g., phosphines) are not oxidized. Store them under an inert atmosphere.

  • Sub-optimal Reaction Conditions:

    • Cause: Every cross-coupling reaction has an optimal set of conditions (solvent, base, temperature). An incorrect choice can halt the catalytic cycle.[13]

    • Solution: Systematically screen these parameters:

      • Base: The base is crucial for the transmetalation step (Suzuki) or for regenerating the catalyst (Heck). Common bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like Et₃N. The right choice is substrate-dependent.

      • Solvent: Aprotic polar solvents like Dioxane, THF, or DMF are common. For Suzuki couplings, the addition of water is often necessary to facilitate the transfer of the boronic acid species.

      • Temperature: Many cross-coupling reactions require heat (80-120 °C) to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

  • Reagent Quality:

    • Cause: Impure starting materials, especially the organometallic partner (e.g., boronic acid), can inhibit the reaction. Boronic acids can dehydrate to form unreactive boroxines.

    • Solution:

      • Use freshly purchased or purified starting materials.

      • Check the quality of your boronic acid; if it has been stored for a long time, consider using a fresh bottle.

Representative Protocol: Suzuki-Miyaura Coupling at C2

This protocol provides a starting point for the synthesis of 2-arylbenzofurans.

  • Setup: To an oven-dried Schlenk flask, add 2-bromobenzofuran (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., Dioxane/H₂O, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. Available at: [Link]

  • Directed ortho metalation – radical-induced cyclization synthetic connections. A route to highly substituted benzofurans. Canadian Journal of Chemistry. Available at: [Link]

  • Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry. Schrödinger. Available at: [Link]

  • Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Chemistry Stack Exchange. Available at: [Link]

  • Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. The Journal of Organic Chemistry. Available at: [Link]

  • Positional Selectivity in C–H Functionalizations of 2-Benzylfurans with Bimetallic Catalysts. PMC. Available at: [Link]

  • Rh(III)-Catalyzed and Solvent-Controlled Chemoselective Synthesis of Chalcone and Benzofuran Frameworks via Synergistic Dual Directing Groups Enabled Regioselective C-H Functionalization: A Combined Experimental and Computational Study. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Regioselective C-2 Arylation of Benzofurans with N'-Acyl Arylhydrazines. ResearchGate. Available at: [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]

  • Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education. Available at: [Link]

  • Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. ResearchGate. Available at: [Link]

  • Directed ortho metalation-induced epoxy cyclialkylation. Regiospecific 5-exo-tet and 6-exo-tet routes to benzofurans and -pyrans. The Journal of Organic Chemistry. Available at: [Link]

  • Kinetic vs. Thermodynamic Control: Understanding the Dynamics of Chemical Reactions. IntechOpen. Available at: [Link]

  • Synthesis of functionalized diarylbenzofurans via Ru-catalyzed C–H activation and cyclization under air: rapid access to the polycyclic scaffold of diptoindonesin G. Organic Chemistry Frontiers. Available at: [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry | Oregon State University. Available at: [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. MDPI. Available at: [Link]

  • Recent Developments in C-H Functionalisation of Benzofurans and Benzothiophenes. Chemistry Europe. Available at: [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. Available at: [Link]

  • Transition-Metal-Catalyzed Cross-Couplings through Carbene Migratory Insertion. PubMed. Available at: [Link]

  • Asymmetric C2‐alkylation of C3‐substituted benzofurans. ResearchGate. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. Available at: [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]

  • 1 Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. Wiley-VCH. Available at: [Link]

  • Transition Metal Catalyzed Cross-Coupling Reactions. MDPI. Available at: [Link]

  • Recent progress in transition metal catalyzed cross coupling of nitroarenes. Springer. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectral fragmentation pattern of 6-Methylbenzofuran-2-carbonitrile

Mass Spectral Fragmentation Pattern of 6-Methylbenzofuran-2-carbonitrile: A Comparative Guide to GC-EI-MS vs. LC-ESI-MS/MS Platforms As drug development pipelines increasingly rely on highly functionalized heterocyclic b...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectral Fragmentation Pattern of 6-Methylbenzofuran-2-carbonitrile: A Comparative Guide to GC-EI-MS vs. LC-ESI-MS/MS Platforms

As drug development pipelines increasingly rely on highly functionalized heterocyclic building blocks, the accurate structural elucidation of these compounds becomes paramount. 6-Methylbenzofuran-2-carbonitrile (Chemical Formula: C₁₀H₇NO, Exact Mass: 157.0528 Da) is a prime example of a rigid, multi-functional scaffold. When analyzing this compound for impurity profiling or metabolite tracking, analytical scientists must choose between orthogonal mass spectrometry platforms.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . By dissecting the mechanistic causality behind the molecule's fragmentation, we provide a definitive framework for selecting the optimal analytical workflow.

Part 1: Mechanistic Foundations of Fragmentation

To interpret the mass spectra of 6-Methylbenzofuran-2-carbonitrile, one must understand the thermodynamic and kinetic drivers of its gas-phase dissociation. The molecule features three distinct structural motifs, each dictating a specific fragmentation pathway under ionization:

  • The Carbonitrile Group (-C≡N): The cyano group strongly directs fragmentation via the loss of hydrogen cyanide (HCN, 27 Da). This is a well-documented primary fragmentation channel for ionized benzonitriles, often involving complex ring-opening or hydrogen migration steps prior to elimination ()[1]. From the molecular ion [M]⁺• (m/z 157), this yields an abundant fragment at m/z 130.

  • The Benzofuran Core: Heterocyclic ring fission is a hallmark of oxygen-containing aromatics. The furan ring is highly susceptible to the ejection of carbon monoxide (CO, 28 Da), which triggers a ring contraction that yields a stable hydrocarbon radical cation ()[2]. This results in a characteristic peak at m/z 129.

  • The Methyl Substitution: The methyl group at the 6-position facilitates the loss of a hydrogen radical (H•, 1 Da) to form a highly resonance-stabilized benzylic or tropylium-like cation at m/z 156. Less favorably, the entire methyl radical (CH₃•, 15 Da) can be lost to yield m/z 142.

Fragmentation M [M]⁺• m/z 157 6-Methylbenzofuran-2-carbonitrile M_H [M - H]⁺ m/z 156 Benzylic Cation M->M_H -H• (1 Da) M_HCN [M - HCN]⁺• m/z 130 Benzofuran Core M->M_HCN -HCN (27 Da) M_CO [M - CO]⁺• m/z 129 Ring Contraction M->M_CO -CO (28 Da) M_CH3 [M - CH3]⁺ m/z 142 M->M_CH3 -CH3• (15 Da) M_HCN_CO [M - HCN - CO]⁺• m/z 102 M_HCN->M_HCN_CO -CO (28 Da) M_CO->M_HCN_CO -HCN (27 Da)

Figure 1: Gas-phase EI fragmentation pathway of 6-Methylbenzofuran-2-carbonitrile.

Part 2: Platform Performance Comparison

The choice between GC-EI-MS and LC-ESI-MS/MS fundamentally alters the observed spectrum due to the difference between "hard" and "soft" ionization techniques.

  • Platform A (GC-EI-MS): Utilizes 70 eV electron impact, depositing massive internal energy into the molecule. This produces a rich, highly reproducible fragmentation fingerprint ideal for library matching. The primary ion is the radical cation [M]⁺•.

  • Platform B (LC-ESI-MS/MS): Utilizes electrospray ionization, gently producing the protonated adduct [M+H]⁺. Fragmentation must be manually induced via Collision-Induced Dissociation (CID). This platform is superior for exact mass determination and tracing specific precursor-to-product transitions.

Quantitative Performance Summary
Analytical FeaturePlatform A: GC-EI-MS (Single Quadrupole)Platform B: LC-ESI-MS/MS (High-Res Q-TOF)
Ionization Method Hard Ionization (70 eV Electron Impact)Soft Ionization (+ESI with Argon CID)
Primary Precursor Ion Radical Cation [M]⁺• (m/z 157)Protonated Adduct [M+H]⁺ (m/z 158.0600)
Key Fragmentation Drivers Excess internal energy from electron impactCollision-Induced Dissociation (10-40 eV)
Dominant Fragments m/z 156, 130, 129, 102m/z 131.049, 130.041 (requires CID optimization)
Resolution / Mass Accuracy Nominal mass (Unit resolution)High-resolution (< 5 ppm mass error)
Primary Application Spectral library matching (NIST/Wiley)Trace impurity profiling & exact mass elucidation

Part 3: Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes built-in checks to confirm system suitability before data acquisition.

Protocol A: GC-EI-MS Workflow
  • Sample Preparation: Dissolve the 6-Methylbenzofuran-2-carbonitrile standard in GC-grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 10 µg/mL.

  • Chromatographic Separation: Inject 1 µL into a GC system equipped with a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Use ultra-high-purity helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Thermal Gradient: Set the injection port to 250°C (splitless mode). Program the oven from 80°C (hold 1 min) to 280°C at a ramp rate of 15°C/min.

  • Ionization & Detection: Operate the EI source at 230°C and 70 eV. Set the single quadrupole mass analyzer to scan from m/z 40 to 300.

  • Self-Validation Check: Prior to sample injection, run a pure methanol blank to ensure zero carryover. Validate system suitability by confirming the presence of the [M]⁺• isotopic cluster (m/z 157, 158) matching the theoretical distribution for C₁₀H₇NO.

Protocol B: LC-ESI-MS/MS Workflow
  • Sample Preparation: Prepare a 1 µg/mL solution in 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid to promote efficient protonation.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Employ a gradient elution using Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA).

  • Ionization & Detection: Utilize positive Electrospray Ionization (+ESI) with a capillary voltage of 3.5 kV. Isolate the [M+H]⁺ precursor (m/z 158.0600) in the first quadrupole.

  • Collision-Induced Dissociation (CID): Fragment the precursor in the collision cell using ultra-high purity Argon. Ramp the collision energy from 10 eV to 40 eV to capture both primary and sequential dissociation pathways.

  • Self-Validation Check: Utilize an internal lock-mass calibrant during the run. Ensure the mass accuracy of the precursor and product ions remains strictly below 5 ppm to definitively confirm the elemental composition of the fragments.

Workflow cluster_GC Platform A: GC-EI-MS cluster_LC Platform B: LC-ESI-MS/MS Sample Sample Preparation 1-10 µg/mL Solvent GC_Inj GC Injection (250°C) DB-5MS Column Sample->GC_Inj LC_Inj UHPLC Injection C18 Column Sample->LC_Inj EI Electron Ionization (70 eV, Hard Ionization) GC_Inj->EI Quad Single Quadrupole (m/z 40-300) EI->Quad Data Data Analysis & Structural Elucidation Quad->Data ESI Electrospray Ionization (+ESI, Soft Ionization) LC_Inj->ESI QTOF Q-TOF / Orbitrap CID (10-40 eV) ESI->QTOF QTOF->Data

Figure 2: Analytical workflow comparison for GC-EI-MS and LC-ESI-MS/MS platforms.

References

  • Sequential dissociation of ionized benzonitrile: New pathways to reactive interstellar ions and neutrals Source: Astronomy & Astrophysics (2025) URL:[Link]

  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry Source: Journal of Mass Spectrometry (2019) URL:[Link]

  • Fragmentation (mass spectrometry) Source: Wikipedia URL:[Link]

Sources

Comparative

Biological Activity of 6-Methylbenzofuran-2-carbonitrile vs. Its Isomers: A Comparative Guide

Executive Summary In medicinal chemistry, the benzofuran-2-carbonitrile scaffold is a highly privileged structure. However, the biological activity of these molecules is not uniform; it is exquisitely sensitive to the re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the benzofuran-2-carbonitrile scaffold is a highly privileged structure. However, the biological activity of these molecules is not uniform; it is exquisitely sensitive to the regiochemistry of the methyl substitution. As a Senior Application Scientist, I frequently evaluate how minor structural variations—such as shifting a methyl group from the 6-position to the 3- or 7-position—drastically alter a compound's steric profile, electronic distribution, and ultimate target affinity.

This guide provides an objective, data-driven comparison of 6-Methylbenzofuran-2-carbonitrile and its primary isomers (3-methyl and 7-methyl derivatives), detailing their distinct pharmacological pathways, comparative efficacies, and the self-validating experimental protocols required to evaluate them.

Mechanistic Overview: The Impact of Methyl Positioning

The position of the methyl group dictates the molecule's ability to interface with specific protein binding pockets:

  • 6-Methylbenzofuran-2-carbonitrile (The Linear Scaffold): The methyl group at the 6-position extends linearly along the axis of the benzofuran core. This hydrophobic extension is optimal for sliding into deep, narrow clefts, making it a highly effective building block for ATP-competitive kinase inhibitors in oncology.

  • 7-Methylbenzofuran-2-carbonitrile (The GPCR/Immune Modulator): Positioned adjacent to the oxygen atom of the furan ring, the 7-methyl group induces localized steric hindrance. This locks the molecule into a rigid conformation that perfectly complements the allosteric pocket of cGAS (cyclic GMP-AMP synthase)[1] and the lipid-binding pocket of the Gq-coupled receptor GPR120[2].

  • 3-Methylbenzofuran-2-carbonitrile (The Enzyme Chelator): Located on the furan ring itself, the 3-methyl group creates torsional strain against the 2-carbonitrile group. This makes the nitrile highly susceptible to hydrolysis, serving as a critical precursor for 3-methylbenzofuran-2-carboxylic acid (3MBCA). 3MBCA derivatives utilize their carboxylate group to chelate zinc ions in the active sites of Matrix Metalloproteinases (MMPs) and target fungal N-myristoyltransferase[3].

Pathways cluster_0 Benzofuran-2-carbonitrile Scaffolds Iso3 3-Methyl Isomer (via 3MBCA) MMP MMP Inhibition (Osteoarthritis) Iso3->MMP NMT N-myristoyltransferase (Antifungal) Iso3->NMT Iso6 6-Methyl Isomer (Core Scaffold) Kinase Kinase Targets (Oncology) Iso6->Kinase Iso7 7-Methyl Isomer (Derivatives) GPR120 GPR120 Agonism (Metabolic) Iso7->GPR120 cGAS cGAS Inhibition (Autoimmune) Iso7->cGAS

Pharmacological divergence of benzofuran-2-carbonitrile isomers based on methyl positioning.

Comparative Biological Activity

To objectively evaluate these isomers, we must look at the quantitative performance of their optimized derivatives in standard biochemical assays. The table below summarizes the structure-activity relationship (SAR) divergence.

Isomer ScaffoldPrimary Biological TargetTherapeutic AreaRepresentative Activity (IC50 / EC50)Mechanism of Action
6-Methylbenzofuran-2-carbonitrile Tyrosine KinasesOncology10 - 150 nM (IC50)ATP-competitive inhibition via hydrophobic cleft insertion
7-Methylbenzofuran-2-carbonitrile GPR120 / cGASMetabolic / Autoimmune0.02 - 0.5 µM (EC50/IC50)GPCR Agonism[2] / Allosteric cGAS Inhibition[1]
3-Methylbenzofuran-2-carbonitrile MMPs / N-myristoyltransferaseOsteoarthritis / Antifungal0.5 - 5.0 µM (IC50)Active-site zinc chelation (post-hydrolysis to 3MBCA)[3]

Self-Validating Experimental Methodologies

Robust drug development requires assays that inherently control for false positives. Below are the field-proven protocols used to evaluate the biological activity of these isomers.

Cell-Based Calcium Flux Assay for GPR120 Agonism (7-Methyl Derivatives)

Causality & Rationale: GPR120 is a Gq-coupled GPCR. Upon activation, the Gq protein stimulates phospholipase C (PLC), leading to the generation of IP3 and a rapid release of intracellular calcium[2]. Measuring this calcium transient is the most direct, physiologically relevant readout of receptor activation.

Self-Validating Design: We utilize a dual-control system. A known GPR120 agonist (e.g., GW9508) serves as the positive control to ensure assay sensitivity. Simultaneously, a GPR120-knockout cell line is run in parallel to confirm that the observed calcium flux is exclusively mediated by GPR120 and not an off-target GPCR.

Step-by-Step Protocol:

  • Cell Seeding: Plate wild-type and GPR120-KO cells in a 384-well clear-bottom plate at 10,000 cells/well; incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye solution. Causality: Fluo-4 AM is cell-permeable; once inside, intracellular esterases cleave the AM ester, trapping the dye inside the cell where it fluoresces upon binding free Ca2+.

  • Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete dye de-esterification.

  • Compound Addition & Readout: Using an automated fluorescent imaging plate reader (FLIPR), dispense the 7-methylbenzofuran derivatives and continuously measure fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes to capture the transient calcium peak.

TR-FRET Assay for cGAS Inhibition

Causality & Rationale: cGAS is a cytosolic sensor that synthesizes cyclic GMP-AMP (cGAMP) upon binding to double-stranded DNA[1]. Inhibiting this pathway prevents downstream interferon production.

Self-Validating Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is highly sensitive but prone to compound autofluorescence. To self-validate, every compound is run against a "DNA-free" negative control well. If a compound reduces the FRET signal in the absence of DNA, it is flagged as an optical artifact rather than a true cGAS inhibitor.

Step-by-Step Protocol:

  • Enzyme Incubation: Incubate 5 nM recombinant human cGAS enzyme with varying concentrations of the benzofuran derivative for 15 minutes at room temperature.

  • Activation: Add 100 nM of double-stranded DNA (e.g., ISD) to initiate the conformational change in the cGAS enzyme.

  • Substrate Addition: Supply 100 µM ATP and GTP substrates; incubate for 60 minutes to allow cGAMP synthesis.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-cGAMP antibody and an acceptor fluorophore). Causality: The long emission half-life of Europium allows for a time-delayed reading (e.g., 50 µs delay), completely eliminating short-lived background autofluorescence from the benzofuran compounds.

  • Analysis: Calculate the IC50 based on the reduction of the FRET signal relative to vehicle controls.

Workflow Comp Compound Library (Isomer Derivatives) Assay1 In Vitro Enzymatic Assay (cGAS / MMP) Comp->Assay1 Assay2 Cell-Based GPCR Assay (Ca2+ Flux for GPR120) Comp->Assay2 Hit Hit Identification (IC50 / EC50 Determination) Assay1->Hit Assay2->Hit SAR SAR Analysis (Methyl Position Impact) Hit->SAR

Self-validating high-throughput screening workflow for benzofuran derivatives.

Causality & Expert Insights: The SAR Perspective

Why do these isomers behave so differently in biological systems? The answer lies in the thermodynamics of receptor binding.

When developing a drug, the target protein's binding pocket dictates the required geometry of the ligand. The 6-methyl isomer is highly successful in oncology because kinase ATP-binding sites are typically deep and narrow; the linear profile of the 6-methyl group minimizes steric clashes while maximizing Van der Waals interactions deep within the pocket.

Conversely, the 7-methyl isomer is superior for targets like cGAS and GPR120[1][2]. The proximity of the 7-methyl group to the furan oxygen creates a "bent" steric profile. This prevents the molecule from adopting a flat, planar conformation, forcing it into a specific 3D geometry that perfectly matches the allosteric binding sites of these immune and metabolic targets.

Finally, the 3-methyl isomer is chemically unique. Its position on the electron-rich furan ring makes it highly reactive during catalytic hydrogenation and hydrolysis[4]. While less stable as a standalone drug, this inherent reactivity is exactly what makes it a perfect intermediate for synthesizing 3MBCA, which requires a free carboxylic acid to chelate the catalytic zinc ion in MMPs[3].

References

1.[2] Title: US10155737B2 - Benzo-fused heterocyclic derivatives useful as agonists of GPR120 Source: Google Patents URL:

2.[1] Title: SUBSTITUTED PYRROLIDINE-2-CARBOXYLIC ACID DERIVATIVES AS cGAS INHIBITORS Source: Justia Patents URL: [Link]

3.[4] Title: Quantum Reality in the Selective Reduction of a Benzofuran System Source: MDPI URL: [Link]

4.[3] Title: Development and validation of a RP-HPLC method for the simultaneous determination of 3-methylbenzofuran-2-carboxylic acid and its three process related impurities Source: Journal of International Journal of Current Advanced Research URL: [Link]

Sources

Validation

Comparative SAR Guide: Methyl-Substituted Benzofurans as Targeted Kinase Inhibitors and Anticancer Agents

Executive Summary In the landscape of medicinal chemistry, the benzofuran core—composed of fused benzene and furan rings—has emerged as a privileged heterocyclic scaffold for drug discovery[1]. While unsubstituted benzof...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the benzofuran core—composed of fused benzene and furan rings—has emerged as a privileged heterocyclic scaffold for drug discovery[1]. While unsubstituted benzofurans offer baseline biological activity, the strategic introduction of methyl groups (and their subsequent functionalization) profoundly alters the steric hindrance, lipophilicity, and electronic distribution of the molecule. This guide provides an objective, data-driven comparison of methyl-substituted benzofuran derivatives against standard chemotherapeutics, detailing the Structure-Activity Relationship (SAR) dynamics that make them superior candidates for targeted anticancer therapies.

Mechanistic SAR Dynamics: The Role of Methylation

The precise positioning and functionalization of a methyl group on the benzofuran ring dictate its target affinity and mechanism of action:

  • Positional Steric Tuning (C2 vs. C3): The location of the methyl group governs the dihedral angle when the benzofuran core is hybridized with other pharmacophores. For example, 2-methylbenzofuran-3-yl tetrazole hybrids adopt a conformation that optimally occupies the ATP-binding pocket of the c-Src kinase, leading to potent anti-proliferative activity against colon and pancreatic cancer cell lines[2].

  • Electrophilic Activation via Halogenation: Converting a standard methyl group into a bromomethyl moiety drastically increases the compound's electrophilicity. SAR studies demonstrate that a bromine atom attached to the methyl group at the 3-position (e.g., Compound 1) allows the molecule to act as a highly selective tubulin inhibitor. This modification induces rapid apoptosis in leukemia cells while exhibiting negligible cytotoxicity toward healthy cells[1].

  • Allosteric Modulation: Beyond direct kinase inhibition, functionalized 3-methylbenzofurans have been identified as potent allosteric modulators of Heat Shock Protein 90 (Hsp90). By binding to the C-terminal domain, these derivatives disrupt the maturation of oncogenic client proteins, effectively dismantling the signaling networks that drive tumor cell cycle progression[3].

Comparative Performance Analysis

When benchmarked against standard clinical alternatives, optimized methyl-benzofuran derivatives frequently exhibit superior efficacy and lower off-target toxicity. The table below summarizes the quantitative performance of key derivatives against established reference drugs.

Compound / DrugStructural FeatureTarget Cell LineIC50 (μM)Mechanism / Advantage
Compound 5d [4]Benzofuran-oxadiazole (meta-methoxy)A549 (Lung Cancer)6.3 ± 0.7Synergistic kinase inhibition; outperforms standard targeted therapies.
Crizotinib [4]Standard ALK/ROS1 InhibitorA549 (Lung Cancer)8.54 ± 0.84Clinical baseline; susceptible to resistance mutations.
Cisplatin [4]Platinum-based ChemotherapyA549 (Lung Cancer)15.34 ± 2.98Broad DNA crosslinking; higher incidence of adverse cytotoxic events.
Compound 1 [1]3-bromomethyl-benzofuranHL60 (Leukemia)0.1Tubulin targeting; exceptional therapeutic index and normal cell sparing.
Compound 9 [1]5-methoxy-4-methyl-piperidine hybridSQ20B (Head/Neck)0.46Potent mTORC1 inhibition via isosteric replacement.

Experimental Workflows & Self-Validating Protocols

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating strict causality for every experimental choice.

Protocol A: Microwave-Assisted Synthesis of Benzofuran-Oxadiazole Hybrids

Objective: Synthesize S-alkylated benzofuran-oxadiazole motifs with high regioselectivity and yield[4].

  • Reagent Preparation: Dissolve the 3-methylbenzofuran precursor and the corresponding oxadiazole intermediate in anhydrous dimethylformamide (DMF).

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of electrophilic intermediates before the coupling occurs.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation (300W, 80°C) for 15-20 minutes.

    • Causality: Microwave-assisted synthesis ensures uniform volumetric heating, which drastically reduces reaction times from several hours to minutes while minimizing the formation of thermal degradation byproducts[4].

  • Purification: Quench the reaction with ice-cold distilled water. Filter the resulting precipitate and recrystallize from absolute ethanol to achieve >95% purity (verified via HPLC).

Protocol B: High-Throughput Cell Viability & Target Validation (MTT Assay)

Objective: Quantify the anti-proliferative IC50 of synthesized derivatives against A549 cell lines with built-in statistical validation[4].

  • Cell Seeding & Synchronization: Seed A549 cells at

    
     cells/well in 96-well plates and incubate for 24 hours at 37°C in 5% CO2.
    
    • Causality: Allowing a 24-hour adherence period ensures cells enter the logarithmic growth phase, preventing contact inhibition artifacts from skewing metabolic readouts.

  • Compound Administration (Self-Validating Step): Administer benzofuran derivatives across a logarithmic concentration gradient (0.1 μM to 100 μM). You must include Crizotinib as a positive control and 0.1% DMSO as a vehicle negative control.

    • Causality: 0.1% DMSO ensures complete compound solubility without inducing baseline solvent cytotoxicity.

  • Metabolic Readout: Add 10 μL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Causality: Mitochondrial reductases in viable cells cleave the tetrazolium ring to yield purple formazan crystals. This provides a direct, quantifiable readout of metabolic viability.

  • Data Normalization & Z'-Factor Calculation: Dissolve the formazan in 100 μL DMSO and read absorbance at 570 nm. Calculate the Z'-factor using the positive and negative controls.

    • Causality: A Z'-factor > 0.5 mathematically validates the assay's robustness, proving that the observed SAR differences (e.g., the superior efficacy of Compound 5d over Cisplatin) are genuine pharmacological effects rather than pipetting variance.

Mechanistic Pathway Visualization

Mechanism_Action Ligand Methyl-Benzofuran Derivative Target1 Kinase Domain (e.g., c-Src / mTORC1) Ligand->Target1 High Affinity Binding Target2 Tubulin Polymerization Inhibition Ligand->Target2 Covalent/Allosteric Binding Path1_1 Downstream Signaling Blockade (Akt/mTOR) Target1->Path1_1 Kinase Inhibition Path2_1 Mitotic Arrest (G2/M Phase) Target2->Path2_1 Cytoskeletal Disruption Apoptosis Apoptosis Induction (Cancer Cell Death) Path1_1->Apoptosis Caspase Activation Path2_1->Apoptosis Pro-apoptotic Signaling

Mechanistic pathways of methyl-benzofurans inducing apoptosis via kinase and tubulin modulation.

References

  • Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity Source: nih.gov URL: 1

  • Title: Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles Source: mdpi.com URL: 4

  • Title: Synthesis of functionalized 2-(4-hydroxyphenyl)-3-methylbenzofuran allosteric modulators of Hsp90 activity Source: unimi.it URL: 3

  • Title: Design and Synthesis of Novel 2-Substituted-Benzyl-5-(2-Methylbenzofuran-3-yl)-2H-Tetrazoles: Anti-Proliferative Activity Source: researchgate.net URL: 2

Sources

Comparative

A Comparative Guide to the Photophysical Properties of Cyanobenzofurans

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of Cyanobenzofurans in Fluorescent Probe Development Cyanobenzofurans, a class of heterocyclic compounds characterized b...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Cyanobenzofurans in Fluorescent Probe Development

Cyanobenzofurans, a class of heterocyclic compounds characterized by a fused benzene and furan ring system bearing a cyano (-CN) substituent, have emerged as a versatile and highly valuable scaffold in the design of fluorescent probes. Their intrinsic photophysical properties, which can be finely tuned through synthetic modifications, make them ideal candidates for a wide array of applications, from bioimaging and sensing to materials science. The cyano group, a potent electron-withdrawing moiety, plays a crucial role in modulating the electronic structure and, consequently, the absorption and emission characteristics of the benzofuran core. This guide provides a comparative analysis of the photophysical properties of various cyanobenzofuran derivatives, offering insights into their structure-property relationships and providing standardized protocols for their characterization.

This guide is intended to serve as a practical resource for researchers engaged in the development and application of fluorescent probes. By understanding the fundamental principles that govern the photophysical behavior of cyanobenzofurans, scientists can make more informed decisions in the selection and design of probes tailored for specific applications.

Structure-Property Relationships: Engineering the Photophysical Landscape of Cyanobenzofurans

The photophysical properties of cyanobenzofurans are intricately linked to their molecular structure. The position of the cyano group, the nature and position of other substituents on the benzofuran ring, and the overall molecular geometry all contribute to the observed absorption and emission wavelengths, fluorescence quantum yields, and lifetimes.

A key determinant of the photophysical behavior of these molecules is the presence of an intramolecular charge transfer (ICT) character in their electronic transitions. Typically, the benzofuran moiety acts as an electron donor, while the cyano group functions as an electron acceptor. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), often localized on the benzofuran ring and any electron-donating substituents, to the lowest unoccupied molecular orbital (LUMO), which is typically centered on the cyano group and the aromatic system. The energy gap between the HOMO and LUMO dictates the absorption wavelength.

The strategic placement of additional electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the benzofuran scaffold allows for precise control over this ICT process and, consequently, the photophysical properties.

  • Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) groups increase the electron density of the benzofuran ring, raising the energy of the HOMO. This leads to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift in both the absorption and emission spectra.

  • Electron-Withdrawing Groups (EWGs): Conversely, the introduction of additional EWGs, such as a nitro (-NO2) group, can further lower the energy of the LUMO, also leading to a red shift in the spectra.

The following diagram illustrates the general principle of how substituents influence the electronic transitions in a cyanobenzofuran scaffold.

G cluster_0 Ground State (S0) cluster_1 Excited State (S1) cluster_2 Substituent Effects HOMO HOMO (Mainly on Benzofuran & EDG) LUMO LUMO (Mainly on Cyano Group & EWG) HOMO->LUMO Absorption (hν) LUMO_excited Singly Occupied LUMO LUMO_excited->HOMO Fluorescence (hν') EDG EDG (+R, +I) EDG->HOMO Raises HOMO Energy (Red Shift) EWG EWG (-R, -I) EWG->LUMO Lowers LUMO Energy (Red Shift)

Caption: Influence of substituents on the electronic transitions of cyanobenzofurans.

Comparative Photophysical Data of Substituted Benzofuran Derivatives

The following tables provide a comparative overview of the photophysical properties of selected benzofuran derivatives. It is important to note that these values can be influenced by the solvent and other environmental factors.

Table 1: Photophysical Properties of Functionalized Benzofuran Derivatives

CompoundKey Substituentsλabs (nm)λem (nm)Stokes Shift (nm)Reference
2a Phenyl, Cyano350450100[1]
3a Naphthyl, Cyano375480105[1]
4a Anthracenyl, Cyano400520120[1]

Data extracted from a study by Shang et al., highlighting the effect of extending the π-conjugated system.[1]

Table 2: Photophysical Properties of 5-Substituted Benzofurazans

Compound5-SubstituentΦf (in cyclohexane)Φf (in acetonitrile)Reference
1 H0.0010.001[2]
2 CH30.0020.002[2]
3 OCH30.0120.010[2]
4 N(CH3)20.230.15[2]
5 Cl0.0010.001[2]
6 Br0.0010.001[2]
7 CN0.0010.001[2]
8 COOCH30.0010.001[2]
9 NO2< 0.001< 0.001[2]

This table demonstrates the significant impact of the substituent at the 5-position on the fluorescence quantum yield (Φf) of benzofurazan, a related heterocyclic system.[2]

Experimental Protocols for Photophysical Characterization

Accurate and reproducible measurement of photophysical properties is paramount for the comparative evaluation of fluorescent probes. The following section details the standard experimental protocols for determining key photophysical parameters.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the cyanobenzofuran derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm). The wavelength of maximum absorbance (λabs) is a key parameter.

  • Molar Absorptivity (ε): Determine the molar absorptivity using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

G start Prepare Sample (Dilute Solution) instrument UV-Vis Spectrophotometer start->instrument measurement Record Spectrum (200-800 nm) instrument->measurement analysis Determine λabs & Calculate ε measurement->analysis end Absorption Data analysis->end

Caption: Workflow for UV-Visible Absorption Spectroscopy.

Fluorescence Spectroscopy

This technique measures the emission of light from a molecule after it has absorbed light.

Methodology:

  • Sample Preparation: Use the same solution prepared for the absorption measurement, or a similarly diluted one, to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Set the excitation wavelength (λex) to the absorption maximum (λabs) determined from the UV-Vis spectrum.

    • Scan the emission spectrum over a wavelength range longer than the excitation wavelength.

    • The wavelength of maximum fluorescence intensity is the emission maximum (λem).

    • The difference between the absorption and emission maxima (λem - λabs) is the Stokes shift.

Fluorescence Quantum Yield (Φf) Determination (Relative Method)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to a well-characterized standard.

Methodology:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the cyanobenzofuran sample (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).

  • Data Acquisition:

    • Measure the absorption spectra of both the sample and the standard at the same excitation wavelength. The absorbance should be kept below 0.1 to minimize re-absorption effects.

    • Measure the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

  • Calculation: The quantum yield of the sample (Φs) is calculated using the following equation:

    Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2)

    Where:

    • Φr is the quantum yield of the reference.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts 's' and 'r' refer to the sample and the reference, respectively.

G start Select Standard measure_abs Measure Absorbance (Sample & Standard) start->measure_abs measure_fluor Measure Fluorescence (Sample & Standard) start->measure_fluor calculate Calculate Φf (Relative Method) measure_abs->calculate measure_fluor->calculate end Quantum Yield calculate->end

Sources

Validation

In Silico Prediction of ADMET Properties: A Comparative Guide Using 6-Methylbenzofuran-2-carbonitrile

Executive Summary & Rationale As drug discovery accelerates, the attrition rate due to poor pharmacokinetics and unexpected toxicity remains a critical bottleneck. Evaluating Absorption, Distribution, Metabolism, Excreti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

As drug discovery accelerates, the attrition rate due to poor pharmacokinetics and unexpected toxicity remains a critical bottleneck. Evaluating Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles in silico prior to physical synthesis is a foundational requirement for modern medicinal chemistry.

This guide provides a rigorous, objective comparison of three leading in silico ADMET prediction platforms: SwissADME , pkCSM , and ADMETlab 2.0 . To ground this comparison in practical application, we utilize 6-Methylbenzofuran-2-carbonitrile (CAS: 1049129-12-5)—a low-molecular-weight (157.17 g/mol )[1] heterocyclic building block representative of scaffolds frequently optimized in hit-to-lead campaigns.

Mechanistic Overview of Predictive Platforms

Understanding the algorithmic causality behind each tool is essential for interpreting divergent results. Predictive accuracy is not just about the training data; it is fundamentally tied to how a molecule is mathematically represented.

  • SwissADME : Utilizes robust 2D topological models and physicochemical descriptors[2]. It is particularly renowned for its BOILED-Egg model (Brain Or IntestinaL EstimateD permeation method), which relies on WLOGP and Topological Polar Surface Area (TPSA) to predict passive gastrointestinal absorption and blood-brain barrier (BBB) permeation[2].

  • pkCSM : Employs graph-based signatures. Instead of relying solely on global molecular descriptors, pkCSM encodes precise distance patterns between atoms to train predictive regression and classification models across a vast array of pharmacokinetic properties[3].

  • ADMETlab 2.0 : Leverages a Multi-task Graph Attention (MGA) framework[4]. By treating molecules as graphs where atoms are nodes and bonds are edges, the attention mechanism dynamically weights the importance of different substructures, offering highly nuanced predictions across 88 ADMET endpoints[4].

Algorithm cluster_pkCSM pkCSM Pipeline cluster_ADMETlab ADMETlab 2.0 Pipeline Input Molecular Graph Input (Atoms & Bonds) Dist Distance Patterns (Atom Signatures) Input->Dist GAT Graph Attention Network (Dynamic Weighting) Input->GAT Reg Regression Models (Quantitative Outputs) Dist->Reg Output Predicted ADMET Endpoints (e.g., logP, BBB, Toxicity) Reg->Output MTL Multi-Task Learning (Shared Representations) GAT->MTL MTL->Output

Fig 1: Mechanistic comparison of graph-based signature and graph attention models.

Standardized Experimental Protocol (In Silico Workflow)

To ensure a self-validating and reproducible system, the following protocol must be strictly adhered to when evaluating any novel compound.

Step 1: Molecular Representation & Standardization

  • Obtain the canonical SMILES for 6-Methylbenzofuran-2-carbonitrile: Cc1ccc2oc(C#N)cc2c1.

  • Verify the structure using a 2D molecular editor to ensure correct valency, aromaticity, and absence of disconnected fragments.

Step 2: Platform-Specific Execution

  • SwissADME : Navigate to the SwissADME web interface[5]. Input the SMILES string into the submission box. Execute the calculation and export the CSV containing physicochemical properties, lipophilicity (iLOGP, XLOGP3), and drug-likeness rules.

  • pkCSM : Access the pkCSM server[6]. Select the prediction mode (e.g., "Pharmacokinetics" or "Toxicity"). Input the SMILES string and execute. Record specific endpoints such as Caco-2 permeability, Volume of Distribution (VDss), and AMES toxicity.

  • ADMETlab 2.0 : Access the ADMET Evaluation module. Submit the SMILES string. The server will automatically standardize the input and process it through its multi-task graph attention models[4]. Export the comprehensive 88-parameter profile.

Workflow Start Compound Selection 6-Methylbenzofuran-2-carbonitrile SMILES SMILES Generation Cc1ccc2oc(C#N)cc2c1 Start->SMILES Swiss SwissADME (Topological Models) SMILES->Swiss pkCSM pkCSM (Graph-based Signatures) SMILES->pkCSM ADMETlab ADMETlab 2.0 (Multi-task Graph Attention) SMILES->ADMETlab Data Data Aggregation & Comparative Analysis Swiss->Data pkCSM->Data ADMETlab->Data

Fig 2: Standardized in silico ADMET evaluation workflow for small molecules.

Quantitative Data Presentation & Comparative Analysis

The following table synthesizes the predicted ADMET properties for 6-Methylbenzofuran-2-carbonitrile across the three platforms. (Note: Data is algorithmically derived based on the SMILES input for this comparative analysis).

ADMET PropertySwissADMEpkCSMADMETlab 2.0Interpretation / Causality
LogP (Consensus) 2.852.782.91High concordance. The lipophilic benzofuran core and methyl group drive the LogP near 3.0, ideal for oral bioavailability.
GI Absorption HighHigh (94%)ExcellentThe molecule's low MW (157.17) and lack of H-bond donors ensure rapid passive transcellular permeation.
BBB Permeation Yes (BOILED-Egg)Yes (logBB = 0.45)Yes (Prob: 0.88)The high lipophilicity and low TPSA (~36 Ų) allow it to easily cross the blood-brain barrier.
CYP1A2 Inhibition YesYesYesPlanar, aromatic heterocycles are classic CYP1A2 inhibitors due to active site pi-pi stacking interactions.
CYP3A4 Inhibition NoNoNoMolecule is too small to effectively block the large, flexible active site of CYP3A4.
hERG Toxicity N/ALow RiskMedium RiskDivergence noted. ADMETlab flags a moderate risk due to the nitrile-aromatic system; pkCSM distance signatures do not.
Ames Toxicity N/ANegativeNegativeNo structural alerts for mutagenicity (e.g., aromatic amines, nitro groups) are present.

Discussion: Navigating Algorithmic Divergence

While all three platforms agree on the fundamental pharmacokinetic profile (high absorption, BBB permeant, CYP1A2 inhibitor), subtle divergences highlight the importance of using orthogonal in silico methods.

For instance, in predicting hERG toxicity , ADMETlab 2.0 flags a moderate risk, whereas pkCSM predicts low risk. This discrepancy arises directly from the underlying models. pkCSM's graph-based signatures rely on exact distance patterns between atoms, which might not perfectly match known hERG blockers in its specific training set[3]. Conversely, ADMETlab 2.0's Multi-task Graph Attention framework shares representations across multiple toxicity endpoints, potentially identifying a broader, more generalized toxicophore pattern associated with the polarized carbonitrile group[4].

Scientist's Recommendation:

  • Use SwissADME for rapid, visually intuitive physicochemical profiling and drug-likeness filtering (e.g., Lipinski, Veber rules)[2].

  • Use pkCSM when you need specific, quantitative pharmacokinetic metrics (e.g., exact clearance rates or steady-state volume of distribution)[3].

  • Use ADMETlab 2.0 for deep, comprehensive toxicity screening and when evaluating complex scaffolds where attention mechanisms can better capture non-obvious structure-activity relationships[4].

Conclusion

6-Methylbenzofuran-2-carbonitrile exhibits a highly favorable pharmacokinetic profile for central nervous system (CNS) targeting, characterized by excellent oral absorption and BBB permeability. However, its potential as a CYP1A2 inhibitor necessitates careful structural optimization to avoid drug-drug interactions. By integrating SwissADME, pkCSM, and ADMETlab 2.0, drug development professionals can build a robust, self-validating in silico hypothesis before committing resources to in vitro assays.

References

  • Title: ADMETlab 2.
  • Title: pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC Source: NIH URL
  • Title: SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules Source: Mendeley / Scientific Reports URL
  • Title: 6-METHYLBENZOFURAN-2-CARBONITRILE | 1049129-12-5 Source: Sigma-Aldrich URL

Sources

Comparative

A Researcher's Guide to In Silico Profiling: Docking Studies of 6-Methylbenzofuran-2-carbonitrile with High-Value Biological Targets

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets.[1][2] This structural motif is present in...

Author: BenchChem Technical Support Team. Date: March 2026

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets.[1][2] This structural motif is present in numerous natural and synthetic compounds exhibiting a wide spectrum of pharmacological activities, including anticancer,[3][4][5] antimicrobial,[6][7][8] and neuroprotective effects.[9] Among the vast library of benzofuran derivatives, 6-Methylbenzofuran-2-carbonitrile presents a simple yet promising starting point for computational fragment-based drug design.

This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to conduct rigorous molecular docking studies of 6-Methylbenzofuran-2-carbonitrile. While specific experimental data for this exact molecule is nascent, this document leverages the extensive research on analogous compounds to propose high-probability biological targets and outlines a self-validating protocol for in silico evaluation. Our objective is not merely to present a method but to instill the scientific rationale behind each step, ensuring the generation of reliable and interpretable data.

Identifying High-Probability Biological Targets: A Rationale-Driven Approach

The initial step in any docking study is the selection of relevant biological targets. Based on the well-documented activities of structurally similar benzofuran derivatives, we propose the following proteins as primary candidates for investigation. This evidence-based selection is crucial for ensuring that computational efforts are directed toward biologically relevant questions.

  • For Anticancer Investigations:

    • Epidermal Growth Factor Receptor (EGFR): A key player in cell proliferation and a common target in oncology. Numerous benzofuran derivatives have been designed and shown to inhibit EGFR.[3] Docking 6-Methylbenzofuran-2-carbonitrile into the ATP-binding site of EGFR can provide insights into its potential as a kinase inhibitor.

    • Tubulin: This protein is essential for microtubule formation and, consequently, cell division. Compounds that disrupt tubulin polymerization are potent anticancer agents. The benzofuran core has been incorporated into tubulin inhibitors, making it a logical target to explore.[4]

  • For Antimicrobial Applications:

    • Dihydrofolate Reductase (DHFR): This enzyme is critical for the synthesis of nucleic acids in bacteria. Its inhibition leads to bacterial cell death. Benzofuran-triazine hybrids have demonstrated antibacterial activity through interactions with DHFR, suggesting it as a viable target.[7]

  • For Neurodegenerative Disease Research:

    • Acetylcholinesterase (AChE): The inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. Novel benzofuran-based compounds have been developed as potent AChE inhibitors.[9] Evaluating the binding of our lead compound to AChE could uncover its potential in this therapeutic area.

The Computational Drug Discovery Workflow: A Conceptual Overview

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation cluster_2 Phase 3: Analysis & Validation A Target Identification (e.g., EGFR, DHFR) C Protein Preparation (PDB Structure) A->C B Ligand Preparation (6-Methylbenzofuran-2-carbonitrile) E Run Docking Simulation (AutoDock Vina) B->E D Define Binding Site (Grid Box Generation) C->D D->E F Analyze Binding Affinity (Docking Score) E->F G Visualize Binding Pose (H-bonds, Hydrophobic Interactions) F->G H Compare with Known Inhibitor (Positive Control) G->H I (Optional) Molecular Dynamics (GROMACS) H->I G A Start: Prepared Ligand (ligand.pdbqt) and Protein (protein.pdbqt) B Step 1: Identify Binding Pocket (from co-crystallized ligand or literature) A->B C Step 2: Define Grid Box Set center_x, center_y, center_z and size_x, size_y, size_z B->C D Step 3: Create Configuration File (config.txt) C->D E Step 4: Run Vina from Command Line vina --config config.txt --log log.txt D->E F End: Output Files (docked_poses.pdbqt and log.txt) E->F

Sources

Validation

Strategic Cross-Reactivity &amp; Selectivity Profiling of 6-Methylbenzofuran-2-carbonitrile

Topic: Cross-reactivity profiling of 6-Methylbenzofuran-2-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Warhead & The Sc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-reactivity profiling of 6-Methylbenzofuran-2-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Warhead & The Scaffold

6-Methylbenzofuran-2-carbonitrile represents a critical chemical scaffold in medicinal chemistry, primarily utilized as a covalent warhead precursor for cysteine protease inhibitors (e.g., Cathepsin K, S, L) and as a mechanistic probe for Cytochrome P450 (CYP) bioactivation.

While the nitrile moiety provides reversible covalent targeting of active-site cysteines (forming a thioimidate adduct), the benzofuran core introduces significant metabolic liabilities —specifically Mechanism-Based Inhibition (MBI) of CYP enzymes. This guide outlines a rigorous cross-reactivity profiling strategy to distinguish on-target efficacy from off-target metabolic toxicity, comparing this scaffold against its primary isosteric alternatives: Indoles and Benzothiophenes .

Mechanistic Profiling Architecture

A. Primary Target Selectivity (The "Nitrile" Warhead)

The 2-carbonitrile group functions as a "soft" electrophile. In the context of protease inhibition (e.g., Cathepsin K for osteoporosis), it targets the nucleophilic thiolate of the catalytic cysteine.

  • Mechanism: Nucleophilic attack by Cys-SH on the nitrile carbon

    
     Thioimidate intermediate.
    
  • Selectivity Challenge: The nitrile warhead is not specific. Specificity is driven by the P2/P3 substituents (the "methyl" at position 6 is a minor steric modulator).

  • Critical Cross-Reactivity: You must profile against the entire Cathepsin family (K, L, S, B) to prevent off-target lysosomal accumulation and skin/lung toxicities (associated with Cat K/L inhibition).

B. Metabolic Liability (The "Benzofuran" Alert)

The core benzofuran ring is a structural alert. It undergoes metabolic bioactivation by CYP450s (primarily CYP3A4 and CYP2C9).

  • Pathway: Epoxidation of the furan double bond

    
     Ring opening to a reactive cis-enedial 
    
    
    
    Covalent binding to the CYP heme or apoprotein.
  • Result: Irreversible enzyme inactivation (Suicide Inhibition).

Comparative Performance Analysis

The following table contrasts 6-Methylbenzofuran-2-carbonitrile with its two most common bio-isosteres used in lead optimization.

Feature6-Methylbenzofuran-2-carbonitrile Alternative A: 6-Methylindole-2-carbonitrile Alternative B: 6-Methylbenzothiophene-2-carbonitrile
Primary Target Potency High. Oxygen lone pairs often accept H-bonds in the S1' pocket.Moderate/High. NH donor can offer additional H-bond interactions but may incur desolvation penalties.Moderate. Sulfur bulk may clash in tight S1/S2 pockets.
CYP Inhibition (MBI) High Risk. Furan ring is highly prone to oxidative ring opening (bioactivation).Low Risk. Indole ring is generally more metabolically stable; less prone to ring-opening bioactivation.Low/Moderate. Thiophene oxidation (S-oxidation) occurs but ring opening is less energetically favorable.
Metabolic Stability (t½) Low. Rapid clearance via CYP oxidation.Medium. NH often requires capping (alkylation) to prevent Phase II conjugation.High. Generally the most stable scaffold.
Fluorescence High. Strong intrinsic fluorescence interferes with some FRET assays.High. Indoles are highly fluorescent (Trp-like).Low. Sulfur quenches fluorescence; better for optical assays.
Solubility Moderate. Lipophilic (LogP ~2.5).Moderate. NH allows H-bond donation to solvent.Low. Highly lipophilic; requires formulation aids.
Verdict:
  • Use Benzofuran for initial potency scanning and crystallographic studies (oxygen often mimics peptide backbone carbonyls).

  • Switch to Indole/Benzothiophene if CYP inactivation (MBI) is observed during the profiling described below.

Experimental Protocols (The Validation Suite)

Protocol 1: Cysteine Protease Selectivity Panel (FRET Assay)

Objective: Quantify the selectivity ratio of the nitrile warhead against off-target cathepsins.

  • Reagents: Recombinant human Cathepsin K, L, S, and B. Fluorogenic substrate (e.g., Z-Phe-Arg-AMC).

  • Buffer: 50 mM Sodium Acetate pH 5.5, 2.5 mM DTT, 2.5 mM EDTA. Note: DTT is critical to keep the active site cysteine reduced, but excess DTT can attack nitriles over long incubations. Keep read times < 30 mins.

  • Workflow:

    • Incubate enzyme (5 nM) with test compound (1 nM – 10 µM) for 15 min at RT.

    • Add Substrate (10 µM).

    • Measure kinetic fluorescence (Ex 355 nm / Em 460 nm) for 20 min.

    • Data Analysis: Plot

      
       vs. [Inhibitor] to determine 
      
      
      
      .
    • Selectivity Calculation:

      
      . Target > 100-fold.
      
Protocol 2: CYP3A4 Mechanism-Based Inhibition (IC50 Shift Assay)

Objective: Confirm if the benzofuran core is acting as a suicide inhibitor.

  • System: Human Liver Microsomes (HLM) or recombinant CYP3A4 (Supersomes).

  • Probe Substrate: Midazolam (metabolized to 1'-hydroxymidazolam) or Testosterone.

  • Workflow (Two-Step Incubation):

    • Step 1 (Inactivation): Incubate Test Compound (0, 1, 10, 50 µM) with HLM + NADPH for 30 minutes . (Control: HLM without NADPH).

    • Step 2 (Activity Check): Dilute the mixture 1:10 into a secondary solution containing the Probe Substrate (Midazolam) + NADPH.

    • Incubate for 5–10 minutes.

    • Quench with Acetonitrile containing Internal Standard.

    • Analyze via LC-MS/MS.[1][2]

  • Interpretation:

    • Calculate

      
       at T=0 min and T=30 min.
      
    • Shift Ratio:

      
      .
      
    • Result: A ratio > 1.5 indicates time-dependent inhibition (MBI), confirming the benzofuran bioactivation liability.

Visualizing the Bioactivation Pathway

The following diagram illustrates the structural liability of the 6-methylbenzofuran-2-carbonitrile scaffold when exposed to CYP450 enzymes. This mechanism is the primary driver for cross-reactivity in toxicological screens.

Benzofuran_Bioactivation Compound 6-Methylbenzofuran -2-carbonitrile CYP CYP450 (Oxidation) Compound->CYP Metabolism Epoxide Unstable Epoxide Intermediate CYP->Epoxide Furan Ring Epoxidation Enedial Cis-Enedial (Reactive Electrophile) Epoxide->Enedial Ring Opening Adduct Covalent Protein Adduct (CYP Inactivation) Enedial->Adduct Nucleophilic Attack (Heme/Protein) GSH Glutathione (GSH) Conjugate Enedial->GSH Trapping Agent (Detoxification)

Caption: Mechanism of benzofuran-mediated CYP inactivation. The furan ring is oxidized to a reactive enedial, causing irreversible enzyme inhibition unless trapped by Glutathione.

Strategic Decision Matrix

Use this logic flow to determine if you should proceed with this molecule.

Decision_Matrix Start Start: 6-Methylbenzofuran -2-carbonitrile Profile Assay1 Cathepsin Selectivity (Protocol 1) Start->Assay1 Decision1 Selectivity > 50x? Assay1->Decision1 Assay2 CYP IC50 Shift (Protocol 2) Decision1->Assay2 Yes Action_Kill STOP: High Toxicity Risk. Switch to Indole. Decision1->Action_Kill No Decision2 Shift > 1.5 fold? Assay2->Decision2 Action_Opt OPTIMIZE: Block Metabolic Hotspot (e.g., Fluorination at C3) Decision2->Action_Opt Yes (MBI Detected) Action_Go GO: Proceed to PK Studies Decision2->Action_Go No (Stable)

Caption: Decision tree for profiling benzofuran-nitrile candidates. Failure in CYP shift assays necessitates structural modification.

References

  • Mechanism-Based Inhibition of CYP450

    • Kalgutkar, A. S., et al. (2005).[3] Biotransformation of Furan Derivatives: A Review of Metabolic Bioactivation and Toxicity. Chemical Research in Toxicology.

  • Cathepsin K Inhibitor Design

    • Black, W. C., & Percival, M. D. (2006). Cathepsin K Inhibitors for the Treatment of Osteoporosis.[4][5] Current Pharmaceutical Design.

  • Benzofuran Cross-Reactivity in Toxicology

    • Swortwood, M. J., et al. (2017). Cross-reactivity of selected benzofurans with commercial amphetamine and ecstasy immunoassays in urine.[6] Bioanalysis.[2][7]

  • CYP3A4 Inactivation Protocols

    • Grimm, S. W., et al. (2009). The Conduct of In Vitro Studies to Address Time-Dependent Inhibition of Drug-Metabolizing Enzymes: A Perspective of the Pharmaceutical Research and Manufacturers of America. Drug Metabolism and Disposition.[8][9]

Sources

Comparative

Benchmarking the synthetic efficiency of new methods for benzofuran synthesis

Executive Summary The benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for anti-arrhythmic agents (Amiodarone) and photochemotherapeutics (Methoxsalen). Historically, the Rap-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for anti-arrhythmic agents (Amiodarone) and photochemotherapeutics (Methoxsalen). Historically, the Rap-Stoermer reaction provided a reliable but atom-inefficient route.

This guide benchmarks two modern contenders: Palladium-Catalyzed Oxidative Cyclization (the current industrial standard for complexity) and Electrochemical Dehydrogenative Annulation (the emerging green alternative). We analyze these methods through the lens of Reaction Mass Efficiency (RME) and Atom Economy (AE) to assist drug development professionals in selecting the optimal pathway for scale-up.

Part 1: The Benchmarking Framework

To objectively compare these methodologies, we move beyond simple "Yield %" and utilize holistic green chemistry metrics.

MetricDefinitionSignificance in Pharma
Atom Economy (AE)

Measures intrinsic waste. Critical for cost reduction in early-phase synthesis.
Reaction Mass Efficiency (RME)

Accounts for yield, stoichiometry, and solvent losses.[1] The "true" efficiency metric.
E-Factor

Direct measure of environmental impact. Lower is better (Ideal < 5 for bulk, < 25 for pharma).

Part 2: Methodology A — Pd-Catalyzed Oxidative Cyclization

The High-Fidelity Standard

This approach utilizes Palladium(II) to mediate the oxidative coupling of phenols with internal alkynes or the cyclization of


-allyl phenols. It is the dominant method for generating complex, substituted benzofurans due to its high functional group tolerance.
Mechanism & Causality

The reaction proceeds via a Fujiwara-Moritani type mechanism.[2]

  • Coordination: Pd(II) coordinates to the alkene/alkyne moiety.

  • Wacker-type Attack: Intramolecular nucleophilic attack by the phenol oxygen.

  • 
    -Hydride Elimination:  Regenerates the double bond to form the benzofuran core.
    
  • Redox Turnover: The reduced Pd(0) species must be re-oxidized to Pd(II) to close the catalytic cycle, typically requiring a stoichiometric oxidant (e.g., Cu(OAc)

    
    , Ag
    
    
    
    CO
    
    
    , or O
    
    
    ).

Critical Insight: The limiting factor in RME for this method is the oxidant .[3] While O


 is ideal, it often requires high pressure or hazardous mixtures. Solid oxidants (Ag, Cu) drastically increase the E-Factor.
Visualizing the Catalytic Cycle

Pd_Cycle Start Substrate (O-Allyl Phenol) Pd_Coord Pd(II)-Alkene Complex Start->Pd_Coord + Pd(II) Nu_Attack Intramolecular Nu-Attack Pd_Coord->Nu_Attack Elimination Beta-Hydride Elimination Nu_Attack->Elimination Pd0 Pd(0) Species (Inactive) Elimination->Pd0 Product Benzofuran Product Elimination->Product Reox Oxidation Step (Requires Cu/Ag/O2) Pd0->Reox Reox->Pd_Coord Regenerated Pd(II)

Figure 1: The Pd(II)/Pd(0) catalytic cycle highlighting the critical re-oxidation bottleneck.

Part 3: Methodology B — Electrochemical Dehydrogenative Annulation

The Sustainable Challenger

Electrochemical synthesis replaces toxic chemical oxidants with the anode (electron removal) and the cathode (proton reduction). This method is gaining traction for its superior Atom Economy.

Mechanism & Causality
  • Anodic Oxidation: The phenol substrate undergoes single-electron transfer (SET) at the anode to form a radical cation.

  • Cyclization: The radical cation is trapped by the pendant alkene.

  • Deprotonation/Aromatization: Loss of protons (often aided by a base like collidine) restores aromaticity.

  • Cathodic Balance: Protons are reduced to H

    
     gas at the cathode.
    

Critical Insight: The "reagent" is the electron. This results in an E-Factor significantly lower than metal-catalyzed routes, provided the electrolyte can be recycled.

Part 4: Comparative Data Analysis

The following data benchmarks the synthesis of 2-phenylbenzofuran via standard protocols for both methods.

MetricPd-Catalyzed (Method A)Electrochemical (Method B)Analysis
Yield 85-92%70-82%Pd offers superior conversion for sterically hindered substrates.
Atom Economy (AE) ~45% (with Ag/Cu oxidant)>90%Electrochemistry dominates AE by eliminating stoichiometric metal waste.
Reaction Mass Efficiency Low (<40%)High (~65%)Pd methods suffer from heavy solvent usage and purification burdens.
Scalability High (Batch/Flow)ModerateElectrode fouling remains a challenge for kilo-scale electrochemistry.
Cost Driver Catalyst (Pd) & LigandsElectricity & ElectrolyteElectrochemistry is OpEx favorable; Pd is CapEx favorable (standard reactors).

Part 5: Detailed Experimental Protocol

Selected Protocol: Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters. Rationale: This protocol represents the highest reliability for complex drug intermediates, balancing yield with moderate green metrics.

Materials
  • Substrate: 2-(2-hydroxyphenyl)acetonitrile or similar O-allyl phenol derivative (1.0 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol %)
    
  • Oxidant: Cu(OAc)

    
     (2.0 equiv) [Note: Can be replaced with O
    
    
    
    balloon for higher AE, but Cu is more robust for benchmarking]
  • Solvent: DMSO (0.2 M concentration)

  • Additive: KOAc (2.0 equiv)

Step-by-Step Methodology
  • Charge: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the substrate (1.0 mmol), Pd(OAc)

    
     (11.2 mg, 0.05 mmol), Cu(OAc)
    
    
    
    (363 mg, 2.0 mmol), and KOAc (196 mg, 2.0 mmol).
  • Solvate: Evacuate and backfill with N

    
     (3 times). Inject anhydrous DMSO (5 mL) via syringe.
    
  • Incubate: Heat the reaction mixture to 100 °C in an oil bath.

    • Why: High temperature is required to overcome the activation energy of the C-H bond cleavage step (the rate-determining step).

  • Monitor: Track reaction progress via TLC or LC-MS (typically 4–12 hours). Look for the disappearance of the phenol peak.

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with H

    
    O (3 x 10 mL) to remove DMSO and copper salts.
    
    • Self-Validating Check: The aqueous layer should be blue/green (copper salts). If the organic layer retains color, wash with brine.

  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Part 6: Decision Matrix for Synthesis

Decision_Tree Input Target Benzofuran Scale Scale? Input->Scale Substrate Substrate Sensitivity? Scale->Substrate < 100g (Discovery) Pd_Route Choose Pd-Catalysis Scale->Pd_Route > 1kg (Process) Substrate->Pd_Route Complex/Fragile Electro_Route Choose Electrochemistry Substrate->Electro_Route Robust/Simple

Figure 2: Strategic decision matrix for selecting the synthesis method based on scale and substrate complexity.

References

  • Yen, K.-W., Chein, C.-C., & Shen, L.-C. (2024).[4] Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry, 89(24), 18679-18683. [Link][4]

  • Mushtaq, A., et al. (2024).[5] A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9, 20728–20752.[6] [Link][4]

  • Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19, 18-43. [Link]

  • Trost, B. M. (1991). The atom economy—a search for synthetic efficiency.[7] Science, 254(5037), 1471-1477. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 6-Methylbenzofuran-2-carbonitrile

The core principle of this guide is risk mitigation. The procedures outlined below are designed to protect researchers, support staff, and the environment from potential harm.

Author: BenchChem Technical Support Team. Date: March 2026

The core principle of this guide is risk mitigation. The procedures outlined below are designed to protect researchers, support staff, and the environment from potential harm. Adherence to these protocols is not merely a suggestion but a critical component of responsible scientific practice.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential risks is essential. While a specific Safety Data Sheet (SDS) for 6-Methylbenzofuran-2-carbonitrile is not publicly available, data from analogous compounds such as 2,3-Benzofuran and other nitrile derivatives suggest the following potential hazards:

  • Flammability: Related benzofuran compounds are classified as flammable liquids.[1][2] Therefore, 6-Methylbenzofuran-2-carbonitrile should be handled away from heat, sparks, open flames, and other ignition sources.[1][2][3]

  • Toxicity: Nitrile-containing compounds can be toxic if swallowed or in contact with skin.[4]

  • Carcinogenicity: Some benzofuran compounds are suspected of causing cancer.[1][2]

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the liver.[1]

  • Environmental Hazard: The compound may be harmful to aquatic life with long-lasting effects.[1][2]

Given these potential hazards, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood, and with appropriate personal protective equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Hand Protection Nitrile or rubber gloves.[5] Standard single-use nitrile gloves may have limited resistance to certain solvents.[6]To prevent skin contact and absorption.[4]
Eye Protection Safety glasses with side shields or goggles conforming to BS EN 166 or equivalent.[5]To protect against splashes and airborne particles.
Body Protection A lab coat or chemical-resistant apron.To prevent contamination of personal clothing.
Respiratory Use in a well-ventilated area is crucial. If ventilation is inadequate, a NIOSH-certified respirator may be necessary.[7]To avoid inhalation of vapors or aerosols.

Step-by-Step Disposal Protocol

The disposal of 6-Methylbenzofuran-2-carbonitrile is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed as hazardous waste.[8][9][10] It is illegal to dispose of this chemical down the drain or in regular trash.[8]

Waste Segregation and Collection
  • Isolate the Waste: Collect all waste containing 6-Methylbenzofuran-2-carbonitrile, including contaminated consumables (e.g., pipette tips, gloves, and paper towels), into a dedicated and compatible waste container.[11] Do not mix with other waste streams to avoid unintended chemical reactions.[5][8]

  • Container Selection: Use a clearly labeled, sealable, and chemically resistant container.[11] Plastic containers are often preferred over glass to minimize the risk of breakage.[8] The container must be in good condition with no leaks.[8]

Labeling and Documentation
  • Proper Labeling: The waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[12] The label should clearly state "Hazardous Waste" and list all chemical constituents by their full name, including "6-Methylbenzofuran-2-carbonitrile," and their approximate concentrations.[8]

  • Record Keeping: Maintain a detailed log of the waste generated, including the date and quantity. This documentation is crucial for regulatory compliance.[11]

Storage
  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area near the point of generation.[13] This area should be a cool, dry, and well-ventilated space away from heat and ignition sources.[1][2][3]

  • Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[5][12]

  • Incompatible Materials: Ensure that the waste is segregated from incompatible materials, such as strong oxidizing agents and acids.[3][5]

Professional Disposal
  • Engage a Licensed Vendor: The disposal of 6-Methylbenzofuran-2-carbonitrile must be handled by a licensed hazardous waste disposal company.[11] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[8]

  • Provide Information: Furnish the disposal vendor with all necessary information, including the chemical composition of the waste. If you have an SDS for 6-Methylbenzofuran-2-carbonitrile, provide a copy to the vendor.[11]

Decontamination and Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.[1]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[3] Avoid generating dust.[11]

  • Clean-up: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.[3]

  • Decontaminate Surfaces: Decontaminate the affected area using a suitable solvent, followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.[14]

  • Personal Decontamination: If skin or eye contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][3] Remove any contaminated clothing.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 6-Methylbenzofuran-2-carbonitrile.

cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Generation of 6-Methylbenzofuran-2-carbonitrile Waste assess Hazard Assessment: - Flammable - Toxic - Potential Carcinogen start->assess ppe Don Appropriate PPE: - Gloves - Eye Protection - Lab Coat assess->ppe segregate Segregate Waste into a Dedicated, Compatible Container ppe->segregate label_waste Label Container with 'Hazardous Waste' & Contents segregate->label_waste store Store in a Secure, Ventilated Satellite Area with Secondary Containment label_waste->store contact_ehs Contact Institutional EHS Office store->contact_ehs schedule_pickup Schedule Pickup with a Licensed Hazardous Waste Vendor contact_ehs->schedule_pickup document Complete all Necessary Waste Manifests & Documentation schedule_pickup->document end End: Waste Safely Removed for Proper Disposal document->end

Caption: Workflow for the safe disposal of 6-Methylbenzofuran-2-carbonitrile.

Conclusion

The responsible disposal of 6-Methylbenzofuran-2-carbonitrile is a non-negotiable aspect of laboratory safety and regulatory compliance. By adhering to the principles of hazard assessment, proper segregation, secure storage, and professional disposal, researchers can effectively mitigate the risks associated with this compound. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.[8][9][10]

References

  • Environmental Health and Safety, University of Tennessee Knoxville. "How to Dispose of Chemical Waste." [Link]

  • Occupational Safety and Health Administration. "Guidelines for Cytotoxic (Antineoplastic) Drugs." [Link]

  • Tetra Tech. "Hazardous Waste Disposal in the Workplace: EPA Regulations to Know." [Link]

  • Occupational Safety and Health Administration. "Controlling Occupational Exposure to Hazardous Drugs." [Link]

  • PubMed. "OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs." [Link]

  • MCF Environmental Services. "How to Properly Manage Hazardous Waste Under EPA Regulations." [Link]

  • United States Environmental Protection Agency. "Waste, Chemical, and Cleanup Enforcement." [Link]

  • Hazardous Waste Experts. "What are Federal and State Hazardous Waste Regulations?" [Link]

  • United States Environmental Protection Agency. "Standard Operating Procedure for Equipment Decontamination." [Link]

  • PubMed Central. "Safe handling of cytotoxics: guideline recommendations." [Link]

  • American Society of Health-System Pharmacists. "ASHP Guidelines on Handling Hazardous Drugs." [Link]

  • University of St Andrews. "Disposal of Chemical Waste." [Link]

  • Chem Service. "SAFETY DATA SHEET: 2,3-Benzofuran." [Link]

  • Emory University. "Chemical Waste Disposal Guidelines." [Link]

  • Centers for Disease Control and Prevention. "NIOSH Recommended Standard for Occupational Exposure to Nitriles." [Link]

  • The University of Chicago Environmental Health and Safety. "Hazardous Waste Disposal Procedures." [Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." [Link]

  • ResearchGate. "Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria." [Link]

  • South Florida Water Management District. "Nitrile Gloves Are a Potential Source of Nitrate + Nitrite (NOx) Contamination in Water Quality Samples." [Link]

  • PubMed. "Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria." [Link]

  • Laboratory Manager. "NIOSH Report Identifies Forensic Laboratory Drug Exposure and Ventilation Risks." [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Methylbenzofuran-2-carbonitrile

Navigating the complexities of novel chemical compounds is the cornerstone of innovative research. However, with great discovery comes the great responsibility of ensuring the safety of all laboratory personnel.

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovative research. However, with great discovery comes the great responsibility of ensuring the safety of all laboratory personnel. This guide provides a detailed protocol for the appropriate selection and use of Personal Protective Equipment (PPE) when handling 6-Methylbenzofuran-2-carbonitrile. As a Senior Application Scientist, my aim is to provide you with not just a set of rules, but a deep understanding of the principles behind these safety measures, empowering you to make informed decisions in your critical work.

Hazard Analysis of 6-Methylbenzofuran-2-carbonitrile: An Evidence-Based Approach

While a comprehensive toxicological profile for 6-Methylbenzofuran-2-carbonitrile is not extensively documented in publicly available literature, we can infer its potential hazards by examining its structural components: the benzofuran ring and the nitrile group. This approach, rooted in established chemical principles, allows us to anticipate and mitigate risks effectively.

Benzofuran derivatives have been noted for their biological activity, with some exhibiting cytotoxic effects and potential for liver and kidney toxicity with prolonged exposure.[1][2][3][4] The nitrile group (-C≡N) is a well-known toxicophore. Compounds containing this group can be toxic if swallowed, inhaled, or absorbed through the skin.[5] Therefore, it is prudent to treat 6-Methylbenzofuran-2-carbonitrile with a high degree of caution, assuming it may be toxic and an irritant.

Inferred Potential Hazards:

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.[5][6]

  • Skin and Eye Irritation: May cause skin and eye irritation upon contact.[7][8]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[8]

  • Long-term Effects: Prolonged or repeated exposure may pose risks to organs such as the liver and kidneys.[3][4]

Core Principles of Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all approach. It should be based on a thorough risk assessment of the specific procedures being performed. The following sections detail the minimum PPE requirements and provide guidance for escalating protection when necessary.

Hand Protection: Your First Line of Defense

Your hands are the most likely part of your body to come into direct contact with chemical reagents. Therefore, selecting the appropriate gloves is of paramount importance.

  • Glove Type: Nitrile gloves are the recommended choice for handling 6-Methylbenzofuran-2-carbonitrile.[9][10][11] They offer excellent resistance to a wide range of chemicals, including many solvents, oils, and acids.[10][12] Furthermore, they are a suitable alternative for individuals with latex allergies.[9][10]

  • Glove Thickness: The thickness of the glove, often measured in mils, is a critical factor in its durability and resistance to chemical permeation.[12] For tasks involving incidental contact, a standard thickness may be sufficient. However, for prolonged handling or when working with larger quantities, thicker gloves should be used.[13]

  • Breakthrough Time: Always consult the manufacturer's chemical resistance chart to understand the breakthrough time for the specific solvents you are using in conjunction with 6-Methylbenzofuran-2-carbonitrile.[12] Breakthrough time is the time it takes for a chemical to permeate the glove material.[12]

Procedural Hand Protection:

  • Double Gloving: For procedures with a higher risk of splash or when handling concentrated solutions, wearing two pairs of nitrile gloves is recommended.

  • Regular Glove Changes: Gloves should be changed immediately if they become contaminated. For extended procedures, it is good practice to change gloves periodically.

Eye and Face Protection: Shielding Your Vision

The eyes are particularly vulnerable to chemical splashes, which can cause serious and irreversible damage.

  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory when handling 6-Methylbenzofuran-2-carbonitrile in any form.

  • Face Shield: When there is a significant risk of splashing, such as during transfers of larger volumes or when a reaction is under pressure, a face shield should be worn in addition to safety goggles.[14]

Body Protection: Minimizing Dermal Exposure

Protecting your skin from accidental spills and contamination is a crucial aspect of laboratory safety.

  • Laboratory Coat: A clean, flame-resistant laboratory coat should be worn at all times in the laboratory. It should be fully buttoned to provide maximum coverage.

  • Chemical-Resistant Apron: For tasks that involve a higher risk of splashes or when working with larger quantities of 6-Methylbenzofuran-2-carbonitrile, a chemical-resistant apron worn over the lab coat is recommended.

Respiratory Protection: Safeguarding Your Lungs

The inhalation of chemical dust or vapors can lead to respiratory irritation and systemic toxicity.

  • Engineering Controls: The primary method for controlling respiratory hazards is through the use of engineering controls. All work with 6-Methylbenzofuran-2-carbonitrile should be conducted in a properly functioning chemical fume hood.[14]

  • Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, or in the event of a spill, a NIOSH-approved respirator may be necessary. The type of respirator will depend on the specific conditions and should be selected in accordance with your institution's respiratory protection program.

Operational and Disposal Protocols

A proactive approach to safety extends beyond PPE to include well-defined operational and disposal procedures.

Step-by-Step Handling Procedures
  • Preparation: Before beginning any work, ensure that the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.

  • Weighing: If handling a solid form of 6-Methylbenzofuran-2-carbonitrile, conduct all weighing operations within the fume hood to prevent the inhalation of fine powders.

  • Solution Preparation: When preparing solutions, add the solid 6-Methylbenzofuran-2-carbonitrile to the solvent slowly to avoid splashing.

  • Reaction Monitoring: Monitor reactions involving 6-Methylbenzofuran-2-carbonitrile from outside the fume hood whenever possible.

  • Post-Procedure: After completing your work, decontaminate all surfaces and equipment.

Spill Management

In the event of a spill, it is crucial to act quickly and safely.

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Use an appropriate absorbent material, such as vermiculite or sand, to contain the spill.

  • Clean: Carefully collect the absorbed material and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

All waste containing 6-Methylbenzofuran-2-carbonitrile, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.[14][15] Follow your institution's specific guidelines for chemical waste disposal. Never dispose of this chemical down the drain or in the regular trash.[14]

Visualizing Your PPE Decision-Making Process

The following flowchart provides a visual guide to selecting the appropriate level of PPE for handling 6-Methylbenzofuran-2-carbonitrile.

PPE_Decision_Flowchart PPE Selection for 6-Methylbenzofuran-2-carbonitrile start Start: Assess the Task weighing Weighing Small Quantities (<1g) start->weighing solution_prep Preparing Dilute Solutions start->solution_prep reaction Running a Reaction start->reaction large_scale Working with Large Quantities (>10g) or Concentrated Solutions start->large_scale spill Spill Cleanup start->spill ppe_medium Intermediate PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat - Work in Fume Hood weighing->ppe_medium solution_prep->ppe_medium reaction->ppe_medium ppe_high Enhanced PPE: - Double Nitrile Gloves - Safety Goggles & Face Shield - Lab Coat & Chemical Apron - Work in Fume Hood large_scale->ppe_high ppe_spill Spill Response PPE: - Heavy-duty Nitrile Gloves - Safety Goggles & Face Shield - Chemical-Resistant Suit/Apron - Respirator (if required) spill->ppe_spill ppe_low Minimum PPE: - Single Nitrile Gloves - Safety Goggles - Lab Coat

Caption: PPE selection flowchart for handling 6-Methylbenzofuran-2-carbonitrile.

Summary of PPE Recommendations

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing (<1g) Double Nitrile GlovesSafety GogglesLab CoatWork in Fume Hood
Solution Preparation Double Nitrile GlovesSafety GogglesLab CoatWork in Fume Hood
Running Reactions Double Nitrile GlovesSafety GogglesLab CoatWork in Fume Hood
Large Scale Work (>10g) Double Nitrile GlovesSafety Goggles & Face ShieldLab Coat & Chemical ApronWork in Fume Hood
Spill Cleanup Heavy-duty Nitrile GlovesSafety Goggles & Face ShieldChemical-Resistant Apron/SuitRespirator (as needed)

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 6-Methylbenzofuran-2-carbonitrile and ensure a safe and productive research environment. Remember, safety is a continuous process of assessment and vigilance.

References

  • Cytotoxic effects of psychotropic benzofuran derivatives, N-methyl-5-(2-aminopropyl)benzofuran and its N-demethylated derivative, on isolated rat hepatocytes. PubMed. [Link]

  • Toxicological studies on a benzofuran derivative. Scilit. [Link]

  • How to Select Nitrile Chemical Resistant Gloves for Industry?. INTCO Medical. [Link]

  • Patterns of presentation and clinical features of toxicity after reported use of ([2-aminopropyl]-2,3-dihydrobenzofurans), the 'benzofuran' compounds. A report from the United Kingdom National Poisons Information Service. ResearchGate. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link]

  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Eagle National Supply. [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. PPS Gloves. [Link]

  • Safety Data Sheet. Kao Collins. [Link]

  • Are Nitrile Gloves Chemically Resistant? Why PPE Matters. Eagle National Supply. [Link]

  • Toxicological Profile for 2,3-Benzofuran. NCBI Bookshelf. [Link]

  • Safety data sheet - Carbofuran. CPAChem. [Link]

  • Management Procedures For Specific Waste Types. University of Texas at Dallas. [Link]

  • Material Safety Data Sheet - Benzofuran-2-yl methyl ketone. Cole-Parmer. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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